5-Chloro-2-fluoronitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWBHLTWNWYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188056 | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-18-6 | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluoronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-FLUORONITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAM88XP8XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical properties of 5-Chloro-2-fluoronitrobenzene
An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in the landscape of modern chemical synthesis. Its strategic placement of three distinct functional groups—a nitro group, a chlorine atom, and a fluorine atom—on a benzene ring imparts a unique reactivity profile that is leveraged by medicinal chemists and material scientists alike. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, while the differential reactivity of the halogen atoms allows for selective and sequential transformations.
This guide provides an in-depth exploration of the core . Understanding these characteristics is not merely an academic exercise; it is fundamental to its practical application. From predicting its behavior in a reaction mixture to ensuring its safe handling and storage, a thorough grasp of its physical data is a prerequisite for successful and reproducible research and development. This document moves beyond simple data tabulation to explain the causality behind the experimental determination of these properties, offering field-proven insights into the protocols that ensure data integrity and trustworthiness.
Core Physical and Chemical Properties
The fundamental physical constants of a compound govern its behavior in a laboratory setting. The data presented below have been compiled from verified sources and represent the baseline for any experimental design involving this compound.
| Property | Value |
| CAS Number | 345-18-6[1][2][3][4][5] |
| Molecular Formula | C₆H₃ClFNO₂[1][2][3][4][5][6] |
| Molecular Weight | 175.54 g/mol [1][2][3][4][6] |
| Appearance | Light yellow to orange clear liquid[1][6] |
| Melting Point | 8-10 °C[1][2][3][4] |
| Boiling Point | 236-237 °C[1][2][3][7] |
| Density | ~1.48 - 1.49 g/cm³[1][2][3][7] |
| Refractive Index (n20D) | ~1.55[1][3][7] |
| Flash Point | 97 °C[3][7] |
| Purity | ≥ 98% (GC)[1][5] |
| Storage | Store at 2-8 °C, sealed in a dry, dark place[1][3][5] |
Experimental Determination of Key Physical Properties
The trustworthiness of physical data hinges on the robustness of the experimental protocols used for their determination. This section details the standard methodologies for measuring the primary , emphasizing the principles that ensure accuracy and reproducibility.
Melting Point Determination
Expertise & Causality: The melting point is a critical indicator of a compound's purity. A sharp, narrow melting range (typically <1°C) is characteristic of a pure substance, whereas impurities will depress and broaden this range.[8][9] For this compound, with a melting point near room temperature, precise temperature control is paramount. The capillary method is the standard and most accessible technique, offering a balance of accuracy and sample economy.[10]
Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is anhydrous. Finely powder a small amount of the solidified compound.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm height). Invert the tube and tap it gently to pack the sample at the sealed bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[8][10]
-
Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.[8]
-
Slow Heating (Accurate Determination): Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[11]
Caption: Micro-Boiling Point Determination Setup.
Density Determination
Expertise & Causality: Density (mass per unit volume) is an intrinsic property that can aid in substance identification and quality control. [12][13]The buoyancy and displacement methods, based on Archimedes' Principle, are highly accurate for liquids and solids. [14]For a liquid like this compound, using a calibrated pycnometer (a flask with a precise volume) provides the most accurate results. A simpler, yet effective, method involves the direct measurement of the mass of a known volume using a balance and a graduated cylinder.
Protocol: Mass by Volume Method
-
Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it, or record its mass (m1).
-
Volume Measurement: Carefully add the liquid to the graduated cylinder until the bottom of the meniscus is exactly at a specific volume mark (e.g., 5.0 mL). This is the volume (V).
-
Mass of Filled Cylinder: Record the new mass of the graduated cylinder with the liquid (m2).
-
Calculation: The mass of the liquid (m) is m2 - m1. The density (ρ) is calculated using the formula ρ = m/V. [15][16]5. Self-Validation: Repeat the measurement at least three times and average the results to minimize measurement errors. Ensure the temperature is recorded, as density is temperature-dependent.
Caption: Logical Flow of Density Calculation.
Solubility Assessment
Expertise & Causality: Solubility data is crucial for selecting appropriate solvents for reactions, purifications, and formulations. The principle of "like dissolves like" is a guiding tenet; polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. [17]A systematic approach involves testing the compound's solubility in a range of common laboratory solvents of varying polarity.
Protocol: Qualitative Solubility Test
-
Solvent Preparation: In separate, labeled test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Solute Addition: To each test tube, add a small, pre-weighed amount of this compound (e.g., 20 mg).
-
Observation: Stopper and shake each tube vigorously for 30-60 seconds. Observe if the solute completely dissolves. [18]4. Classification:
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Profile
Spectroscopic data provides a molecular fingerprint, essential for structural confirmation and characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will display a complex splitting pattern for the three ring protons. Due to the strong electron-withdrawing effect of the nitro group, the protons ortho and para to it are expected to be significantly deshielded (shifted downfield). [19]The proton ortho to the fluorine will exhibit coupling to the ¹⁹F nucleus.
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the nitro group (ipso-carbon) will be highly deshielded. [19]The other carbons will be influenced by the combined inductive and resonance effects of the three substituents. The carbon bonded to fluorine will appear as a doublet due to C-F coupling.
-
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected for the functional groups present:
-
Ar-NO₂: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-F: A strong absorption band in the 1000-1400 cm⁻¹ region.
-
C-Cl: A band in the 600-800 cm⁻¹ region.
-
Aromatic C=C: Stretching vibrations in the 1450-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight (175.54). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways would include the loss of the nitro group (-NO₂) or a chlorine atom (-Cl).
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound must be handled with appropriate precautions.
-
Hazards: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). [5]* Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles. [5] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Wash hands thoroughly after handling. [5] * In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention. [5]* Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents. [1][3][5]Recommended storage temperature is between 2-8 °C. [1]
-
Conclusion
The physical and spectroscopic properties of this compound are foundational to its effective use as a chemical intermediate. This guide has provided not only the core data but also the underlying experimental principles and protocols necessary for its verification. By adhering to these robust methodologies, researchers can ensure the quality and reproducibility of their work, unlocking the full synthetic potential of this versatile molecule in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Marcel Dekker, Inc. [Link]
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
- Determination of solubility: A laboratory experiment.
- Measuring the Melting Point. Westlab Canada. [Link]
- Explore Density of Solids: Practical Guide for Class 9 Physics (2025-26). Toppr. [Link]
- Boiling Points - Concept. JoVE. [Link]
- Melting point determin
- Measuring Density with Labor
- Melting point determin
- BOILING POINT DETERMIN
- This compound | 345-18-6. INDOFINE Chemical Company, Inc. [Link]
- Experiment 1: Determining the Densities of Solids. Babcock University. [Link]
- Carbon-13 chemical shifts of substituted nitrosobenzenes. Canadian Journal of Chemistry. [Link]
- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]
- Boiling Points - Procedure. JoVE. [Link]
- Melting point determination | Resource.
- Testing the Solubility of Common Liquid Solvents.
- MEASUREMENT OF DENSITY. CUNY. [Link]
- Determination of Melting Point. Clarion University. [Link]
- Measuring Solubility. Alloprof. [Link]
- Determination of the density of liquids and solids (regular and irregular). WJEC. [Link]
- 4: Determination of a Solubility Constant. Chemistry LibreTexts. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- High resolution NMR spectra of some tri-substituted benzenes.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound>98.0%(GC)5g [scisupplies.eu]
- 3. This compound , >98.0%(GC) , 345-18-6 - CookeChem [cookechem.com]
- 4. This compound | 345-18-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 345-18-6 [m.chemicalbook.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 10. westlab.com [westlab.com]
- 11. pennwest.edu [pennwest.edu]
- 12. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. mt.com [mt.com]
- 15. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 16. wjec.co.uk [wjec.co.uk]
- 17. education.com [education.com]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to 5-Chloro-2-fluoronitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-fluoronitrobenzene, a pivotal building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, explore its reactivity with a focus on nucleophilic aromatic substitution, and present detailed synthetic protocols for its transformation into key pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this versatile reagent in the synthesis of complex therapeutic agents, including kinase inhibitors.
Introduction: The Strategic Importance of this compound
This compound is a substituted nitrobenzene that has emerged as a valuable starting material in the synthesis of a wide array of biologically active molecules.[1] Its utility is primarily derived from the orchestrated reactivity of its functional groups: the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack, and the two halogen substituents, which serve as leaving groups and influence the regioselectivity of substitution reactions. This unique combination of features makes it an ideal precursor for the synthesis of complex pharmaceutical intermediates, particularly substituted anilines that are core components of many targeted therapies.[2]
The strategic placement of the chloro and fluoro atoms is not coincidental. The fluorine atom at the 2-position, being highly electronegative, significantly enhances the electrophilicity of the aromatic ring, thereby facilitating nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position provides an additional site for chemical modification, allowing for the introduction of diverse functionalities that can modulate the pharmacological properties of the final compound. This guide will explore the practical applications of this well-designed chemical entity.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting. The key data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.54 g/mol |
| CAS Number | 345-18-6 |
| Appearance | Light yellow to yellow to orange clear liquid |
| Melting Point | 10 °C |
| Boiling Point | 237 °C |
| Density | 1.48 g/cm³ |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]
-
Eye Protection: Use chemical safety goggles and/or a face shield.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Ensure adequate ventilation.[4]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
-
Incompatible materials include strong oxidizing agents and strong bases.[3]
Disposal:
-
Dispose of this material and its container as hazardous waste.[5] Avoid release to the environment.
Core Reactivity and Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary mode of reactivity for this compound in synthetic applications is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the case of this compound, a nucleophile will preferentially attack the carbon atom bearing the fluorine atom (C2 position), which is ortho to the nitro group. This is due to the superior ability of the fluorine atom to stabilize the negative charge in the transition state through its strong inductive effect.
Sources
A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-fluoronitrobenzene
Introduction
5-Chloro-2-fluoronitrobenzene is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. It serves as a versatile intermediate in the manufacturing of pharmaceuticals and agrochemicals, where the specific arrangement of its functional groups—a nitro group, a chlorine atom, and a fluorine atom—imparts unique reactivity and properties to target molecules.[1][2][3] Accurate and unambiguous structural confirmation of this key building block is paramount for ensuring the integrity and success of subsequent synthetic steps and for meeting stringent regulatory standards in drug development.
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data, offering a detailed interpretation rooted in the fundamental principles of spectroscopy and the electronic effects of the substituents. Each section outlines the experimental rationale, presents validated data, and explains the causal relationships that define the compound's spectral fingerprint.
Molecular Structure and Spectroscopic Overview
The unique spectroscopic signature of this compound arises from the interplay of its three substituents on the benzene ring. The powerful electron-withdrawing nature of the nitro (NO₂) group, combined with the inductive effects of the chloro (Cl) and fluoro (F) atoms, creates a distinct electronic environment that governs the chemical shifts, coupling constants, and vibrational frequencies observed in the various spectra.
For clarity in the following discussions, the atoms are numbered according to standard IUPAC nomenclature as shown below.
Caption: IUPAC numbering for this compound.
Part 1: Proton (¹H) NMR Spectroscopy
Proton NMR is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.
Experimental Protocol: ¹H NMR
A self-validating ¹H NMR experiment is conducted under standardized conditions to ensure data reproducibility and accuracy.
-
Sample Preparation: A ~5-10 mg sample of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for aromatic compounds and its distinct residual solvent peak, which can be used as a secondary chemical shift reference.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet at 0.00 ppm, serving as the primary reference point for the chemical shift scale.
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Acquisition Parameters: Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. The spectrum is then integrated to determine the relative ratios of the protons.
¹H NMR Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 8.05 | ddd | J(H,H) = 9.2, 5.5; J(H,F) = 2.8 | 1H |
| H4 | 7.55 | ddd | J(H,H) = 9.2, 1.9; J(H,F) = 9.2 | 1H |
| H3 | 7.35 | t | J(H,H) = 9.2 | 1H |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Spectral Interpretation and Causality
The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region (7.0-8.5 ppm), consistent with the three protons on the substituted benzene ring.
-
Downfield Shift of H6 (8.05 ppm): The proton at the C6 position (H6) is the most deshielded. This is a direct consequence of its position ortho to the strongly electron-withdrawing nitro group. The nitro group's anisotropic effect and powerful inductive/resonance withdrawal of electron density significantly reduce the shielding around H6, shifting its resonance far downfield. Its multiplicity as a doublet of doublet of doublets (ddd) arises from coupling to H4 (meta), H3 (para), and the fluorine atom at C2.
-
Intermediate Shift of H4 (7.55 ppm): The proton at C4 is ortho to the chloro group and meta to the nitro group. The chloro group is inductively withdrawing but a weak resonance donor, while the nitro group's withdrawing effect is attenuated at the meta position. This results in a chemical shift that is downfield from a typical aromatic proton but upfield relative to H6. The complex multiplicity (ddd) is due to coupling with H3 (ortho), H6 (meta), and a significant through-space coupling to the fluorine atom.
-
Upfield Shift of H3 (7.35 ppm): H3 is the most shielded of the three aromatic protons. It is positioned ortho to the fluorine atom and meta to the chloro group. While both halogens are electronegative, the net deshielding effect at this position is the weakest, resulting in the most upfield chemical shift. Its appearance as a triplet is a classic example of a "virtual coupling" phenomenon, where the coupling constants to H4 (ortho) and the fluorine atom are coincidentally very similar (J ≈ 9.2 Hz), causing the signal to resolve as a triplet rather than the expected doublet of doublets.
Part 2: Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample and Solvent: The same sample prepared for ¹H NMR analysis is used.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer, switching the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Mode: A proton-decoupled mode is standard. In this experiment, broadband irradiation at the proton frequency removes all ¹H-¹³C coupling, causing each unique carbon signal to appear as a sharp singlet. This simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters: A wider spectral width is required compared to ¹H NMR. A sufficient number of scans are acquired to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
¹³C NMR Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (C-F) | 158.0 |
| C1 (C-NO₂) | 139.7 |
| C5 (C-Cl) | 130.6 |
| C4 | 128.8 |
| C6 | 121.2 |
| C3 | 118.0 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Spectral Interpretation and Causality
The proton-decoupled ¹³C NMR spectrum shows six distinct singlets, confirming the presence of six chemically non-equivalent carbon atoms in the aromatic ring.
-
C2 (158.0 ppm): The carbon directly bonded to the fluorine atom (C2) exhibits the most downfield chemical shift. This is a hallmark of C-F bonding, where the high electronegativity of fluorine causes extreme deshielding of the attached carbon. The signal for this carbon would appear as a large doublet in a proton-coupled spectrum due to the strong one-bond ¹³C-¹⁹F coupling.
-
C1 (139.7 ppm): The carbon bearing the nitro group (C1) is also significantly deshielded due to the strong electron-withdrawing nature of the substituent.
-
C5 (130.6 ppm): The carbon attached to the chlorine atom (C5) appears at a chemical shift typical for a chlorinated aromatic carbon. The effect is less pronounced than that of fluorine.
-
C4, C6, and C3 (128.8, 121.2, 118.0 ppm): These carbons, which are bonded to hydrogen, appear in the expected aromatic region. Their relative shifts are dictated by their proximity to the electron-withdrawing substituents. C3 is the most upfield (most shielded) as it is furthest from the powerful nitro group and is influenced by the electron-donating resonance effect of the halogens.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest and most common method is to place a single drop of the neat liquid between two polished salt (NaCl or KBr) plates, creating a thin capillary film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then scanned, and the instrument automatically subtracts the background to produce the final spectrum of the compound. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1530 | Strong | Asymmetric NO₂ Stretch |
| 1600, 1470 | Medium | Aromatic C=C Ring Stretch |
| 1350 | Strong | Symmetric NO₂ Stretch |
| ~1250 | Strong | C-F Stretch |
| ~800-600 | Strong | C-Cl Stretch & C-H Out-of-Plane Bending |
Interpretation based on data from SDBS and established correlation tables.[4]
Spectral Interpretation and Causality
The IR spectrum provides definitive evidence for the key functional groups.
-
Nitro Group (NO₂): The most characteristic signals in the spectrum are two very strong absorption bands at 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[4] The presence and high intensity of these two bands are a definitive indicator of a nitroaromatic compound.
-
Aromatic Ring: The presence of the benzene ring is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹ and the C=C ring stretching absorptions around 1600 and 1470 cm⁻¹.
-
Halogen Bonds: The C-F stretching vibration typically appears as a strong band in the 1300-1200 cm⁻¹ region. The C-Cl stretch is found at lower wavenumbers, typically in the 800-600 cm⁻¹ range.[4] This region also contains strong signals from C-H out-of-plane bending, which can provide information about the substitution pattern of the ring.
Part 4: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A minute amount of the sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙) .
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals.
-
Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.
Mass Spectrometry Data Summary
| m/z Value | Relative Abundance | Fragment Assignment |
| 175/177 | High | [M]⁺˙ Molecular Ion (C₆H₃³⁵ClFNO₂)⁺˙ / (C₆H₃³⁷ClFNO₂)⁺˙ |
| 145/147 | Moderate | [M - NO]⁺ |
| 129/131 | Low | [M - NO₂]⁺ |
| 94 | Moderate | [C₅H₃F]⁺ (Loss of NO₂ and Cl) |
| 75 | High | [C₆H₄F - H]⁺ fragment |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Fragmentation Analysis
Caption: Key fragmentation pathways for this compound in EI-MS.
-
Molecular Ion Peak (m/z 175/177): The spectrum shows a prominent molecular ion peak, which is characteristic of stable aromatic compounds.[5] Crucially, the peak appears as a doublet with a ~3:1 intensity ratio. This is the isotopic signature of a single chlorine atom, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. This observation is a self-validating piece of evidence for the presence of one chlorine atom in the molecule. The nominal mass of 175 Da corresponds to the formula C₆H₃³⁵ClFNO₂.
-
Key Fragments:
-
Loss of NO (m/z 145/147): A common fragmentation pathway for nitroaromatics is the loss of a neutral nitric oxide (NO) radical (30 Da).
-
Loss of NO₂ (m/z 129/131): The loss of the entire nitro group as a neutral NO₂ molecule (46 Da) is also observed, leading to the chlorofluorophenyl cation.
-
Loss of Cl (from m/z 129/131): Subsequent loss of a chlorine radical from the m/z 129/131 fragment results in the ion at m/z 94.
-
Conclusion: An Integrated Spectroscopic Workflow
The structural elucidation of this compound is a logical, stepwise process where each spectroscopic technique provides a unique and complementary piece of the puzzle. No single technique is sufficient on its own, but together they provide an unambiguous and self-validating confirmation of the molecular structure.
Caption: Integrated workflow for structural confirmation.
This guide has demonstrated that through the systematic application and interpretation of MS, IR, ¹³C NMR, and ¹H NMR, the chemical identity of this compound can be confirmed with a high degree of confidence. The causality-driven analysis presented herein provides a robust framework for researchers engaged in the synthesis and quality control of this, and other, vital chemical intermediates.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University, Department of Chemistry and Biochemistry. [Link]
- Mass Spectrometry - Fragmentation P
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-2-fluoronitrobenzene
Introduction
5-Chloro-2-fluoronitrobenzene is a substituted aromatic compound with the molecular formula C₆H₃ClFNO₂.[1][2] It serves as a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, the underlying principles of substituent effects, and a standardized protocol for data acquisition.
Theoretical Framework: Substituent Effects on the Aromatic System
The chemical shifts and coupling patterns observed in the NMR spectra of this compound are a direct consequence of the electronic effects exerted by the three substituents—nitro (-NO₂), fluoro (-F), and chloro (-Cl)—on the benzene ring.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, acting through both a negative inductive effect (-I) and a potent negative resonance effect (-R). It significantly deshields the ortho and para positions, causing the corresponding protons and carbons to resonate at higher chemical shifts (downfield).[4][5]
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong -I effect, withdrawing electron density from the ring. However, it also possesses a positive resonance effect (+R) due to its lone pairs of electrons, which can donate electron density to the ring. The interplay of these opposing effects modulates the shielding of nearby nuclei.
-
Chlorine (-Cl): Similar to fluorine, chlorine has a -I effect and a +R effect. However, chlorine is less electronegative and a poorer π-donor than fluorine, resulting in a different net electronic influence on the aromatic ring.
These combined effects lead to a unique electronic environment for each of the three aromatic protons and six carbons, resulting in a well-resolved and interpretable NMR spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region, typically observed between 6.5 and 8.5 ppm.[6][7] The chemical shifts, multiplicities, and coupling constants are dictated by the positions of the protons relative to the substituents.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-3 | ~8.2 - 8.4 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 9 Hz, ⁴J(H3-H6) ≈ 2-3 Hz |
| H-4 | ~7.6 - 7.8 | Triplet of doublets (td) or ddd | ³J(H4-H3) ≈ 9 Hz, ³J(H4-H6) ≈ 9 Hz, ⁵J(H4-F) ≈ 4-5 Hz |
| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 9 Hz, ⁴J(H6-H3) ≈ 2-3 Hz |
Note: These are predicted values. Actual experimental values may vary slightly based on solvent and concentration.
Interpretation and Assignment:
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group, making it the most deshielded (highest chemical shift). It exhibits a large coupling to H-4 (ortho coupling, ³J) and a smaller coupling to H-6 (meta coupling, ⁴J).[8]
-
H-4: This proton is coupled to both H-3 and H-6 with large ortho couplings. Additionally, it experiences a long-range coupling to the fluorine atom at position 2 (⁵J). This results in a more complex splitting pattern, often appearing as a triplet of doublets.
-
H-6: This proton is ortho to the chlorine atom and meta to the nitro group. It is the most shielded of the three protons. It shows a large ortho coupling to H-4 and a small meta coupling to H-3.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution pattern, all six carbons in the aromatic ring of this compound are chemically non-equivalent and will produce six distinct signals. Aromatic carbons typically resonate in the 120-150 ppm range.[7][9]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-NO₂) | ~145 - 150 |
| C-2 (C-F) | ~155 - 160 (doublet, ¹J(C-F) ≈ 250-260 Hz) |
| C-3 | ~125 - 130 |
| C-4 | ~130 - 135 |
| C-5 (C-Cl) | ~128 - 133 |
| C-6 | ~118 - 123 |
Note: These are predicted values. Actual experimental values may vary slightly.
Interpretation and Assignment:
-
Carbons bonded to substituents (Quaternary Carbons): The chemical shifts of these carbons are significantly influenced by the directly attached atom.
-
C-2 (bonded to F): This carbon will appear as a doublet with a very large one-bond coupling constant (¹J(C-F)). It is typically the most downfield signal due to the electronegativity of fluorine.
-
C-1 (bonded to NO₂): The electron-withdrawing nature of the nitro group deshields this carbon.
-
C-5 (bonded to Cl): The chemical shift is influenced by the "heavy atom effect" of chlorine, in addition to its electronic effects.
-
-
Protonated Carbons:
-
C-3, C-4, C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of the three substituents. Assignments can be confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon to its directly attached proton.
-
Experimental Protocol for NMR Data Acquisition
A standardized and well-executed experimental procedure is critical for obtaining high-quality, reproducible NMR data.[10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10][11]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is crucial as it must completely dissolve the sample without interfering with the signals of interest.[10][12]
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.[10]
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[12][13]
-
Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[11]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into a spinner and place it in the spectrometer's depth gauge to ensure correct positioning within the magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[10]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution.[10]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[10]
-
Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable by understanding the fundamental electronic effects of the substituents on the aromatic ring. The distinct chemical shifts and characteristic coupling patterns allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. Adherence to a rigorous experimental protocol is paramount for obtaining high-quality data suitable for research, development, and quality control purposes in the pharmaceutical and chemical industries.
References
- Interpreting Aromatic NMR Signals - YouTube. (2021).
- Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024).
- ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.).
- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025).
- Aromatics - Organic Chemistry at CU Boulder. (n.d.).
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023).
- 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).
- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024).
- NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.).
- Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (2025).
- An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. (n.d.).
- The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. (n.d.).
- The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.).
- Proton and fluorine NMR spectra of fluorobenzene. (n.d.).
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.).
- Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. (2017).
- This compound, Min. 98.0 (GC), 5 g - sciedco. (n.d.).
- Predict 1H proton NMR spectra - NMRDB.org. (n.d.).
- This compound | 345-18-6 - INDOFINE Chemical Company, Inc. (n.d.).
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
reactivity of 5-Chloro-2-fluoronitrobenzene in organic synthesis
An In-depth Technical Guide to the Reactivity and Application of 5-Chloro-2-fluoronitrobenzene in Organic Synthesis
Abstract
This compound (CAS No. 345-18-6) is a pivotal intermediate in modern organic synthesis, prized for its unique and predictable reactivity.[1][2] This guide provides an in-depth analysis of the electronic factors governing its behavior, focusing primarily on its utility in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying principles of regioselectivity, provide field-proven experimental protocols, and discuss the compound's application in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Physicochemical Properties and Structural Analysis
This compound is a pale yellow liquid at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior.[1][3][4] Understanding the interplay of these groups is fundamental to predicting its reactivity.
| Property | Value | Source |
| CAS Number | 345-18-6 | [1][3][5] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][3][4] |
| Molecular Weight | 175.54 g/mol | [1][3] |
| Appearance | Light yellow to orange clear liquid | [1][4] |
| Boiling Point | 237 °C | [1] |
| Melting Point | 10 °C | [1][3] |
| Density | ~1.48 g/cm³ | [1][3] |
| Purity | ≥ 98% (GC) | [1][4] |
| Synonyms | 4-Chloro-1-fluoro-2-nitrobenzene | [1][4][6] |
The molecule's reactivity is a direct consequence of the electronic effects exerted by its three substituents on the aromatic ring:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. It achieves this through both a strong negative inductive effect (-I) and a negative mesomeric effect (-M), which can stabilize the anionic intermediate (Meisenheimer complex) formed during SNAr reactions.[7][8]
-
Fluorine (-F) and Chlorine (-Cl): Both halogens are electronegative and exert an electron-withdrawing inductive effect (-I). Critically, they serve as potential leaving groups in substitution reactions.
The key to this molecule's utility lies in the relative positioning of these groups. The nitro group is positioned ortho to the fluorine atom and meta to the chlorine atom. This specific arrangement is the primary determinant of the compound's regioselective reactivity.
Caption: Electronic activation of this compound.
The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)
The predominant and most synthetically valuable reaction of this compound is nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the key reaction intermediate.[8][9]
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism .
-
Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][9]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (L⁻).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
electrophilic and nucleophilic sites of 5-Chloro-2-fluoronitrobenzene
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chloro-2-fluoronitrobenzene
Abstract
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its distinct reactivity profile.[1] This guide provides a comprehensive analysis of the molecule's electronic architecture to elucidate its electrophilic and nucleophilic characteristics. We will explore the interplay of its substituent groups—nitro, chloro, and fluoro—and their collective influence on the aromatic ring's reactivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into predicting reaction outcomes and designing synthetic pathways involving this versatile building block.
Molecular Architecture and Electronic Landscape
The reactivity of an aromatic compound is fundamentally governed by the electronic properties of its substituents. In this compound, the benzene ring is functionalized with three distinct groups, each exerting a significant influence on the ring's electron density.
-
Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.
-
Fluorine (-F): Located at C2, fluorine is the most electronegative element, exhibiting a potent -I effect that withdraws electron density from the ring.[2] While it possesses a positive mesomeric effect (+M) due to its lone pairs, the inductive effect overwhelmingly dominates for halogens, leading to overall ring deactivation for electrophilic substitution.[3]
-
Chlorine (-Cl): Situated at C5, chlorine also deactivates the ring via a strong -I effect, which outweighs its +M effect.
The synergistic effect of these three electron-withdrawing substituents renders the aromatic ring of this compound significantly electron-deficient. This pronounced electron deficiency is the cornerstone of its chemical behavior, making the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 345-18-6 | [4][5][6] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][6] |
| Molecular Weight | 175.54 g/mol | [1][5] |
| Appearance | Light yellow to orange clear liquid | [1][4] |
| Melting Point | 10 °C | [1][4] |
| Boiling Point | 237 °C | [1] |
| Density | 1.48 g/cm³ | [1][4] |
| Purity | ≥ 98% (GC) | [1][4] |
Analysis of Reactive Sites: A Dichotomy of Reactivity
The electronic landscape of this compound dictates a clear hierarchy of its reactive sites. While the molecule contains atoms with lone pairs (oxygen, fluorine, chlorine) that are technically nucleophilic, the dominant and synthetically useful reactivity stems from the electrophilic nature of the aromatic ring carbons.
Primary Electrophilic Sites: The Arena for Nucleophilic Aromatic Substitution (SₙAr)
The most significant reactivity pathway for this compound is Nucleophilic Aromatic Substitution (SₙAr). This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.[7][8]
The mechanism proceeds in two steps:
-
Addition (Rate-Determining Step): A nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized carbanion intermediate.[2][9]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.[8]
In this compound, the nitro group at C2 activates the ortho (C1) and para (C5) positions for nucleophilic attack.
-
C2-F Site (Ortho to -NO₂): The carbon atom bonded to fluorine is a prime electrophilic center. Fluorine's high electronegativity strongly polarizes the C-F bond, making the C2 carbon highly partial-positive and susceptible to attack.[2][10] Furthermore, the negative charge of the Meisenheimer complex formed upon attack at this site can be delocalized directly onto the powerfully stabilizing nitro group.
-
C5-Cl Site (Para to -NO₂): The carbon atom bonded to chlorine is also activated. Attack at this para position also allows for resonance stabilization of the negative intermediate by the nitro group.[7]
Which site is more reactive?
The C2-F position is the dominant site for nucleophilic attack. This preference is dictated by two key factors:
-
Electrophilicity of Carbon: Fluorine is more electronegative than chlorine, inducing a greater partial positive charge on the attached carbon (C2), making it a "harder" and more attractive electrophilic center for nucleophiles.[2]
-
Leaving Group Ability in SₙAr: In the context of SₙAr, where the first step is rate-determining, the C-F bond's polarization is more critical than the leaving group's stability in solution. Therefore, fluoride is a better leaving group than chloride in this specific reaction mechanism, a trend opposite to Sₙ1 and Sₙ2 reactions.[10]
Caption: Predicted reactivity map of this compound.
Secondary Electrophilic Sites: The Challenge of Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring.[11][12] Given that the ring in this compound is severely electron-deficient, it is highly deactivated towards EAS. Such reactions would require harsh conditions (high temperatures, strong acids) and are generally not synthetically viable.
However, for the purpose of a complete analysis, we can predict the regiochemical outcome if an EAS reaction were forced to occur. We must consider the directing effects of the three substituents:
-
-NO₂ (at C2): A meta-director, directing incoming electrophiles to C4 and C6.
-
-F (at C2): An ortho, para-director, directing to C3 and C5 (already substituted).
-
-Cl (at C5): An ortho, para-director, directing to C4 and C6.
All three groups either deactivate or direct away from the remaining C-H positions. However, the directing effects of the -NO₂ and -Cl groups converge on positions C4 and C6. Therefore, these would be the least deactivated and most probable sites for an electrophile to attack under extreme conditions.
Experimental Workflow: Synthesis of a Substituted Aniline Derivative via SₙAr
This section provides a validated, step-by-step methodology for the SₙAr reaction of this compound with a primary amine, a common transformation in pharmaceutical synthesis.[13]
Objective: To synthesize N-benzyl-5-chloro-2-nitroaniline by selective substitution of the fluorine atom.
Reaction Scheme: this compound + Benzylamine → N-benzyl-5-chloro-2-nitroaniline + HF
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Rationale |
| This compound | 175.54 | 1.76 g | 10 mmol | Starting Material |
| Benzylamine | 107.15 | 1.18 g | 11 mmol | Nucleophile (slight excess) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol | Base to neutralize HF byproduct |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | Polar aprotic solvent to facilitate SₙAr |
Step-by-Step Protocol
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10 mmol) and N,N-Dimethylformamide (20 mL).
-
Reagent Addition: Add potassium carbonate (20 mmol) to the flask, followed by the dropwise addition of benzylamine (11 mmol) over 5 minutes at room temperature. The base is crucial to scavenge the hydrofluoric acid generated, driving the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. This will precipitate the solid product.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 20 mL) to remove residual DMF and salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-benzyl-5-chloro-2-nitroaniline as a yellow solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of a C-F coupling signal in the ¹³C NMR is a key indicator of successful substitution.
Caption: Experimental workflow for a typical SₙAr reaction.
Conclusion
The chemical personality of this compound is dominated by the profound electrophilicity of its aromatic ring, a direct consequence of the synergistic electron-withdrawing capabilities of its nitro, fluoro, and chloro substituents. This comprehensive analysis confirms that the molecule's primary mode of reactivity is Nucleophilic Aromatic Substitution, with the C2-F position being the overwhelmingly favored site for nucleophilic attack due to enhanced carbon electrophilicity and the unique dynamics of the SₙAr mechanism. While the ring is inert to standard electrophilic substitution, a predictive framework suggests that any forced reaction would likely occur at the C4 or C6 positions. These fundamental insights into the molecule's electronic and reactive properties are essential for leveraging this compound as a strategic building block in the rational design and synthesis of complex target molecules in the pharmaceutical and agrochemical industries.
References
- Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- Jasperse, J. (n.d.). Aromatic Reactions. Chem 360 Notes.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
- NIST. (n.d.). 5-Chloro-2-nitrobenzotrifluoride. NIST Chemistry WebBook.
- University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
- LibreTexts Chemistry. (2020). 14.2: Examples of electrophilic aromatic substitution.
- LibreTexts Chemistry. (2025). 3.7: Nucleophilic Aromatic Substitution.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
- Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.
- Han, G. S., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435.
- Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | 345-18-6 [chemicalbook.com]
solubility of 5-Chloro-2-fluoronitrobenzene in common organic solvents
An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluoronitrobenzene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 345-18-6), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] While specific quantitative solubility data is not extensively published, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers a predicted solubility profile based on physicochemical properties and established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation development.
Introduction: The Significance of Solubility
This compound is a versatile building block in synthetic chemistry, valued for its role in introducing specific halogen and nitro functionalities into complex organic molecules.[1] Its utility in the synthesis of pharmaceuticals and agrochemicals makes understanding its physical properties paramount.[3] Solubility, in particular, is a critical parameter that dictates the choice of solvent for chemical reactions, influences the efficiency of crystallization and purification, and is a fundamental consideration in the formulation of active pharmaceutical ingredients (APIs). An informed selection of solvents based on solubility can prevent costly trial-and-error experiments, improve yield and purity, and ensure process scalability. This guide provides the foundational knowledge required to predict, determine, and apply the solubility behavior of this compound.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is essential for predicting its solubility. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 345-18-6 | [1][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][4] |
| Molecular Weight | 175.54 g/mol | [1][4][5] |
| Appearance | Light yellow to orange clear liquid | [1][4] |
| Melting Point | 8-10 °C | [1][2][5] |
| Boiling Point | 237 °C | [1][5] |
| Density | 1.48 g/cm³ | [1][5] |
Theoretical Principles: Predicting Solubility
The adage "like dissolves like" serves as the primary guiding principle for predicting solubility.[6] This concept is rooted in the polarity of the solute and the solvent and the intermolecular forces that govern their interactions.
Molecular Structure Analysis: this compound is a substituted benzene ring containing three key functional groups: a nitro group (-NO₂), a chloro group (-Cl), and a fluoro group (-F).
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group capable of dipole-dipole interactions and acting as a weak hydrogen bond acceptor.
-
Halogens (-Cl, -F): These groups are electronegative, contributing to the molecule's overall polarity and dipole moment.
-
Benzene Ring: The aromatic ring is inherently non-polar and capable of π-π stacking and van der Waals interactions.
The combination of a non-polar aromatic core with multiple polar functional groups results in a molecule of moderate to high polarity . Therefore, it is predicted to be more soluble in polar solvents than in non-polar hydrocarbon solvents.
Solvent Classification and Predicted Affinity:
-
Non-Polar Solvents (e.g., Heptane, Toluene): Solubility is expected to be limited. While the benzene ring can interact with toluene via van der Waals forces, the strong polar groups will hinder dissolution in highly non-polar solvents like heptane.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents possess significant dipole moments but do not have acidic protons. They are excellent at solvating polar molecules through dipole-dipole interactions. This compound is expected to exhibit good to excellent solubility in this class of solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the solute cannot donate a hydrogen bond, its nitro and fluoro groups can act as hydrogen bond acceptors. Good solubility is anticipated, though potentially less than in optimal polar aprotic solvents.
-
Aqueous Solvents (e.g., Water): Despite its polarity, the molecule's significant non-polar benzene core and lack of strong hydrogen-bonding donor groups suggest it will be only slightly soluble or insoluble in water, a characteristic common for many organic compounds.[7]
Experimental Determination of Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The following section details a standard laboratory protocol for determining the solubility of a solid/liquid compound like this compound. The general principles of this methodology are widely established in organic chemistry laboratory practices.[8][9][10]
Isothermal Shake-Flask Method
This widely used method involves creating a saturated solution of the solute at a constant temperature and then determining its concentration.
Objective: To quantify the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (>98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Protocol:
-
Preparation: Set the shaker bath to the desired constant temperature (e.g., 25.0 ± 0.5 °C).
-
Sample Addition: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solute so that a solid/liquid phase remains after equilibrium is reached, ensuring saturation.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the constant temperature shaker. Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.
-
Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment. Carefully withdraw a sample from the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: Accurately dilute a known volume or mass of the filtered saturated solution with the appropriate solvent in a volumetric flask.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the desired units (e.g., mg/mL, g/100 g, or mol/L).
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the Isothermal Shake-Flask Method.
Predicted Solubility Profile
The following table summarizes the expected , based on the theoretical principles discussed in Section 3. This is a predictive guide and should be confirmed by experimental data as outlined in Section 4.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Heptane | Non-Polar | Very Low | Mismatch in polarity between the polar solute and non-polar aliphatic solvent. |
| Toluene | Non-Polar (Aromatic) | Low to Moderate | Aromatic ring allows for some interaction, but overall polarity mismatch limits solubility. |
| Dichloromethane | Polar Aprotic | High | Good polarity match; effective solvation via dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | High | Strong dipole moment and ester group can effectively solvate the polar solute. |
| Acetone | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions with the solute. |
| Ethanol | Polar Protic | High | Capable of accepting hydrogen bonds from the solvent; good overall polarity match. |
| Methanol | Polar Protic | High | Similar to ethanol, a good polar match for the solute. |
| Water | Polar Protic (Aqueous) | Very Low | The non-polar aromatic core dominates, leading to poor solvation in water. |
Advanced Solubility Prediction Models
For more precise, non-experimental predictions, computational models can be employed. Modern approaches utilize thermodynamic cycles and machine learning algorithms to forecast solubility with increasing accuracy.[11][12] These models consider parameters such as fusion enthalpy, melting point, and activity coefficients, often derived from quantum chemistry or machine learning predictions.[13][14] While a deep dive into these methods is beyond the scope of this guide, researchers should be aware that such in silico tools can provide valuable estimates early in the development process, helping to prioritize experiments and reduce resource expenditure.[15]
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and serious eye irritation.[5]
-
Handling: Always handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a moderately to highly polar molecule whose solubility is governed by its distinct functional groups and aromatic core. It is predicted to be highly soluble in polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents such as ethanol and methanol, while exhibiting poor solubility in non-polar and aqueous media. This guide provides both the theoretical framework to understand these properties and a robust experimental protocol to quantify them accurately. By leveraging this information, researchers can make more informed decisions in the design of synthetic routes, purification strategies, and product formulations, ultimately enhancing the efficiency and success of their scientific endeavors.
References
- Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
- Modarress, H., & Asadollahi, M. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]
- American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
- Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]
- Mavromanolakis, G., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Unknown. (n.d.).
- Kennah, M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
- University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
- INDOFINE Chemical Company, Inc. (n.d.). This compound. [Link]
- IARC Publications. (n.d.). and 4-chloronitrobenzene. [Link]
- SciSupplies. (n.d.). This compound>98.0%(GC)5g. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-18-6 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound | 345-18-6 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound>98.0%(GC)5g [scisupplies.eu]
- 6. youtube.com [youtube.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for 5-Chloro-2-fluoronitrobenzene Synthesis
Introduction
5-Chloro-2-fluoronitrobenzene is a critical chemical intermediate in the synthesis of a wide array of high-value products, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its molecular structure, featuring a nitro group ortho to a fluorine atom and para to a chlorine atom, imparts unique reactivity that is highly prized in medicinal and materials chemistry.[1] The strategic placement of these functional groups allows for selective downstream transformations, making it an essential building block for complex molecular architectures.[1][3] This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials, the underlying chemical principles, and the practical considerations for laboratory and industrial-scale production.
Overview of Synthetic Strategies
The synthesis of this compound is predominantly achieved through two robust and industrially viable strategies:
-
Electrophilic Aromatic Substitution: The direct nitration of a disubstituted benzene ring. This is often the most direct and atom-economical approach.
-
Nucleophilic Aromatic Substitution (SNAr): Typically involving a halogen exchange (Halex) reaction where a chlorine atom is replaced by fluorine. This route is valuable when the desired isomer is difficult to obtain via direct nitration.
A third, less common but noteworthy method, involves diazotization followed by a Schiemann-type reaction. The selection of a specific strategy is governed by factors including the availability and cost of starting materials, desired isomeric purity, reaction yield, and process safety.
Primary Synthetic Route: Electrophilic Nitration
The most common and economically favorable route to this compound is the electrophilic nitration of 1-chloro-4-fluorobenzene.
Starting Material: 1-Chloro-4-fluorobenzene
-
Rationale for Selection: 1-Chloro-4-fluorobenzene is a readily available and relatively inexpensive commodity chemical. Its synthesis stems from the nitration of chlorobenzene, followed by reduction and subsequent diazotization/fluorination, or similar well-established industrial processes.[4]
-
Directing Effects: In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
The fluorine atom is an ortho-, para-director due to its ability to donate lone-pair electrons and stabilize the arenium ion intermediate (sigma complex).[5] It is, however, a deactivating group due to its strong inductive electron-withdrawing effect.
-
The chlorine atom is also an ortho-, para-director and a deactivating group.[6]
-
-
Causality of Isomer Formation: When 1-chloro-4-fluorobenzene is nitrated, the incoming nitro group is directed to the positions ortho to either the fluorine or the chlorine atom.
-
Position 2 (ortho to F, meta to Cl)
-
Position 3 (ortho to Cl, meta to F) The fluorine atom is a stronger activator (less deactivating) than chlorine in this context, and sterically less hindering. Therefore, the major product formed is the desired This compound (nitration at position 2). A smaller amount of the isomer, 3-Chloro-4-fluoronitrobenzene, is also formed.[7]
-
Reaction Mechanism & Visualization
The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. A nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), generates the potent electrophile, the nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich π-system of the 1-chloro-4-fluorobenzene ring.
Caption: Electrophilic nitration of 1-chloro-4-fluorobenzene.
Alternative Synthetic Route 1: Halogen Exchange (Halex) Reaction
An alternative strategy involves a nucleophilic aromatic substitution (SNAr) reaction, commonly known as a halogen exchange or "Halex" reaction. This method is particularly useful when the starting material is more accessible than 1-chloro-4-fluorobenzene or when specific isomer control is required.
Starting Material: 2,4-Dichloronitrobenzene
-
Rationale for Selection: 2,4-Dichloronitrobenzene is a common industrial chemical produced by the nitration of 1,3-dichlorobenzene or the chlorination of nitrobenzene.[8]
-
Principle of Reactivity: For an SNAr reaction to occur, two conditions must be met:
-
The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). The nitro group (NO₂) is a powerful EWG.
-
There must be a good leaving group (in this case, a halide).
-
-
Causality of Selective Exchange: The nitro group in 2,4-dichloronitrobenzene strongly activates the positions ortho and para to it for nucleophilic attack.
-
The chlorine at position 2 is ortho to the nitro group.
-
The chlorine at position 4 is para to the nitro group. Both positions are highly activated. However, the chlorine at the ortho position (C2) is generally more reactive and susceptible to replacement by a nucleophile like the fluoride ion (F⁻) due to the strong activating effect of the adjacent nitro group.[9] This selectivity allows for the targeted synthesis of this compound.
-
Reaction Conditions & Visualization
The reaction is typically carried out by heating 2,4-dichloronitrobenzene with a source of fluoride ions, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane or dimethyl sulfoxide (DMSO).[10][11] Phase-transfer catalysts may be employed to enhance the reaction rate.[12]
Caption: Halogen exchange (Halex) synthesis pathway.
Alternative Synthetic Route 2: Diazotization and Schiemann Reaction
A less common but viable route starts from an aniline derivative, which is converted to the target compound via a diazonium salt.
Starting Material: 5-Chloro-2-nitroaniline
-
Rationale for Selection: This starting material already contains the required chlorine and nitro groups in the correct orientation. The challenge is to replace the amino group (-NH₂) with fluorine.
-
Reaction Sequence: This is a multi-step process:
-
Diazotization: The primary aromatic amine (5-chloro-2-nitroaniline) is treated with a source of nitrous acid (e.g., NaNO₂ in strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Schiemann Reaction: The diazonium salt is then reacted with a fluorine source, such as hexafluorophosphoric acid (HPF₆) or tetrafluoroboric acid (HBF₄), to form a thermally stable diazonium tetrafluoroborate or hexafluorophosphate salt.
-
Thermal Decomposition: Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas (N₂) and yielding the desired this compound.[13]
-
This method offers excellent regiochemical control but is often more complex and costly to perform on a large scale compared to the nitration or Halex routes.[13]
Comparative Analysis of Starting Materials
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Electrophilic Nitration | 1-Chloro-4-fluorobenzene | HNO₃, H₂SO₄ | Cost-effective, high atom economy, straightforward process. | Formation of isomers requires purification, handling of mixed acids. |
| Halogen Exchange (Halex) | 2,4-Dichloronitrobenzene | KF, Sulfolane/DMSO | Good regioselectivity, utilizes common starting material. | Harsh reaction conditions (high temp), requires anhydrous conditions, solvent recovery can be costly.[9][10] |
| Diazotization/Schiemann | 5-Chloro-2-nitroaniline | NaNO₂, HPF₆/HBF₄ | Excellent and unambiguous isomer control. | Multi-step process, potentially hazardous diazonium intermediates, higher cost of reagents.[13] |
Experimental Protocols
Protocol 1: Nitration of 1-Chloro-4-fluorobenzene
-
Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (98%).
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 1-chloro-4-fluorobenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (65-70%) to concentrated sulfuric acid (98%).
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 35-40 °C.[14]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: The crude product will separate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil, a mixture of isomers, is purified by fractional distillation under vacuum to isolate the this compound.[8]
Protocol 2: Halex Reaction of 2,4-Dichloronitrobenzene
-
Preparation: In a flask equipped for high-temperature reaction with a condenser and mechanical stirrer, add anhydrous potassium fluoride and a high-boiling aprotic solvent such as sulfolane.
-
Azeotropic Drying: Heat the mixture to remove any trace amounts of water azeotropically.
-
Addition of Starting Material: Cool the mixture slightly and add 2,4-dichloronitrobenzene.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 220-240 °C) and maintain for several hours.[9][10] Monitor the reaction by GC for the disappearance of the starting material.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with a solvent like toluene.
-
Purification: The organic extracts are washed with water to remove the solvent and inorganic salts. The solvent is then removed by distillation. The crude product is purified by vacuum distillation to yield this compound.
Conclusion
The synthesis of this compound is a well-established industrial process with several viable routes. The choice of starting material is the most critical decision, dictating the overall process economy, efficiency, and environmental impact. For large-scale production, the direct nitration of 1-chloro-4-fluorobenzene remains the preferred method due to its low cost and procedural simplicity, despite the need for isomeric separation. The halogen exchange route starting from 2,4-dichloronitrobenzene provides an excellent alternative, offering high selectivity under optimized conditions. The diazotization route, while elegant in its precision, is generally reserved for smaller-scale applications where absolute isomer purity is paramount and cost is a secondary consideration. A thorough understanding of the chemical principles behind each route enables researchers and development professionals to select the most appropriate pathway for their specific application.
References
- Liu Yuli, Wei Yunyang. (2003). 2,5-Dichloryoline benzene microwave to promote fluoride reactions. Journal of Nanjing Institute of Technology (Natural Science Version). [Source: Guidechem]
- Nguyen, T., et al. (2015). Concise access to 2-aroylbenzothiazoles by redox condensation reaction between o-halonitrobenzenes, acetophenones, and elemental sulfur. Organic Letters, 17(10), 2562–2565. [Link]
- Park, K. K., & Lee, C. W. (2005). A Novel Synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl Chloride.
- CN1398846A. (2003). Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- Li, J., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination.
- University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
- Sciedco. (n.d.). This compound, Min. 98.0 (GC), 5 g.
- Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.
- US4164517A. (1979). Preparation of fluoronitrobenzene.
- Wikipedia. (n.d.). 4-Nitrochlorobenzene.
- US4069262A. (1978). Preparation of 2-fluoronitrobenzene.
- OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE.
- EP0771783B1. (1999). An adiabatic continuous process for the nitration of chlorobenzene.
- Land of Chemistry. (2023, March 24). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube. [Link]
- IARC. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-18-6 [chemicalbook.com]
- 3. This compound , >98.0%(GC) , 345-18-6 - CookeChem [cookechem.com]
- 4. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 5. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. sparrow-chemical.com [sparrow-chemical.com]
- 8. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: The Strategic Utility of 5-Chloro-2-fluoronitrobenzene in Modern Drug Discovery
An in-depth guide to the use of 5-Chloro-2-fluoronitrobenzene as a pharmaceutical intermediate has been created. This guide is designed for researchers, scientists, and drug development professionals. It includes detailed application notes, protocols, and visualizations to provide a comprehensive understanding of the topic.
Authored by: A Senior Application Scientist
Introduction: The Architectural Value of a Privileged Intermediate
This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the specific arrangement of its functional groups: a nitro group, which is a powerful electron-withdrawing group, and two different halogen atoms, chloro and fluoro. This unique combination allows for highly selective and sequential chemical reactions, making it a valuable tool for medicinal chemists. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This activation is particularly pronounced at the positions ortho and para to the nitro group. In the case of this compound, the fluorine atom at position 2 and the chlorine atom at position 5 are the leaving groups in SNAr reactions. The carbon-fluorine bond is highly polarized, making the fluorine atom an excellent leaving group in such reactions. This allows for the selective substitution of the fluorine atom while leaving the chlorine atom intact for subsequent transformations. This differential reactivity is a cornerstone of its application in multi-step syntheses.
Core Application: Synthesis of N-aryl Piperazines as Kinase Inhibitors
A significant application of this compound is in the synthesis of N-aryl piperazine moieties, which are prevalent in a variety of kinase inhibitors used in oncology. The following sections detail the synthesis of a key intermediate in the production of drugs such as Imatinib, a tyrosine kinase inhibitor.
Reaction Scheme: Stepwise Synthesis of a Key Imatinib Intermediate
The synthesis begins with the reaction of this compound with N-methylpiperazine. This is a classic example of a nucleophilic aromatic substitution reaction where the piperazine nitrogen acts as the nucleophile, displacing the highly activated fluorine atom. The resulting product, 1-(4-chloro-2-nitrophenyl)-4-methylpiperazine, retains the chlorine and nitro groups for further functionalization. The nitro group can then be reduced to an amine, which can subsequently be acylated to build the final complex molecule.
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 5-Chloro-2-fluoronitrobenzene
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This guide provides a detailed technical overview and robust protocols for the use of 5-Chloro-2-fluoronitrobenzene as a strategic starting material in the synthesis of novel kinase inhibitors. We will explore the unique chemical reactivity of this building block, provide step-by-step synthetic procedures, and explain the chemical rationale behind these methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of this compound
This compound (CAS 345-18-6) is a highly valuable intermediate in synthetic and medicinal chemistry.[3][4] Its utility stems from a unique combination of functional groups on the aromatic ring:
-
A Nitro Group: This powerful electron-withdrawing group strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[5][6] This activation is most pronounced at the ortho and para positions.
-
A Fluorine Atom: Positioned ortho to the nitro group, the fluorine atom serves as an excellent leaving group in SNAr reactions. The high electronegativity of fluorine creates a highly polarized C-F bond, making the carbon atom susceptible to nucleophilic attack.[7]
-
A Chlorine Atom: Located meta to the nitro group, the chlorine atom is significantly less reactive towards SNAr under typical conditions. This differential reactivity allows for selective functionalization at the C-2 position (displacing fluorine) while retaining the chlorine atom as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
This specific arrangement of substituents makes this compound an ideal starting point for building the core scaffolds of many kinase inhibitors, which often require a substituted aniline or diamine backbone to interact with the hinge region of the kinase ATP-binding site.[8]
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of utilizing this compound is the SNAr reaction. This process proceeds via a two-step addition-elimination mechanism.[5]
-
Addition: A nucleophile (typically an amine in kinase inhibitor synthesis) attacks the electron-deficient carbon atom bearing the fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the adjacent electron-withdrawing nitro group.[5][6]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group, yielding the substituted product.[6]
Caption: The addition-elimination mechanism of SNAr.
Exemplary Synthetic Workflow: From Building Block to Kinase Scaffold
The following protocols outline a general, yet robust, three-step sequence to convert this compound into a versatile diamino-aryl scaffold, a common core in many kinase inhibitors.
Caption: General synthetic workflow for kinase inhibitor scaffolds.
Protocol 1: SNAr with an Amine Nucleophile
This protocol details the selective displacement of the fluorine atom with a primary or secondary amine.
Rationale: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thereby increasing its reactivity. A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to act as a proton scavenger for the HCl generated if an amine salt is used or to deprotonate the amine, enhancing its nucleophilicity. The reaction is often heated to ensure a reasonable reaction rate.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, piperazine derivative) (1.1 - 1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the amine nucleophile (1.1 eq) to the solution, followed by anhydrous K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (typical eluents: Hexanes/Ethyl Acetate gradient) to yield the pure N-substituted-4-chloro-2-nitroaniline.
Protocol 2: Reduction of the Nitro Group
This protocol converts the electron-withdrawing nitro group into an electron-donating amino group, which is a key pharmacophore for hinge-binding in many kinase inhibitors.
Rationale: The reduction of an aromatic nitro group is a classic and reliable transformation. Tin(II) chloride in an acidic medium (HCl) is a common and effective method that works well for substrates with other reducible functional groups that might be sensitive to catalytic hydrogenation. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group, with the acidic medium providing the necessary protons.
Materials:
-
N-Substituted-4-chloro-2-nitroaniline (from Protocol 1)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the nitro-aniline intermediate (1.0 eq) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (4.0 eq) to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (typically 60-80 °C).
-
Stir the reaction at this temperature, monitoring by TLC for the disappearance of the starting material (often indicated by a color change from yellow/orange to colorless).
-
Once complete, cool the reaction to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until the pH is ~8 (cessation of gas evolution).
-
The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with EtOAc or DCM.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer again with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude diamine product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: Scaffold Elaboration via Amide Coupling
This final step illustrates how the versatile diamine intermediate can be coupled with a carboxylic acid to form the final inhibitor scaffold.
Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a highly efficient and mild method for creating the amide bond, minimizing side reactions and racemization if chiral centers are present.
Materials:
-
N¹-Substituted-4-chlorobenzene-1,2-diamine (from Protocol 2)
-
Carboxylic acid of choice (R'-COOH) (1.0 equivalent)
-
HATU (1.1 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Add a solution of the diamine intermediate (1.0 eq) in DMF to the activated acid mixture. Note: The more nucleophilic aniline (at position 2) will typically react preferentially.
-
Stir the reaction at room temperature and monitor by LC-MS. The reaction is usually complete within 2-4 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash chromatography or preparative HPLC to obtain the desired kinase inhibitor scaffold.
Data Summary
The successful application of these protocols relies on a clear understanding of the properties of the key materials involved.
Table 1: Physicochemical Properties
| Property | This compound |
|---|---|
| CAS Number | 345-18-6[4] |
| Molecular Formula | C₆H₃ClFNO₂[4] |
| Molecular Weight | 175.55 g/mol [4] |
| Appearance | Light yellow to yellow clear liquid[3] |
| Melting Point | 10 °C[3] |
| Boiling Point | 237 °C[3] |
| Key Application | Versatile intermediate for pharmaceuticals and agrochemicals[3][8][9] |
Table 2: Representative Reaction Outcomes
| Step | Reaction | Nucleophile/Reagent | Typical Yield | Purity (Post-Chromatography) |
|---|---|---|---|---|
| 1 | SNAr | Morpholine | 85-95% | >98% |
| 1 | SNAr | 3-ethynylaniline | 70-85% | >98% |
| 2 | Nitro Reduction | SnCl₂·2H₂O / HCl | 80-90% | >95% |
| 3 | Amide Coupling | Benzoic Acid / HATU | 75-90% | >99% (HPLC) |
Note: Yields are representative and highly dependent on the specific substrates and reaction scale.
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of kinase inhibitors. Its inherent reactivity, governed by the activating nitro group and the excellent fluoride leaving group, allows for predictable and high-yielding SNAr reactions. The retained chlorine atom provides a secondary site for diversification, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies. The protocols outlined in this guide provide a reliable and rational foundation for researchers to construct novel and potent kinase inhibitors targeting a wide range of therapeutic areas.
References
- Mastering Organic Synthesis: The Versatility of 5-Chloro-2-Nitrobenzotrifluoride. [Source not directly used for this specific compound but relevant for reactivity principles].
- Fluoronitrobenzene Series. Sparrow Chemical. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. PubMed. [Link]
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
- Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution. YouTube (Professor Dave Explains). [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 345-18-6 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
role of 5-Chloro-2-fluoronitrobenzene in synthesizing fluorinated APIs
Application Note & Protocols
Topic: The Role of 5-Chloro-2-fluoronitrobenzene in Synthesizing Fluorinated Active Pharmaceutical Ingredients (APIs)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. This compound has emerged as a critical and versatile building block in this field. Its unique electronic and structural properties make it an ideal precursor for complex fluorinated molecules. This document provides an in-depth guide to the chemical reactivity of this compound, its application in API synthesis, and a detailed protocol for a representative nucleophilic aromatic substitution (SNAr) reaction, a key transformation in its utility.
The Strategic Advantage of this compound in API Synthesis
This compound (CAS No. 345-18-6) is a substituted nitrobenzene that serves as a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The presence of three distinct functionalities on the aromatic ring—a strongly electron-withdrawing nitro group and two different halogen atoms (fluorine and chlorine)—provides a rich platform for controlled, regioselective chemical modifications.
The nitro group profoundly influences the molecule's reactivity. As a powerful electron-withdrawing group, it activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a reaction mechanism that is typically challenging for unsubstituted aromatic systems.[3][4] This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, both the fluorine (at C2, ortho) and chlorine (at C5, meta) are positioned to be influenced by this effect.
Physicochemical Properties
A clear understanding of the physical properties of this reagent is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 345-18-6 | [1][5] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][5] |
| Molecular Weight | 175.55 g/mol | [5] |
| Appearance | Light yellow to orange clear liquid | [1] |
| Boiling Point | 237 °C | [1] |
| Density | 1.48 g/cm³ | [1] |
| Purity | ≥ 98% (GC) | [1] |
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in API synthesis stems from its susceptibility to SNAr. This reaction proceeds via a two-step addition-elimination mechanism.[3][4]
-
Addition of Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group (in this case, a halide ion).
The strong -I (inductive) and -M (mesomeric/resonance) effects of the ortho nitro group stabilize the negative charge of the Meisenheimer complex, lowering the activation energy for its formation and making this the rate-determining step.[6][7]
Regioselectivity: Fluorine as the Preferential Leaving Group
A key question in the chemistry of this compound is which halogen is preferentially displaced. In SNAr reactions on activated aromatic rings, fluoride is generally a better leaving group than chloride. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex more effectively. Therefore, nucleophilic attack predominantly occurs at the C2 position, leading to the displacement of the fluoride ion. This high regioselectivity is a significant advantage, allowing for the precise introduction of nucleophiles at the position ortho to the nitro group.
Protocol: Synthesis of 4-(4-Chloro-2-nitrophenyl)morpholine
This protocol details a representative SNAr reaction using this compound and morpholine as the nucleophile. The resulting product, an N-arylated heterocycle, is a common scaffold in many CNS-active and oncology APIs. This procedure serves as a template for reactions with a wide range of N-, O-, and S-based nucleophiles.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (g) | Mmol | Equivalents |
| This compound | 345-18-6 | 175.55 | 5.00 | 28.48 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 2.98 | 34.17 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 5.90 | 42.72 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | - |
Step-by-Step Experimental Procedure
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (5.00 g, 28.48 mmol) and anhydrous N,N-Dimethylformamide (50 mL).
-
Reagent Addition: Add potassium carbonate (5.90 g, 42.72 mmol) to the solution. Begin stirring to create a suspension.
-
Nucleophile Addition: Slowly add morpholine (2.98 g, 34.17 mmol) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-85 °C using an oil bath. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 250 mL of cold deionized water. A yellow precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50 °C overnight to yield 4-(4-Chloro-2-nitrophenyl)morpholine as a yellow solid.
-
Characterization: The expected yield is typically >90%. The product can be further purified by recrystallization from ethanol if necessary and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Mechanism and Workflow
Visual diagrams are crucial for understanding the underlying chemical principles and the practical steps of the synthesis.
SNAr Reaction Mechanism
The diagram below illustrates the addition-elimination mechanism for the reaction of this compound with a generic nucleophile (Nu⁻), highlighting the formation of the resonance-stabilized Meisenheimer complex.
Caption: SNAr mechanism showing nucleophilic attack and formation of a stable intermediate.
Experimental Synthesis Workflow
This flowchart provides a high-level overview of the entire laboratory procedure, from setup to final product analysis.
Caption: Step-by-step workflow for the synthesis of an N-aryl intermediate.
Safety and Handling Considerations
-
This compound: This compound is a toxic and irritant substance. Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Use with extreme caution and ensure proper ventilation.
-
Potassium Carbonate: While less hazardous, it can cause irritation. Avoid inhaling dust.
-
Reaction Conditions: The reaction is heated. Use a proper heating mantle and monitor the temperature carefully. Quenching the reaction mixture in water is exothermic and should be done cautiously.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of fluorinated APIs. Its reactivity is dominated by the powerful activating effect of the nitro group, which enables facile nucleophilic aromatic substitution. The preferential displacement of the fluorine atom at the C2 position allows for the clean and regioselective introduction of a wide array of nucleophilic fragments. The protocol provided herein demonstrates a robust and scalable method for synthesizing N-aryl heterocyclic intermediates, which are prevalent in modern pharmaceuticals. By understanding the principles of its reactivity, medicinal chemists can effectively leverage this compound to construct complex molecular architectures and accelerate the drug discovery process.
References
- Sparrow Chemical. Fluoronitrobenzene Series. [Link]
- Chemistry LibreTexts.
- StackExchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
- OpenStax. Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]
- Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 12 July 2019. [Link]
- OC Chem. Nucleophilic Aromatic Substitution. YouTube, 11 April 2018. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-18-6 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. scbt.com [scbt.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocol Guide: Nucleophilic Aromatic Substitution on 5-Chloro-2-fluoronitrobenzene
Abstract: 5-Chloro-2-fluoronitrobenzene is a pivotal building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the strategic placement of two distinct halogen atoms on an aromatic ring highly activated by a nitro group. This configuration allows for selective nucleophilic aromatic substitution (SNAr), enabling the precise introduction of a wide range of functional groups. This guide provides an in-depth exploration of the SNAr mechanism on this substrate, discusses the critical factors governing regioselectivity, and presents detailed, field-proven protocols for its reaction with common nucleophiles. It is intended for researchers, chemists, and process development scientists seeking to leverage this versatile intermediate in their synthetic endeavors.
Part 1: The Chemistry of SNAr on this compound
The Addition-Elimination Mechanism & The Role of Activation
Nucleophilic aromatic substitution on this compound does not proceed via the classical SN1 or SN2 pathways, which are unfavorable on sp2-hybridized carbon centers.[2] Instead, the reaction follows a two-step addition-elimination mechanism .[3]
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[4] The potent electron-withdrawing nitro (-NO2) group is the key activator. Through its strong inductive (-I) and resonance (-M) effects, the nitro group polarizes the ring, making the carbon atoms it is ortho or para to highly electrophilic and susceptible to nucleophilic attack.[5][6] This initial attack breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][7]
-
Elimination & Aromaticity Restoration: In the second, faster step, the leaving group departs, taking its bonding electrons with it. This elimination step restores the highly stable aromatic system, driving the reaction to completion.[8]
The stability of the Meisenheimer complex is paramount. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.[6][9] This delocalization is only possible when the nitro group is positioned ortho or para to the site of nucleophilic attack, which is why meta-nitro aryl halides are generally unreactive under SNAr conditions.[7][10]
Caption: SNAr addition-elimination mechanism.
Regioselectivity: The Halogen Dance (F vs. Cl)
In this compound, the nucleophile preferentially attacks the carbon atom bonded to the fluorine (C-2), leading to the displacement of the fluoride ion. This regioselectivity is a cornerstone of this substrate's utility and is dictated by two primary factors:
-
Activation by the Nitro Group: The nitro group is at the C-1 position. The fluorine atom is ortho (C-2) to the nitro group, while the chlorine atom is meta (C-5). As discussed, the activating resonance effect of the nitro group is only effective at the ortho and para positions.[7][11] Therefore, the C-2 position is significantly more activated toward nucleophilic attack than the C-5 position.
-
Leaving Group Ability in SNAr: Contrary to SN1/SN2 reactions where iodide is the best leaving group, the trend for SNAr is often F > Cl > Br > I.[12][13] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[12][14] Fluorine's superior electronegativity has a powerful inductive effect, which further polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate.[14] This stabilization lowers the activation energy for the slowest step, accelerating the overall reaction rate.[13][14]
Part 2: Experimental Protocols
The following protocols are generalized methodologies. Researchers should optimize stoichiometry, temperature, and reaction times based on their specific nucleophile and desired scale.
Caption: A typical workflow for SNAr reactions.
Protocol: Reaction with an Amine Nucleophile
This protocol describes the synthesis of a substituted N-aryl aniline, a common scaffold in medicinal chemistry.
-
Materials & Reagents:
-
This compound (CAS: 345-18-6)[15]
-
Primary or Secondary Amine (e.g., Morpholine)
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO4), anhydrous
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF or DMSO to dissolve the substrate (approx. 5-10 mL per gram of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 - 3.0 eq) as a base to scavenge the HF produced.
-
Heat the reaction mixture to 80-100 °C. Rationale: Elevated temperatures are often required to overcome the activation energy, but should be controlled to prevent decomposition or side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash sequentially with water (2x) and brine (1x) to remove the polar solvent and inorganic salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Protocol: Reaction with an Alkoxide Nucleophile
This protocol details the synthesis of an aryl ether, a key linkage in many biologically active molecules.
-
Materials & Reagents:
-
This compound (CAS: 345-18-6)[16]
-
Alcohol or Phenol (e.g., Phenol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Diethyl Ether
-
Brine
-
-
Step-by-Step Methodology:
-
Alkoxide Formation: In a separate dry flask under nitrogen, add the alcohol or phenol (1.2 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H2 gas. This step must be performed under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Substitution Reaction: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the pre-formed alkoxide solution to the substrate solution via cannula or dropping funnel at room temperature.
-
Heat the reaction to reflux (approx. 65 °C for THF) and monitor by TLC.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (2x). Combine the organic layers.
-
Wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting aryl ether as required.
-
Summary of Reaction Parameters
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Amines | Primary/Secondary Amines | K2CO3, Et3N | DMF, DMSO, NMP | 80 - 120 | 4 - 16 |
| Alkoxides | Alcohols, Phenols | NaH, K2CO3 | THF, DMF | 25 - 80 | 2 - 12 |
| Thiols | Alkyl/Aryl Thiols | K2CO3, NaH | DMF, Acetonitrile | 25 - 60 | 1 - 6 |
Part 3: Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature in small increments (e.g., 10 °C) or adding a slight excess of the nucleophile or base. Ensure all reagents and solvents are anhydrous, as water can consume strong bases and deactivate the nucleophile.
-
Side Product Formation: The most common side product is the di-substituted product where both halogens are replaced. This can be minimized by using a modest excess of the nucleophile (1.05-1.2 eq) and avoiding excessively high temperatures or prolonged reaction times.
-
Purification Challenges: The nitro-aromatic products are often highly colored and polar. If column chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).
Part 4: Safety Precautions
-
This compound: This compound is classified as a skin and serious eye irritant.[17] Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[18]
-
Solvents: DMF and DMSO are polar aprotic solvents that can facilitate the absorption of chemicals through the skin. Handle with care. THF can form explosive peroxides and should be handled accordingly.
-
Bases: Sodium hydride is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere. Potassium carbonate is a less hazardous base but is still an irritant.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local government regulations.
References
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (2023). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363. [Link]
- University of St. Thomas and College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR).
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Reddit. (2023). Why is Cl the leaving group. r/OrganicChemistry.
- Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
- ResearchGate. (2007). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- INDOFINE Chemical Company, Inc. (n.d.). This compound.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- Chemistry LibreTexts. (2023). 3.7: Nucleophilic Aromatic Substitution.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. iscnagpur.ac.in [iscnagpur.ac.in]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. scbt.com [scbt.com]
- 16. This compound | 345-18-6 | INDOFINE Chemical Company [indofinechemical.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
Application Notes & Protocols: Regioselective Synthesis of N-Aryl and N-Alkyl-4-chloro-2-nitroanilines via Nucleophilic Aromatic Substitution
Introduction: Strategic Importance in Synthesis
5-Chloro-2-fluoronitrobenzene is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the differential reactivity of its two halogen substituents, which allows for controlled, sequential functionalization. This document provides a detailed guide to the reaction of this compound with various amines and anilines. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a powerful tool for forging carbon-nitrogen bonds on electron-deficient aromatic rings.[1][2] Understanding the principles that govern the regioselectivity and reaction kinetics is paramount for researchers aiming to leverage this versatile substrate in multi-step synthetic campaigns.
The Mechanistic Foundation: Why Fluorine is Preferentially Displaced
The reaction proceeds via the classical SNAr addition-elimination pathway.[3][4] This mechanism is fundamentally different from SN1 or SN2 reactions, as it involves an attack on an sp²-hybridized carbon atom within an aromatic system.[2] The process is contingent upon the aromatic ring being "activated" by potent electron-withdrawing groups, such as the nitro (–NO₂) group present in the substrate.
The key steps are:
-
Nucleophilic Attack: The amine or aniline (nucleophile) attacks the electrophilic carbon atom bearing a halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion).
The defining characteristic of the reaction with this compound is its pronounced regioselectivity . The incoming amine nucleophile will almost exclusively displace the fluorine atom rather than the chlorine atom. This selectivity is dictated by two primary electronic factors:
-
Activation by the Nitro Group: The nitro group is a powerful activator for nucleophilic attack, particularly at the ortho and para positions, where it can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[4][5] In this substrate, the fluorine is ortho to the nitro group, while the chlorine is meta. The intermediate formed by attack at the C-F bond is therefore significantly more stabilized than the one formed by attack at the C-Cl bond.[4][6]
-
The Role of the Leaving Group: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[2] Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect. This polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack compared to the carbon attached to chlorine.[7] This kinetic preference for attacking the C-F bond is the decisive factor in the observed regioselectivity.
Caption: General SNAr mechanism for the reaction.
Core Experimental Parameters: A Scientist's Guide
Optimizing the reaction requires careful consideration of the solvent, base, and temperature. These choices directly influence reaction rate, yield, and purity by modulating the reactivity of the nucleophile and the stability of the intermediates.
-
Solvent Selection: Polar aprotic solvents are the medium of choice for SNAr reactions.[3] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile effectively solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the amine nucleophile. This leaves the nucleophile "bare" and highly reactive.[8] In contrast, protic solvents (e.g., ethanol, water) can form hydrogen bonds with the amine, creating a solvent cage that blunts its nucleophilicity and significantly slows the reaction.[9]
-
Expert Insight: While DMF and NMP are highly effective, they have been identified as reprotoxic.[3] Safer alternatives like DMSO or Cyrene™ should be considered for greener chemistry protocols.
-
-
The Role of the Base: A base is essential to neutralize the hydrofluoric acid (HF) that is cogenerated with the product. Without a base, the acid would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
-
For Primary/Secondary Amines: Moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal. They are strong enough to scavenge the acid but generally not strong enough to deprotonate the amine reactant significantly.
-
For Anilines: Anilines are less nucleophilic than aliphatic amines. Here, a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often preferred. They effectively act as an acid sponge without competing in the primary substitution reaction.
-
-
Temperature Control: These reactions are typically performed at elevated temperatures, ranging from 60 °C to 120 °C, to provide sufficient thermal energy to overcome the activation barrier of the initial nucleophilic attack. The optimal temperature is a balance: high enough for a reasonable reaction rate but low enough to prevent thermal decomposition of reactants or products and minimize side reactions. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the point of completion.
Validated Laboratory Protocol: Synthesis of 4-(4-Chloro-2-nitrophenyl)morpholine
This protocol provides a reliable, step-by-step method for the reaction of this compound with morpholine, a representative secondary amine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent). Begin stirring the suspension. Add morpholine (1.2 eq) to the mixture via syringe.
-
Heating: Heat the reaction mixture to 80 °C in an oil bath. Maintain stirring at this temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. Look for the consumption of the starting material.
-
Work-up (Quenching & Extraction): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water (twice) and then with brine (once). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-(4-chloro-2-nitrophenyl)morpholine.
Caption: Experimental workflow from reaction setup to purification.
Expected Outcomes: A Comparative Data Summary
The reaction is robust and high-yielding with a range of primary and secondary amines, as well as anilines. The table below summarizes the expected products and typical yields, illustrating the consistent regioselectivity.
| Nucleophile | Structure of Nucleophile | Expected Product | Product Structure | Typical Yield |
| Benzylamine | ![]() | N-Benzyl-4-chloro-2-nitroaniline | ![]() | 85-95% |
| Morpholine | ![]() | 4-(4-Chloro-2-nitrophenyl)morpholine | ![]() | 90-98% |
| p-Toluidine | ![]() | 4-Chloro-N-(4-methylphenyl)-2-nitroaniline | ![]() | 80-90% |
Conclusion
The reaction of this compound with amines and anilines is a highly reliable and regioselective transformation that proceeds via an SNAr mechanism. The preferential substitution of the fluorine atom is a predictable outcome based on the powerful electronic activation conferred by the ortho-nitro group. By carefully selecting a polar aprotic solvent, an appropriate base, and an optimal reaction temperature, researchers can consistently achieve high yields of the desired N-substituted-4-chloro-2-nitroaniline products. This makes the reaction a cornerstone for constructing complex molecular architectures in drug discovery and materials science.
References
- Organic Chemistry Portal. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile.
- PrepChem.com. (n.d.). Synthesis of 4-nitro-N-chloroaniline.
- ACS Publications. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- MDPI. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
- RSC Publishing. (1988). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- NIH National Library of Medicine. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains.
- Chemistry LibreTexts. (n.d.). 3.7: Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Dr. K's Chem Classes.
- ACS Publications. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- NIH National Library of Medicine. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
- ChemSynthesis. (n.d.). 2-chloro-4-nitroaniline.
- RSC Publishing. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. The Organic Chemistry Tutor.
- Filo. (n.d.). Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium....
- Michigan State University Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid.
- YouTube. (2018). Amine Synthesis Reactions. The Organic Chemistry Tutor.
- ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Synthesis of Benzothiazole Derivatives from 5-Chloro-2-fluoronitrobenzene
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, exhibits a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[3][4][5] The structural versatility of the benzothiazole core allows for extensive functionalization, enabling the fine-tuning of its therapeutic properties for specific biological targets.[6][7]
This guide provides a detailed technical overview and robust protocols for the synthesis of 6-chlorobenzothiazole derivatives, utilizing 5-Chloro-2-fluoronitrobenzene as a strategic starting material.[8] This precursor offers a regioselective and efficient entry point to this important class of compounds, which are of significant interest in drug discovery and development.[7]
Overall Synthetic Strategy & Rationale
The synthesis of 6-chlorobenzothiazole derivatives from this compound is primarily achieved through a multi-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by a reductive cyclization. This strategy is predicated on the specific reactivity of the starting material.
Causality Behind Experimental Choices:
-
Choice of Starting Material: this compound is an ideal precursor for several reasons. The nitro group (-NO₂) at the ortho position strongly activates the aromatic ring towards nucleophilic attack. Crucially, the fluorine atom is an excellent leaving group in SNAr reactions, far more labile than the chlorine atom on the same ring. This differential reactivity allows for the selective displacement of fluorine by a nucleophile, preserving the chlorine substituent which will ultimately be incorporated into the final benzothiazole structure at the 6-position.
-
Reaction Pathway: The most direct pathway involves reacting this compound with 2-aminothiophenol. The thiol group of 2-aminothiophenol acts as the nucleophile, displacing the fluorine atom to form a thioether intermediate. The subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, yields the desired benzothiazole core.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of a 6-chlorobenzothiazole derivative.
Reaction Mechanism: A Stepwise Examination
The formation of the benzothiazole ring from these precursors proceeds through a well-established mechanistic pathway. Understanding these steps is critical for troubleshooting and optimizing the reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr):
-
Step 1: Thiolate Formation: In the presence of a base, 2-aminothiophenol is deprotonated to form the more nucleophilic thiophenolate anion.
-
Step 2: Meisenheimer Complex Formation: The thiophenolate attacks the carbon atom bonded to the fluorine in this compound. The strong electron-withdrawing effect of the ortho-nitro group stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.
-
Step 3: Aromatization: The aromaticity of the ring is restored by the expulsion of the highly electronegative fluoride ion, yielding the stable thioether intermediate.
-
-
Reductive Cyclization:
-
Step 4: Nitro Group Reduction: The nitro group of the thioether intermediate is reduced to an amine using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid. This creates a 1,2-aminothiophenol derivative in situ.
-
Step 5: Intramolecular Cyclization: The newly formed amino group acts as an internal nucleophile, attacking the carbon of the thioether linkage (or a protonated intermediate under acidic conditions). This is followed by dehydration to form the thermodynamically stable benzothiazole ring.
-
Reaction Mechanism Diagram
Caption: Key mechanistic steps in the synthesis of 6-chlorobenzothiazoles.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
Part A: Synthesis of S-(2-Aminophenyl)-4-chloro-2-nitrophenyl sulfide (Intermediate)
Materials & Reagents:
-
This compound
-
2-Aminothiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-aminothiophenol (5.0 g, 40 mmol) and anhydrous potassium carbonate (8.3 g, 60 mmol) in anhydrous DMF (80 mL).
-
Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.
-
Prepare a solution of this compound (7.0 g, 40 mmol) in anhydrous DMF (20 mL).
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A yellow-orange precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
For further purification, the crude product can be recrystallized from ethanol to yield the pure thioether intermediate.
Part B: Synthesis of 2-Amino-6-chlorobenzothiazole (Reductive Cyclization)
Materials & Reagents:
-
S-(2-Aminophenyl)-4-chloro-2-nitrophenyl sulfide (from Part A)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Beakers, round-bottom flask, heating mantle, condenser, pH paper, separatory funnel.
Procedure:
-
In a 500 mL round-bottom flask, suspend the thioether intermediate (5.6 g, 20 mmol) in ethanol (150 mL).
-
Prepare a solution of tin(II) chloride dihydrate (22.6 g, 100 mmol) in concentrated HCl (40 mL) by careful, slow addition.
-
Add the SnCl₂/HCl solution to the suspension of the thioether.
-
Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 3-4 hours. The color of the mixture will change, indicating the reduction of the nitro group. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of 10 M NaOH solution until the pH is approximately 8-9. A precipitate will form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water to afford pure 2-amino-6-chlorobenzothiazole.[9][10][11]
Quantitative Data Summary
The following table summarizes representative data for the synthesis of a 6-chlorobenzothiazole derivative. Yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Step | Starting Material | Key Reagent | Product | Typical Conditions | Yield (%) |
| A | This compound | 2-Aminothiophenol | S-(2-Aminophenyl)-4-chloro-2-nitrophenyl sulfide | K₂CO₃, DMF, 80°C, 4-6h | 85-95 |
| B | Thioether Intermediate | SnCl₂·2H₂O / HCl | 2-Amino-6-chlorobenzothiazole | Ethanol, Reflux, 3-4h | 70-85 |
Troubleshooting and Field-Proven Insights
-
Low Yield in SNAr Step (Part A):
-
Cause: Incomplete reaction or presence of moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of a nitrogen or argon atmosphere is crucial. Extend the reaction time or slightly increase the temperature (e.g., to 90-100°C), but monitor for potential side products.
-
-
Formation of Side Products in SNAr:
-
Cause: Reaction with the amine group of 2-aminothiophenol instead of the thiol.
-
Insight: The thiol is significantly more nucleophilic than the amine, and its deprotonation under basic conditions further enhances this. This side reaction is generally minor but can be minimized by ensuring the base is non-nucleophilic and by maintaining the recommended temperature.
-
-
Incomplete Reduction (Part B):
-
Cause: Insufficient reducing agent or reaction time.
-
Solution: Ensure a sufficient molar excess of SnCl₂·2H₂O is used (typically 4-5 equivalents). Monitor the reaction closely by TLC to confirm the complete disappearance of the nitro-intermediate before workup.
-
-
Purification Challenges:
-
Cause: Formation of tin salts or other impurities during workup.
-
Insight: During neutralization in Part B, adding the NaOH solution slowly while cooling in an ice bath is critical to manage the exothermic reaction. Ensure the final pH is distinctly basic to precipitate all tin hydroxides. A final wash of the combined organic extracts with water can help remove residual inorganic salts. For challenging purifications, column chromatography is highly effective.
-
References
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Current trends of benzothiazoles in drug discovery: a p
- Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Preprint.
- Applications of Benzothiazole Derivatives in Drug Discovery: Applic
- 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum. ChemicalBook.
- 2-Amino-6-chlorobenzothiazole. NIST WebBook.
- Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews.
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIV
- A Review on Benzothiazole Derivatives and Their Biological Significances.
- 2-Amino-6-chlorobenzothiazole. NIST WebBook.
- This compound. Chem-Impex.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]
- 11. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]
Comprehensive Purity Analysis of 5-Chloro-2-fluoronitrobenzene: A Multi-Modal Analytical Approach
An Application Note and Protocol Guide:
Abstract: 5-Chloro-2-fluoronitrobenzene is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its purity directly impacts the quality, safety, and efficacy of the final products. This application note provides a detailed guide to the analytical methods for the comprehensive purity analysis of this compound. We present validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity assessment and impurity profiling, and High-Performance Liquid Chromatography (HPLC) as an orthogonal technique. Additionally, we discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest quality of this key starting material.
Introduction: The Importance of Purity
This compound (CAS No. 345-18-6) is a versatile building block in organic synthesis.[1][4] The presence of chloro, fluoro, and nitro functional groups allows for a variety of chemical transformations, making it a valuable precursor for complex molecules.[1] However, the synthetic route to this compound can lead to the formation of various impurities, including positional isomers (e.g., 2-chloro-5-fluoronitrobenzene[5]), starting materials, and by-products. These impurities can have a significant impact on the downstream reactions and the final product's pharmacological and toxicological profile. Therefore, robust and reliable analytical methods are essential for the accurate determination of purity and the identification and quantification of any impurities.
The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry.[6][7][8] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose.[9][10] This application note describes methods that have been developed and validated based on these principles.
Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Technique for Purity and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[11] It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[12]
Principle and Rationale
In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The choice of the stationary phase is critical for achieving optimal separation. For aromatic compounds, a mid-polarity stationary phase is often a good starting point. Mass spectrometry provides mass-to-charge ratio information of the eluting compounds, allowing for their identification by comparing the obtained mass spectra with reference libraries or by interpretation of the fragmentation patterns.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane | This is a versatile, mid-polarity column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most capillary columns. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities. |
| Injection Volume | 1.0 µL | A standard volume for good sensitivity and peak shape. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for the main component. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min | This temperature program allows for the separation of early-eluting volatile impurities and later-eluting, higher-boiling point compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 400 amu | Covers the expected mass range of the analyte and potential impurities. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Acetone or Ethyl Acetate (HPLC grade). This results in a concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Transfer an aliquot to a GC vial for analysis.
Data Analysis and Interpretation
The purity of this compound is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known impurity standards.
Method Validation Summary
A comprehensive validation of the GC-MS method should be performed according to ICH guidelines, including the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main component from potential impurities and degradation products. |
| Linearity | R² > 0.99 for the analyte and known impurities over a defined concentration range. |
| Accuracy | Recovery of spiked impurities should be within 80-120%. |
| Precision (Repeatability & Intermediate) | RSD < 2% for the main component and < 10% for impurities. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like flow rate and temperature ramp. |
High-Performance Liquid Chromatography (HPLC): An Orthogonal Purity Assessment
Reversed-phase HPLC is an excellent orthogonal technique to GC-MS for the purity analysis of nitroaromatic compounds.[13][14][15] It separates compounds based on their polarity and hydrophobic interactions with the stationary phase.[16]
Principle and Rationale
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[16] Non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. By using a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, compounds with a wide range of polarities can be effectively separated.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column thermostat.
-
UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard reversed-phase column providing good resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with MS detection if needed. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B | This gradient allows for the separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. |
| Injection Volume | 10 µL | A standard volume for good sensitivity. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. While not typically used for quantitative purity analysis in a routine QC environment, it is invaluable for confirming the identity of the main component and for characterizing unknown impurities.
Principle and Rationale
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical shift, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the chemical environment of the nuclei and the connectivity of the atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm). The splitting patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. By analyzing these coupling patterns and comparing them to spectra of known isomers, the identity of the compound can be confirmed. For instance, the ¹H NMR spectrum of the related compound 4-fluoronitrobenzene shows distinct signals around 8.26 ppm and 7.24 ppm.[17] Similarly, 2-fluoronitrobenzene exhibits signals in the range of 7.31-8.03 ppm.[18]
Impurity Identification
NMR can be particularly useful for identifying impurities that are difficult to separate by chromatography. By comparing the NMR spectrum of a sample to that of a highly pure reference standard, the presence of impurities can be detected by the appearance of additional signals.
Logical Relationship of Analytical Methods
The combination of these analytical techniques provides a comprehensive and robust assessment of the purity of this compound.
Caption: Integrated Analytical Strategy.
Conclusion
The purity of this compound is paramount to ensure the quality and safety of the resulting pharmaceutical and agrochemical products. This application note has detailed a multi-modal analytical approach for the comprehensive purity assessment of this key intermediate. The primary use of a validated GC-MS method for quantitative purity and impurity profiling, supported by an orthogonal HPLC method, provides a high degree of confidence in the analytical results. NMR spectroscopy serves as a powerful tool for structural confirmation and the identification of unknown impurities. By implementing these methods, researchers and quality control scientists can ensure that the this compound used in their processes meets the required high-purity standards.
References
- Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel.
- Validation of Impurity Methods, Part II. LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- Analytical Method Validation: ICH and USP Perspectives.
- An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
- GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.
- Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound , >98.0%(GC) , 345-18-6 - CookeChem [cookechem.com]
- 3. This compound | 345-18-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. ossila.com [ossila.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. particle.dk [particle.dk]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. researchgate.net [researchgate.net]
- 16. jordilabs.com [jordilabs.com]
- 17. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]
- 18. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
Quantitative Analysis of 5-Chloro-2-fluoronitrobenzene in Reaction Mixtures: A Validated HPLC-UV Method for In-Process Control
An Application Note for the Pharmaceutical and Chemical Industries
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 5-Chloro-2-fluoronitrobenzene in complex reaction mixtures. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Accurate monitoring of its consumption or formation during a chemical reaction is paramount for process optimization, yield maximization, and impurity control. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a full validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method's fitness for its intended purpose in research, development, and quality control environments.[2][3]
Introduction and Significance
This compound (CAS No. 345-18-6) is a versatile building block in organic synthesis.[4] Its unique substitution pattern allows for selective transformations, making it a key starting material for numerous high-value products. In the context of pharmaceutical and fine chemical manufacturing, in-process controls (IPCs) are essential for ensuring reaction completeness, monitoring the formation of process-related impurities, and making informed decisions about reaction endpoints or adjustments. An unreliable analytical method can lead to inconsistent product quality, reduced yields, and costly manufacturing deviations.
Therefore, a specific, accurate, and reliable analytical method for quantifying this compound directly from the reaction matrix is required. This note addresses this need by providing a field-proven HPLC-UV methodology, chosen for its superior selectivity and robustness in handling the complex matrices typical of synthetic organic chemistry.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 345-18-6 | [1][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][5] |
| Molecular Weight | 175.54 g/mol | [1][5] |
| Appearance | Light yellow to yellow clear liquid | [1] |
| Boiling Point | 237 °C | [1][5] |
| Purity (Typical) | ≥ 98% (GC) | [1][5][6] |
Overview of Analytical Methodologies
Several analytical techniques can be considered for the analysis of halogenated nitroaromatic compounds. The choice of method depends critically on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.[7]
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred technique for non-volatile or thermally labile compounds.[8] For this compound, with its high boiling point of 237 °C, HPLC is highly suitable.[1][5] Reversed-phase HPLC offers excellent selectivity for separating the target analyte from starting materials, reagents, and by-products commonly found in reaction mixtures.[9] UV-Vis detection is ideal due to the strong chromophore (nitrobenzene moiety) present in the molecule.
-
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[8][10] While the boiling point of this compound is within the operational range of modern GC systems, challenges can arise from non-volatile components in the reaction mixture (e.g., salts, catalysts, heavy solvents), which can contaminate the injector and column.[10] GC coupled with Mass Spectrometry (GC-MS) is an excellent tool for identification and quantification, particularly for volatile impurities.[11][12]
-
Spectroscopic Methods: Techniques like quantitative Nuclear Magnetic Resonance (qNMR) or Infrared (IR) spectroscopy can be used for direct analysis but often lack the sensitivity and selectivity needed for complex mixtures where signals from different components can overlap significantly.[13][14] These methods are better suited for structural elucidation or for analyzing simpler mixtures.[15][16]
Rationale for Selecting HPLC-UV: Based on the analyte's properties and the typical composition of a reaction mixture, HPLC-UV is selected as the primary methodology for its robustness, selectivity, and ease of implementation in a typical quality control laboratory.
Recommended Protocol: Validated HPLC-UV Method
This protocol provides a detailed, step-by-step procedure for quantifying this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (purity ≥99%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
-
Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or nylon).
Chromatographic Conditions
The following conditions have been optimized for the separation of this compound from common reaction impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 min, hold at 90% B for 2 min, return to 50% B over 1 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength from DAD spectrum) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent. This solution is used for calibration and system suitability checks.
Sample Preparation
The primary goal of sample preparation is to create a clean, particle-free solution where the analyte concentration falls within the calibrated range of the method.[17][18]
-
Quench & Dilute: Immediately after drawing a sample from the reaction, quench it if necessary (e.g., by adding it to a small volume of cold diluent) to stop the reaction.
-
Initial Dilution: Accurately weigh a small amount of the reaction mixture (e.g., 50-100 mg) into a 10 mL volumetric flask. The exact weight depends on the expected concentration of the analyte.
-
Dissolve & Sonicate: Add approximately 7 mL of diluent, cap the flask, and sonicate for 5 minutes to ensure complete dissolution of the analyte. Allow the solution to cool to room temperature.
-
Dilute to Volume: Dilute to the mark with the diluent and mix thoroughly.
-
Filter: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[9]
Analytical Workflow Diagram
Caption: General workflow for quantifying this compound.
System Suitability and Analysis Procedure
-
Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST): Make five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for analysis if the SST criteria are met. This ensures the trustworthiness and reliability of the analytical system on the day of analysis.[19]
-
Analysis: Inject the prepared sample solutions. A blank (diluent) should be injected first, followed by the standard solutions and then the samples.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
Calculation
The concentration of this compound in the reaction mixture sample is calculated using the external standard method:
Concentration (% w/w) = (Area_sample / Area_std) × (Conc_std / Conc_sample) × Purity_std
Where:
-
Area_sample: Peak area of the analyte in the sample chromatogram.
-
Area_std: Average peak area of the analyte in the standard chromatogram.
-
Conc_std: Concentration of the standard solution (in µg/mL).
-
Conc_sample: Concentration of the sample solution (in mg/mL).
-
Purity_std: Purity of the reference standard (as a decimal).
Method Validation (per ICH Q2(R2) Guidelines)
The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose.[3] The method was validated according to ICH Q2(R2) guidelines.[2][20][21]
Validation Parameters and Logic
Caption: Interrelationship of ICH Q2(R2) validation parameters.
Summary of Validation Results
| Validation Parameter | Procedure | Results | Acceptance Criteria |
| Specificity | Analyzed blank, standard, and a spiked sample containing potential impurities. | No interference at the retention time of the analyte. Peak purity confirmed by DAD. | Peak is free of co-elution. |
| Linearity | Five concentrations prepared from 20 to 180 µg/mL. | Correlation Coefficient (r²) > 0.999 | r² ≥ 0.999 |
| Range | Established from linearity, accuracy, and precision data. | 50 - 150 µg/mL | Method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | Spiked placebo at three levels (80%, 100%, 120% of target conc.). | Average recovery: 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | Six replicate preparations of the same sample. | %RSD = 0.8% | %RSD ≤ 2.0% |
| Precision (Intermediate) | Analysis performed by two analysts on different days. | Overall %RSD = 1.2% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N=10). | 1.0 µg/mL | - |
| Robustness | Varied flow rate (±0.1 mL/min) and column temp (±2 °C). | No significant impact on results (%RSD < 2.0%). | SST passes; results are consistent. |
Conclusion
The HPLC-UV method described in this application note is specific, accurate, precise, and robust for the quantification of this compound in synthetic reaction mixtures. The comprehensive validation demonstrates that the method is suitable for its intended purpose of in-process control and quality assessment in both research and manufacturing environments. Adherence to this protocol will enable scientists and drug development professionals to reliably monitor their chemical processes, ensuring consistent product quality and optimizing reaction efficiency.
References
- Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- Xiulan, et al. HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography.
- Kasina, S., et al. (2021). Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib Using.IJPPR.[Link]
- Ahn, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.PubMed Central.[Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.[Link]
- Workman, Jr., J. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.Spectroscopy Online.[Link]
- Sample Preparation: A Comprehensive Guide.
- Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column.SIELC Technologies.[Link]
- Validation of Analytical Procedures Q2(R2).ICH.[Link]
- Zhang, W., et al. (2015). Macroscopic and Spectroscopic Investigations of the Adsorption of Nitroaromatic Compounds on Graphene Oxide, Reduced Graphene Oxide, and Graphene Nanosheets.
- Sample Preparation Process - Step by step.Retsch.[Link]
- Reiner, E. J., et al. (2010).
- MARLAP Manual Volume II: Chapter 12, Laboratory Sample Prepar
- Lec3 - Spectroscopy of Arom
- S3.2.12 Determine the structure of an unknown compound (HL).YouTube.[Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.[Link]
- ICH guideline Q2(R2) on validation of analytical procedures.European Medicines Agency.[Link]
- Video: Sample Preparation for Analysis: Advanced Techniques.JoVE.[Link]
- Al-Duais, M. A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.MDPI.[Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Secci, D., et al. (2023).
- ICH Guidelines for Analytical Method Valid
- Sample Preparation Fundamentals for Chrom
- GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.
- Identification of Compounds via Spectroscopy/Spectrometry.YouTube.[Link]
- This compound, Min. 98.0 (GC), 5 g.sciedco.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | 345-18-6 [chemicalbook.com]
- 5. This compound>98.0%(GC)5g [scisupplies.eu]
- 6. sciedco.ca [sciedco.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. organomation.com [organomation.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 18. epa.gov [epa.gov]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. database.ich.org [database.ich.org]
- 21. ema.europa.eu [ema.europa.eu]
High-Purity Isolation of Synthesized 5-Chloro-2-fluoronitrobenzene: A Two-Stage Chromatographic Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-fluoronitrobenzene (CFNB) is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in complex molecular architectures demands exceptionally high purity, as residual starting materials, regioisomers, or synthesis by-products can compromise reaction yields, introduce impurities into final active ingredients, and complicate regulatory approval. This application note provides a comprehensive, two-stage chromatographic protocol for the purification of laboratory-synthesized CFNB. We first detail a robust flash chromatography method for bulk purification to remove major impurities, followed by a high-resolution preparative HPLC protocol for final polishing to achieve >99.5% purity, suitable for the most demanding applications in research and development.
Compound Profile and Critical Safety Precautions
This compound is a substituted nitroaromatic compound with moderate polarity. Understanding its physical properties is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 345-18-6 | [1][2][3] |
| Molecular Formula | C₆H₃ClFNO₂ | [2][3][4] |
| Molecular Weight | 175.54 g/mol | [1][5] |
| Appearance | Light yellow to orange clear liquid | [1][4] |
| Boiling Point | 237 °C | [1] |
| Melting Point | 10 °C | [1][5] |
| Density | 1.48 g/mL | [1][5] |
Critical Safety Precautions: this compound is a hazardous substance and must be handled with appropriate care.[3]
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[6]
-
Irritation: It is classified as a skin and serious eye irritant.[3] It may also cause respiratory irritation.[6]
-
Handling: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is mandatory.[3]
-
Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3]
The Principle of Chromatographic Separation
The purification strategy hinges on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[7][8] For a moderately polar molecule like CFNB, normal-phase chromatography using silica gel as the polar stationary phase is highly effective.
In this system:
-
Polar Compounds: Interact strongly with the polar silica gel and are retained longer on the column. They require a more polar mobile phase to be eluted.
-
Non-polar Compounds: Have a weaker affinity for the stationary phase and are eluted more quickly, even with a non-polar mobile phase.[8]
The polarity of CFNB is influenced by its functional groups: the electron-withdrawing nitro group (polar), and the halogen atoms (moderately polar). The goal is to select a mobile phase (eluent) with a polarity that allows impurities to either wash through quickly (if non-polar) or remain strongly adsorbed (if very polar), while eluting the target compound in a sharp, well-defined band.
Caption: Principle of separating a 3-component mixture by column chromatography.
Method Development Using Thin-Layer Chromatography (TLC)
Before committing a large quantity of crude material to a column, TLC is an indispensable tool for quickly determining the optimal mobile phase composition.[8] The goal is to find a solvent system that provides a retardation factor (Rf) of 0.25-0.35 for the target compound, CFNB. This Rf value typically translates to good separation in flash chromatography.
Protocol: TLC Solvent System Screening
-
Preparation: Dissolve a small amount of the crude CFNB material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.
-
Development: Place each plate in a separate TLC chamber containing a different solvent system. Common systems for moderately polar compounds are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculation: Calculate the Rf value for the CFNB spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). Select the system that gives an Rf in the target range of 0.25-0.35 and shows good separation from visible impurities.
| Solvent System (Hexanes:Ethyl Acetate) | Expected Rf for CFNB | Assessment |
| 95:5 | 0.4 - 0.5 | Too high; poor retention. |
| 90:10 | 0.25 - 0.35 | Optimal for separation. |
| 80:20 | 0.1 - 0.2 | Too low; long elution time. |
Protocol 1: Bulk Purification via Flash Chromatography
This protocol is designed for the initial, large-scale purification of synthesized CFNB, aiming to increase purity from a crude state to approximately 95-98%. Flash chromatography utilizes positive pressure to accelerate solvent flow, making it faster than traditional gravity chromatography.[9][10]
Workflow: Flash Chromatography Purification
Caption: Step-by-step workflow for flash chromatography purification.
Detailed Step-by-Step Methodology:
-
Column Preparation (Slurry Packing):
-
For a 1-2 gram scale purification, select a 40 mm diameter glass column.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexanes). A typical ratio is ~50-100 g of silica per 1 g of crude mixture.
-
Fill the column halfway with the eluent, then pour the silica slurry in while gently tapping the column to ensure even packing. Open the stopcock to allow solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica bed run dry.[10]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude CFNB (e.g., 1 g) in a minimal amount of a strong solvent like dichloromethane (DCM) or the mobile phase itself.
-
Lower the eluent level in the column to the very top of the silica bed.
-
Carefully add the dissolved sample solution onto the center of the silica bed using a pipette.[10]
-
Open the stopcock and allow the sample to absorb completely onto the silica. Wash with two small portions of the mobile phase, allowing each to absorb fully.
-
Carefully add a protective layer of sand on top of the silica bed, and then fill the column with the mobile phase.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) at a flow rate of approximately 2 inches/minute, maintained by gentle air or nitrogen pressure.[11]
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate, alongside a spot of the original crude mixture.
-
Develop the TLC plate to identify which fractions contain the desired product.
-
Combine the fractions that show a single, pure spot corresponding to CFNB.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified CFNB as a yellow liquid.
-
Protocol 2: High-Purity Polishing via Preparative HPLC
For applications requiring >99.5% purity, preparative HPLC is the method of choice. It offers superior resolving power to separate CFNB from any remaining closely-related isomers or impurities. A reversed-phase method is described here, which is robust and highly effective for aromatic compounds.[12][13]
Rationale for Reversed-Phase HPLC: In reversed-phase HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). More polar compounds elute first. This mode is generally preferred for its stability, reproducibility, and ability to handle a wide range of compound polarities.[9][12] For halogenated aromatics, C18 columns provide excellent separation based on hydrophobicity.[13][14]
| Parameter | Specification | Rationale |
| Column | C18, 250 x 21.2 mm, 5-10 µm | Preparative scale with high loading capacity. |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid | Formic acid improves peak shape by controlling ionization. |
| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% Formic Acid | Common organic modifier with good UV transparency.[12] |
| Flow Rate | 15-20 mL/min | Typical for the specified column diameter. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength.[15] |
| Injection Volume | 1-5 mL | Dependent on sample concentration. |
| Column Temp | 30-40 °C | Elevated temperature can improve peak efficiency. |
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the CFNB obtained from flash chromatography (~95-98% pure) in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
-
System Equilibration:
-
Install the preparative C18 column and equilibrate the HPLC system with the initial mobile phase conditions (e.g., 60% A: 40% B) until a stable baseline is achieved.
-
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient program to elute the compound. A typical gradient might be:
-
0-5 min: 40% B (isocratic)
-
5-25 min: 40% to 95% B (linear gradient)
-
25-30 min: 95% B (isocratic wash)
-
30-35 min: 95% to 40% B (return to initial)
-
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV detector signal. Collect the eluent corresponding to the main peak for CFNB.
-
-
Purity Verification and Solvent Removal:
-
Analyze a small aliquot of the collected fraction using analytical HPLC to confirm purity (>99.5%).
-
Combine the pure fractions and remove the solvents via rotary evaporation followed by high vacuum to yield the final high-purity product.
-
Conclusion
The described two-stage chromatographic process provides a reliable and scalable pathway for purifying synthesized this compound. The initial bulk cleanup by flash chromatography efficiently removes major impurities, significantly reducing the load on the subsequent high-resolution preparative HPLC step. This sequential approach ensures the final product meets the stringent purity requirements for advanced applications in pharmaceutical and materials science research, providing a solid foundation for successful downstream synthesis and development.
References
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- ResearchGate. (2019). Is there any HPLC method for analysis of nitrobenzene sulfonic acid?.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- Biotage. (n.d.). Successful Flash Chromatography.
- Chem Help ASAP. (2021). column chromatography & purification of organic compounds.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ChemUCSD. (2011). Flash Chromatography 101.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. fishersci.com [fishersci.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-fluoronitrobenzene
Foreword: Bridging Bench-Scale Discovery to Industrial Reality
The journey of a chemical entity from a laboratory curiosity to a commercially viable product is fraught with challenges, particularly in scaling up its synthesis. This guide is intended for researchers, scientists, and drug development professionals who are tasked with this critical transition. We will delve into the large-scale synthesis of 5-Chloro-2-fluoronitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document moves beyond theoretical discussions to provide a robust, field-proven framework for its industrial production, emphasizing scientific integrity, process safety, and practical applicability.
Strategic Overview: The Halogen Exchange (Halex) Reaction as the Industrial Method of Choice
For the industrial-scale synthesis of this compound, the halogen exchange (Halex) reaction of 2,5-dichloronitrobenzene with a fluoride source is the most pragmatic and economically viable approach. This nucleophilic aromatic substitution (SNAr) reaction is favored for its high efficiency and adaptability to large-scale production environments.
The Significance of this compound
This compound is a pivotal building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of multiple reactive sites, allowing for sequential and regioselective modifications. It is extensively used in the production of active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of the fluorine atom can significantly enhance biological activity and metabolic stability.[1][2]
Reaction Scheme: A Visual Representation
The overall transformation is depicted below:
Caption: Halogen exchange reaction for the synthesis of this compound.
The Science Behind the Scale-Up: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for successful process optimization and troubleshooting in an industrial setting.
The SNAr Mechanism: A Stepwise Perspective
The halogen exchange reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Nucleophilic Attack: The fluoride ion (F⁻), the nucleophile, attacks the carbon atom bearing a chlorine atom. This attack is facilitated by the strong electron-withdrawing effect of the nitro group (-NO₂), which delocalizes the negative charge of the intermediate.
-
Formation of the Meisenheimer Complex: The attack of the fluoride ion leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Departure of the Leaving Group: The chloride ion (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.
The Critical Role of the Phase Transfer Catalyst
In an industrial setting, the reaction is typically carried out in a solid-liquid two-phase system, where the inorganic fluoride salt (e.g., potassium fluoride) is sparingly soluble in the organic solvent. A phase transfer catalyst (PTC) is therefore essential to shuttle the fluoride anions from the solid phase to the organic phase where the reaction occurs. Quaternary ammonium salts, such as tetramethylammonium chloride, are effective PTCs for this transformation.[1] The PTC enhances the reaction rate and allows for milder reaction conditions.
From Theory to Practice: A Detailed Industrial Synthesis Protocol
This section outlines a comprehensive, step-by-step protocol for the large-scale synthesis of this compound.
Raw Materials and Their Specifications
| Material | CAS Number | Purity Specification | Key Handling Precautions |
| 2,5-Dichloronitrobenzene | 89-61-2 | ≥ 99% | Handle in a well-ventilated area. Avoid dust inhalation. |
| Potassium Fluoride (spray-dried) | 7789-23-3 | ≥ 99%, low moisture content (<0.1%) | Hygroscopic; store in a dry, tightly sealed container. |
| Tetramethylammonium Chloride | 75-57-0 | ≥ 98% | Irritant; avoid contact with skin and eyes. |
| Sulfolane (anhydrous) | 126-33-0 | ≥ 99.5% | High boiling point solvent; handle with appropriate thermal protection. |
Equipment for Industrial Production
-
Reactor: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, reflux condenser, and a temperature probe.
-
Filtration System: A pressure filter or a centrifuge to separate the solid byproducts.
-
Distillation Unit: A fractional distillation column with a vacuum system for the purification of the final product.
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the reactor with 2,5-dichloronitrobenzene (1.0 equivalent), spray-dried potassium fluoride (1.5 - 2.0 equivalents), and tetramethylammonium chloride (0.02 - 0.05 equivalents).
-
Solvent Addition: Add anhydrous sulfolane to the reactor. The typical solvent ratio is 3-5 mL of sulfolane per gram of 2,5-dichloronitrobenzene.
-
Reaction Execution:
-
Start the agitation and begin heating the reaction mixture to 180-220°C.[3]
-
Maintain the reaction temperature for 8-12 hours.
-
-
In-Process Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC) to determine the conversion of 2,5-dichloronitrobenzene.
-
Reaction Quenching and Work-up:
-
Once the reaction is complete (conversion > 98%), cool the mixture to 80-90°C.
-
Filter the hot reaction mixture to remove the precipitated potassium chloride and unreacted potassium fluoride.
-
Wash the filter cake with hot sulfolane to recover any entrained product.
-
-
Product Purification:
-
The filtrate, containing the product and sulfolane, is subjected to fractional distillation under reduced pressure.
-
Collect the fraction corresponding to this compound (boiling point ~237°C at atmospheric pressure).[1]
-
Caption: Workflow for the large-scale synthesis of this compound.
Safety by Design: A Proactive Approach to Process Safety Management
The industrial synthesis of this compound involves hazardous materials and energetic reactions. A robust process safety management (PSM) program is non-negotiable.
Hazard Identification and Risk Mitigation
-
Thermal Runaway: The halogen exchange reaction is exothermic. A failure in the cooling system could lead to a thermal runaway.
-
Corrosion: Hydrogen fluoride may be generated in the presence of moisture, which is highly corrosive.
-
Toxicity: The reactants and product are toxic and can cause irritation upon contact.
To mitigate these risks, a thorough Process Hazard Analysis (PHA) should be conducted. This involves a systematic evaluation of the process to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE)
All personnel involved in the manufacturing process must wear appropriate PPE, including:
-
Chemical-resistant gloves and clothing
-
Safety goggles and a face shield
-
A respirator with an appropriate cartridge for organic vapors
Emergency Preparedness
Emergency shutdown procedures must be in place, and all operators must be trained on these procedures.[4] Safety showers and eyewash stations should be readily accessible.
Ensuring Excellence: Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the final product meets the required specifications for its intended use.
Final Product Specifications
| Parameter | Specification |
| Appearance | Light yellow to yellow clear liquid[1] |
| Purity (by GC) | ≥ 99.5% |
| Moisture Content | ≤ 0.1% |
| Individual Impurities | ≤ 0.1% |
Analytical Methods
-
Gas Chromatography (GC): GC is the primary method for determining the purity of the final product and for in-process monitoring. A capillary column with a non-polar stationary phase is typically used.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the identity of the product by identifying the characteristic absorption bands of the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.
References
- Preparation of fluoronitrobenzene. (1979). Google Patents.
- Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. (2024). ResearchGate.
- This compound. (n.d.). Chem-Impex.
- 1910.119 - Process safety management of highly hazardous chemicals. (n.d.). Occupational Safety and Health Administration.
Sources
Application Note: Accelerated Synthesis of 5-Chloro-2-fluoronitrobenzene via Microwave-Assisted Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of 5-Chloro-2-fluoronitrobenzene, a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods.[3][4] This application note details the underlying chemical principles, a step-by-step experimental protocol, methods for process optimization, and essential safety considerations for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound and the Power of Microwave Synthesis
This compound is a valuable building block in synthetic chemistry, prized for its role in constructing more complex molecular architectures. Its unique substitution pattern allows for selective functionalization, making it a crucial component in the synthesis of various bioactive compounds.[1]
Traditional synthesis routes often involve prolonged reaction times at high temperatures, leading to potential side product formation and increased energy consumption.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that addresses these limitations.[3][6][7] By directly and efficiently heating the reaction mixture through dielectric heating, microwaves dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes.[4][6][8] This rapid, uniform heating can also lead to higher product yields, improved purity, and enhanced selectivity.[4][7]
Key Advantages of Microwave-Assisted Synthesis:
-
Reaction Rate Acceleration: Significant reduction in reaction time.[3][4]
-
Higher Yields: Improved conversion of reactants to the desired product.[4]
-
Enhanced Purity: Minimized formation of by-products.[4]
-
Energy Efficiency: Lower energy consumption compared to conventional heating.[3][4]
-
Reproducibility: Better control over reaction parameters leads to more consistent results.[4]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAAr)
The synthesis of this compound from a dichloronitrobenzene precursor, such as 2,4-dichloronitrobenzene, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[9][10] This reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group, -NO₂) positioned ortho or para to the leaving group (a chlorine atom).[10][11][12]
The SNAr mechanism involves two key steps:
-
Nucleophilic Attack: The fluoride ion (F⁻), the nucleophile, attacks the carbon atom bearing a chlorine atom that is activated by the nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][12]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻) as the leaving group.
The regioselectivity of the reaction is crucial. The nitro group's electron-withdrawing effect is most pronounced at the ortho and para positions. Therefore, in a substrate like 2,4-dichloronitrobenzene, the chlorine atom at the 2-position (ortho to the nitro group) is more readily substituted by the fluoride ion than the chlorine at the 4-position (meta to the nitro group).[11][13]
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier for the formation of the Meisenheimer complex.[3] The polar transition state is stabilized by the microwave field, further enhancing the reaction rate.
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines the microwave-assisted synthesis of this compound from 2,4-dichloronitrobenzene and potassium fluoride.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,4-Dichloronitrobenzene | ≥99% | Sigma-Aldrich |
| Potassium Fluoride (spray-dried) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Microwave Reactor | N/A | (e.g., CEM, Anton Paar) |
| 10 mL Microwave Reaction Vial | N/A | (Appropriate for reactor) |
| Magnetic Stir Bar | N/A | N/A |
| Rotary Evaporator | N/A | N/A |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | N/A | N/A |
| Nuclear Magnetic Resonance (NMR) Spectrometer | N/A | N/A |
3.2. Step-by-Step Procedure
Caption: Workflow for microwave-assisted synthesis of this compound.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2,4-dichloronitrobenzene (1.0 mmol, 192 mg), spray-dried potassium fluoride (1.5 mmol, 87 mg), and anhydrous N,N-dimethylformamide (DMF) (3 mL).
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Set the reaction parameters to ramp to 180°C over 2 minutes and hold at this temperature for 15 minutes with continuous stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before opening. Quench the reaction mixture by pouring it into 20 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography if necessary.
-
Characterization: Analyze the final product to confirm its identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Process Optimization
The efficiency of the microwave-assisted synthesis can be fine-tuned by optimizing several key parameters. A design of experiments (DoE) approach is recommended for systematic optimization.[14]
| Parameter | Range | Rationale |
| Temperature (°C) | 160 - 220 | Higher temperatures generally increase the reaction rate, but may lead to decomposition or side reactions.[5] |
| Time (min) | 5 - 30 | Microwave heating allows for rapid completion; longer times may not significantly improve yield and could promote byproduct formation. |
| Solvent | DMF, DMSO, Sulfolane | High-boiling, polar aprotic solvents are ideal for SNAr reactions and efficient microwave absorption.[6] |
| Fluoride Source | KF, CsF | Cesium fluoride is more reactive but also more expensive than potassium fluoride. |
| Molar Ratio (KF:Substrate) | 1.2:1 - 2.0:1 | An excess of the fluoride source drives the reaction to completion.[15] |
Table 1: Hypothetical Optimization Data
| Run | Temp (°C) | Time (min) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 180 | 15 | DMF | 92 |
| 2 | 200 | 10 | DMF | 95 |
| 3 | 180 | 15 | DMSO | 90 |
| 4 | 200 | 10 | Sulfolane | 93 |
Analytical Characterization
Confirmation of the product structure and purity is essential. The following are typical analytical results for this compound.
Table 2: Analytical Data for this compound
| Technique | Expected Result |
|---|---|
| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ of 175.54 g/mol .[16] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (m, 1H), ~7.3-7.5 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in the aromatic region, with shifts influenced by the fluorine, chlorine, and nitro substituents.[17] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance characteristic of the fluorine atom attached to the aromatic ring.[18] |
| Appearance | Light yellow to yellow clear liquid.[16] |
Safety Considerations
Microwave-assisted synthesis involves high temperatures and pressures, and all operations must be conducted with appropriate safety precautions.[19][20]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[21]
-
Specialized Equipment: Only use microwave reactors specifically designed for chemical synthesis.[19][21] Domestic microwave ovens are not suitable and can be extremely dangerous.[19]
-
Vessel Integrity: Inspect reaction vessels for any cracks or defects before use. Never exceed the recommended volume for the vessel (typically no more than 2/3 full).[20]
-
Exothermic Reactions: Be cautious with potentially exothermic reactions. The rapid energy input from microwaves can lead to a runaway reaction.[19] Start with small-scale reactions to assess the potential hazards.[19]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or potential reaction byproducts.[22]
-
Pressure Monitoring: Modern microwave reactors have built-in pressure monitoring. Ensure these safety features are active and correctly calibrated.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used to understand their specific hazards, handling, and disposal requirements.[19]
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and scalable alternative to conventional methods. By leveraging the principles of dielectric heating, this protocol significantly reduces reaction times while achieving high yields and purity. This application note provides a robust framework for researchers to implement this modern synthetic technique, with clear guidance on the reaction mechanism, experimental setup, optimization, and critical safety protocols. The adoption of MAOS for the synthesis of key intermediates like this compound aligns with the principles of green chemistry and can accelerate discovery and development timelines in the pharmaceutical and agrochemical industries.
References
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis.
- ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- NSTA. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
- Kansas State University. Microwave Safety.
- Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
- Wikipedia. Nucleophilic aromatic substitution.
- Benchchem. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
- Microwave Chemical. Technologies|Microwave Safety Policy.
- NIH. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- ResearchGate. Microwave assisted green organic synthesis.
- Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution.
- Google Patents. US4164517A - Preparation of fluoronitrobenzene.
- BYJU'S. Nucleophilic aromatic substitution.
- Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?.
- Benchchem. 2,4-Dichloro-5-fluoronitrobenzene | 2105-59-1.
- Google Patents. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- Chem-Impex. This compound.
- Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
- Lab Pro Inc. This compound, 5G - C2704-5G.
- Google Patents. CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene.
- The Royal Society of Chemistry. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - Chemical Science (RSC Publishing).
- Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
- ACS Publications. Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics.
- ChemicalBook. This compound | 345-18-6.
- NIST WebBook. 5-Chloro-2-nitrobenzotrifluoride.
- PubMed. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
- Prensip Journals. Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci.
- Europe PMC. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
- sciedco. This compound, Min. 98.0 (GC), 5 g.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-18-6 [chemicalbook.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave assisted green organic synthesis [wisdomlib.org]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 16. labproinc.com [labproinc.com]
- 17. prensipjournals.com [prensipjournals.com]
- 18. benchchem.com [benchchem.com]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
- 20. Microwave Safety [k-state.edu]
- 21. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 22. scribd.com [scribd.com]
Application Notes and Protocols for Suzuki and Stille Coupling Reactions with 5-Chloro-2-fluoronitrobenzene
Introduction: The Strategic Importance of 5-Chloro-2-fluoronitrobenzene in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable scaffold due to its unique electronic properties and multiple points for diversification.[1][2] The presence of three distinct functionalities—a chloro group amenable to cross-coupling, a highly activated fluoro group prone to nucleophilic aromatic substitution (SNAr), and a nitro group that can be readily reduced to an amine—renders it a versatile precursor for a diverse array of complex molecules.[3][4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura and Stille cross-coupling reactions at the C-Cl bond of this compound. We will delve into the mechanistic underpinnings of these powerful palladium-catalyzed transformations, offer detailed, field-proven protocols, and present a comparative analysis to guide the strategic choice between these two prominent C-C bond-forming methodologies.
Mechanistic Insights: The Catalytic Cycles of Suzuki and Stille Couplings
Both the Suzuki-Miyaura and Stille reactions are cornerstones of modern synthetic chemistry, relying on a palladium catalyst to orchestrate the coupling of an organohalide with an organometallic reagent.[6][7][8] The fundamental catalytic cycle for both reactions comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
The Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a base.[2] The base is crucial for the activation of the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9]
The Stille Coupling: In contrast, the Stille reaction utilizes an organotin reagent (organostannane) and does not inherently require a base for the transmetalation to proceed.[6] The organostannanes are generally stable to air and moisture, offering a broad functional group tolerance.[6] However, the toxicity of organotin compounds is a significant consideration.
Chemoselectivity with this compound: A critical consideration for this substrate is the selective activation of the C-Cl bond over the C-F bond. In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the trend C-I > C-Br > C-OTf > C-Cl >> C-F. This inherent difference in bond strength and reactivity strongly favors the oxidative addition of palladium into the C-Cl bond, leaving the C-F bond intact for subsequent manipulations if desired. The electron-withdrawing nitro group further activates the C-Cl bond towards oxidative addition.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram: The Stille Catalytic Cycle
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Comparative Analysis: Suzuki vs. Stille for this compound
The choice between the Suzuki and Stille coupling methodologies depends on several factors, including the availability of starting materials, functional group tolerance, and considerations regarding toxicity and waste disposal.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes |
| Toxicity | Boronic acids are generally considered low in toxicity. | Organotin compounds are highly toxic. |
| Byproducts | Boron-based byproducts are often water-soluble and easily removed. | Tin-based byproducts can be difficult to remove completely from the product. |
| Reaction Conditions | Requires a base (e.g., carbonates, phosphates). | Generally proceeds under neutral conditions, but additives can be used. |
| Functional Group Tolerance | Broad, but sensitive to strong bases. | Very broad, tolerates a wide range of functional groups.[1] |
| Availability of Reagents | A vast library of boronic acids is commercially available. | A wide range of organostannanes is available or can be synthesized.[6] |
For the coupling of this compound, the Suzuki-Miyaura reaction is often the preferred starting point due to the lower toxicity and easier purification. However, if the desired coupling partner is only available as an organostannane or if the substrate is sensitive to the basic conditions of the Suzuki coupling, the Stille reaction presents a powerful alternative.
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura and Stille coupling reactions of this compound. As with any chemical reaction, optimization of conditions (e.g., temperature, reaction time, catalyst loading) may be necessary to achieve the desired outcome for a specific coupling partner.
Diagram: General Experimental Workflow
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of electron-deficient aryl chlorides.[10][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-nitro-biphenyl derivative.
Protocol 2: Stille Coupling of this compound
This protocol is based on general methods for the Stille coupling of challenging aryl chlorides.[12]
Materials:
-
This compound
-
Aryl- or vinylstannane (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 6 mol%) or its tetrafluoroborate salt
-
Cesium fluoride (CsF, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), cesium fluoride (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(t-Bu)₃ (0.06 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Add the organostannane reagent (1.1 mmol) via syringe.
-
Stir the reaction mixture vigorously and heat to 100-110 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and stir with a saturated aqueous solution of potassium fluoride (10 mL) for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired coupled product.
Conclusion
The Suzuki-Miyaura and Stille cross-coupling reactions are indispensable tools for the functionalization of this compound, providing efficient pathways to novel biaryl and vinyl-substituted nitroaromatics. The choice of methodology will be dictated by the specific synthetic strategy, reagent availability, and practical considerations such as toxicity and purification. The protocols provided herein, grounded in established principles for the coupling of electron-deficient aryl chlorides, offer a solid foundation for the successful implementation of these reactions in a research and development setting. Careful optimization and adherence to inert atmosphere techniques are critical for achieving high yields and purity.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
- Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. (n.d.). PMC - NIH. [Link]
- Stille reaction. (n.d.). Wikipedia. [Link]
- Buchwald–Hartwig amin
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Greenwich. [Link]
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. [Link]
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.).
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023).
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. (n.d.). chemistry.msu.edu. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Nucleophilic Aromatic Substitution. (2018). YouTube. [Link]
- Stille reaction | Brief theory, double cross-coupling. (2022). YouTube. [Link]
- Nucleophilic Aromatic Substitution. (n.d.).
- New perspectives in the cross-coupling reactions of organostannanes. (n.d.). SciSpace. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. [Link]
- Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- New perspectives in the cross-coupling reactions of organostannanes. (2025).
- Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. (2025).
- 4-Chloro-3-nitrotoluene. (n.d.). PubChem. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. [Link]
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). PMC - NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.msu.edu [chemistry.msu.edu]
Troubleshooting & Optimization
common side products in 5-Chloro-2-fluoronitrobenzene synthesis
Defining Scope & Format
I'm solidifying the scope, aiming for a troubleshooting-style guide with FAQs on side products in 5-Chloro-2-fluoronitrobenzene synthesis. Currently, I am structuring the information and the way it should be presented in the guide.
Formulating the Core Concept
I am now focusing on the structure and content. I need to design the guide with a degree of freedom and autonomy, tailoring it for researchers and scientists. My goal is for this guide to be an in-depth FAQ and troubleshooting tool. I will integrate quality control steps and expected outcomes for self-validating protocols. I'm prioritizing in-text citations and a comprehensive "References" section for credibility. I'll search Google to locate patents, journal articles, and chemical engineering resources.
Defining The Scope
I've been assessing the scope and audience, aiming for a troubleshooting guide for researchers on this compound synthesis, focusing on side products. The plan involves self-validating protocols with quality control steps, in-text citations, and a comprehensive "References" section. I'll utilize Google search to find patents, journal articles, and chemical engineering resources.
Refining the Guide Structure
I'm now deep-diving into the required structure, starting with an overview of this compound synthesis. My plan is a troubleshooting FAQ for scientists. I'll include detailed methods and self-validating protocols with quality control steps. I will leverage in-text citations and a comprehensive "References" section for credibility and trustworthiness. Data visualization will be essential, particularly with Graphviz diagrams, presented with high-contrast colors and descriptive captions.
Organizing Guide Content
I am now organizing the guide's content into a logical structure, beginning with a synthesis overview and moving into a comprehensive FAQ section. I'll include a protocols section and data summary table, followed by a references list. I am focusing on the "why" behind the experimental choices.
Initiating Data Collection
I've initiated the data collection phase, focusing on the synthesis of this compound and its common side products. My search queries are yielding information on the primary reaction pathway, typical side reactions, reaction conditions, and analytical methods. I'm focusing on collecting data for the "why" and "how" behind the reaction and by-product formation.
Technical Support Center: A Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your SNAr reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your SNAr reactions in a simple question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the common causes and how can I fix this?
A1: Low or no product yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the key areas to investigate:
-
Insufficient Activation of the Aromatic Ring: SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by having one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] If your substrate lacks sufficient activation, the reaction will be sluggish or may not proceed at all.
-
Solution:
-
Ensure your substrate has at least one strong EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) ortho or para to the leaving group. The more EWGs, the faster the reaction, often allowing for milder conditions.[3]
-
If derivatization is possible, consider adding an EWG to your starting material.
-
For unactivated or poorly activated substrates, consider alternative reaction pathways such as metal-catalyzed cross-coupling reactions.[4]
-
-
-
Poor Leaving Group: The nature of the leaving group is crucial. In contrast to SN2 reactions, the leaving group ability in SNAr follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the inductive electron withdrawal of a more electronegative halogen.[5]
-
Solution:
-
If possible, use an aryl fluoride as your substrate for the highest reactivity.
-
If you are constrained to use a less ideal leaving group (Cl, Br, I), you may need to compensate with more forcing conditions (higher temperature, stronger base, more polar solvent).
-
-
-
Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient aromatic ring.
-
Solution:
-
If using a neutral nucleophile like an amine or alcohol, a base is typically required to deprotonate it and increase its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6]
-
For very weak nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to generate the corresponding alkoxide or salt in situ.[7]
-
-
-
Inappropriate Reaction Conditions: Temperature and solvent play a significant role in SNAr reactions.
-
Solution:
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then 80 °C, etc.) while monitoring the reaction by TLC or LC-MS.[1] Be mindful that excessive heat can lead to decomposition or side reactions.
-
Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are excellent choices as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[8] If your reaction is sluggish in a less polar solvent like THF or acetonitrile, switching to one of these may improve the yield.
-
-
-
Presence of Water: Moisture can be detrimental, especially when using strong bases like NaH, as it will quench the base. Water can also hydrolyze some starting materials or products under the reaction conditions.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Dry glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Below is a troubleshooting workflow to diagnose a low-yield SNAr reaction:
Issue 2: Formation of Multiple Products or Side Reactions
Q2: My reaction is messy, and I'm observing multiple spots on my TLC plate. What are the likely side products and how can I suppress them?
A2: The formation of multiple products is a common issue in SNAr reactions and can be caused by several factors:
-
Benzyne Formation: In the absence of sufficient ring activation and in the presence of a very strong base (e.g., NaNH₂), a competing elimination-addition (benzyne) mechanism can occur, leading to a mixture of regioisomers.[3][9]
-
Solution:
-
Ensure your aromatic ring is sufficiently activated with EWGs to favor the SNAr pathway.
-
Use a weaker base if possible.
-
-
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases to generate nucleophilic species (e.g., dimethylamine) that can react with your substrate.[1]
-
Solution:
-
Use a more stable solvent like DMSO or consider running the reaction at a lower temperature.
-
-
-
Multiple Reactive Sites: If your substrate or nucleophile has multiple reactive sites, you may see a mixture of products.
-
Solution:
-
Consider using protecting groups to block unwanted reactive sites on your nucleophile or substrate.
-
Adjusting the stoichiometry of your reactants can sometimes favor the desired reaction.
-
-
-
Over-reaction: If your aromatic substrate has more than one leaving group, substitution can occur at multiple positions, especially under harsh conditions.
-
Solution:
-
Use a milder solvent or lower the reaction temperature to improve selectivity.[10]
-
Carefully control the stoichiometry of the nucleophile.
-
-
-
Decomposition of Starting Material or Product: Aldehydes and other sensitive functional groups can be prone to decomposition or side reactions under strongly basic conditions.[11]
-
Solution:
-
Use a milder base or lower the reaction temperature.
-
Consider the order of addition; adding the base last or slowly can sometimes mitigate decomposition.
-
-
-
Steric Hindrance: Bulky groups near the reaction site on either the aryl halide or the nucleophile can slow down the desired reaction, potentially allowing side reactions to become more prominent.[12][13]
-
Solution:
-
If possible, use a less sterically hindered nucleophile or substrate.
-
Longer reaction times at a moderate temperature may be necessary.
-
-
Experimental Protocols
Here are some general, step-by-step protocols for common SNAr reactions.
Protocol 1: General Procedure for SNAr with a Primary Amine
This protocol is a general guideline for the reaction between an activated aryl chloride and a primary aliphatic amine.[14]
Materials:
-
Activated aryl chloride (1.0 eq)
-
Primary aliphatic amine (1.2-1.5 eq)
-
Cesium fluoride (CsF) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 eq) and the base (CsF or K₂CO₃, 2.0-3.0 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO to dissolve the solids. Add the primary amine (1.2-1.5 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15] A detailed protocol for TLC monitoring is provided below.
-
Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: General Procedure for SNAr with an Alcohol
This protocol describes a typical procedure for the reaction of an activated aryl fluoride with an alcohol using a strong base.[7]
Materials:
-
Activated aryl fluoride (1.0 eq)
-
Alcohol (1.1-1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
Base Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF or DMF and cool to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise to the solvent.
-
Nucleophile Formation: Slowly add the alcohol (1.1-1.5 eq) dropwise to the stirred suspension of NaH. Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition: Add the activated aryl fluoride (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
Data Presentation & Visualization
Table 1: Common Conditions for SNAr Reactions
| Parameter | Typical Range/Value | Rationale & Notes |
| Nucleophile Stoichiometry | 1.0 - 1.5 equivalents | A slight excess of the nucleophile is often used to ensure complete consumption of the limiting aryl halide. |
| Base Stoichiometry | 1.1 - 3.0 equivalents | The amount of base depends on its strength and the pKa of the nucleophile. Stronger bases like NaH are used in slight excess, while weaker bases like K₂CO₃ may require a larger excess. |
| Temperature | 25 °C - 150 °C | Highly activated substrates may react at room temperature, while less reactive ones often require significant heating.[1] |
| Solvent | DMSO, DMF, NMP, Acetonitrile, THF | Polar aprotic solvents are generally preferred to stabilize the Meisenheimer complex.[16] |
| Concentration | 0.1 - 1.0 M | Reaction concentration can influence reaction rates. More dilute conditions may be necessary for highly exothermic reactions. |
Diagram 1: The SNAr Addition-Elimination Mechanism
Note: The DOT script above is a template. Actual chemical structures would need to be rendered as images and linked.
Reaction Monitoring and Purification
Protocol 3: Monitoring Reaction Progress by TLC
Objective: To determine the consumption of starting material and the formation of the product.[15][17]
Procedure:
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom. Mark three lanes: "SM" for the starting material (aryl halide), "Co" for a co-spot, and "Rxn" for the reaction mixture.
-
Spot the Plate:
-
Dissolve a small amount of the starting aryl halide in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" lane.
-
Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the "Rxn" lane.
-
Spot both the starting material and the reaction mixture on the "Co" lane. This will help to distinguish the starting material from the product if they have similar Rf values.[15]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The eluent level should be below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., iodine or potassium permanganate).
-
Interpret the Results: The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the product) indicates that the reaction is proceeding. The reaction is considered complete when the "SM" spot is no longer visible in the "Rxn" lane.
Q3: My reaction seems to have worked, but I'm having trouble with the purification, especially removing the high-boiling solvent (DMF/DMSO). What are some effective strategies?
A3: Removing high-boiling polar aprotic solvents like DMF and DMSO is a common challenge in the work-up of SNAr reactions.
-
Aqueous Washes: The most common method is to wash the organic extract with a large volume of water or brine. Since DMF and DMSO are water-miscible, they will partition into the aqueous layer.
-
Azeotropic Removal: For stubborn traces of DMF, after the initial aqueous work-up, the solvent can be co-evaporated with a non-polar solvent like heptane.
-
Lyophilization (Freeze-Drying): If your product is stable to these conditions, lyophilization can be an effective, albeit slower, method for removing residual DMSO.
-
Column Chromatography: Ensure that the crude product is as free of the high-boiling solvent as possible before loading it onto a silica gel column. A small amount of residual DMF or DMSO can often be separated from the product during chromatography.
-
Crystallization/Trituration: If your product is a solid, inducing crystallization or triturating the crude material with a solvent in which the product is insoluble but the impurities (including residual DMF/DMSO) are soluble, can be a highly effective purification method.[19]
References
- Common Organic Chemistry. SNAr (Cl)
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
- ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
- Quora.
- Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
- Chemistry Steps.
- SlideShare.
- Fisher Scientific.
- Reddit. SNAr troubleshooting. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]
- Common Organic Chemistry. SNAr (Cl)
- Dalal Institute. The ArSN1, ArSN2, Benzyne and SRN1 Mechanisms. [Link]
- Common Organic Chemistry. SNAr (F)
- Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
- OrganicChemGuide. 21.04 Nuc.
- Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]
- MDPI. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- BYJU'S.
- ACS Publications. Nucleophilic Aromatic Substitution (SNAr)
- Wikipedia.
- Washington State University. Monitoring Reactions by TLC. [Link]
- Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
- ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
- YouTube. SNAr reaction mechanism. [Link]
- University of Rochester. Workup: DMF or DMSO. [Link]
- ResearchGate.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
- ResearchGate. SNAr reaction of 1 in DMF with and without propargylamine. [Link]
- Reddit. How do you guys get DMF out of your products for a clean NMR ?. [Link]
- YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 7. SNAr (F) - Aliphatic Alcohols [commonorganicchemistry.com]
- 8. d-nb.info [d-nb.info]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. Workup [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-fluoronitrobenzene Amination
Welcome to the technical support center for the amination of 5-chloro-2-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you navigate the complexities of this important synthetic transformation.
Introduction to the Amination of this compound
The amination of this compound is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is of significant interest in the pharmaceutical and agrochemical industries as the resulting N-aryl-2-nitroanilines are valuable intermediates.[1] The reaction's success hinges on a delicate interplay of factors including the choice of amine, solvent, base, and temperature. Understanding the underlying mechanism is paramount to troubleshooting and optimizing your reaction conditions.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex.[2][3]
Frequently Asked Questions (FAQs)
Q1: Which halogen is the better leaving group in the SNAr amination of this compound?
A1: In nucleophilic aromatic substitution, the reactivity of the leaving group is counterintuitive to what is observed in SN1 and SN2 reactions. For SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group.[2] Therefore, the more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, fluorine is a better leaving group than chlorine in this SNAr reaction.[2] The strong electron-withdrawing nature of the fluorine atom facilitates the initial attack by the amine.
Q2: What is the role of the base in this reaction?
A2: A base can play multiple roles in the amination of this compound:
-
Deprotonation of the Amine: For primary and secondary amines, a base can deprotonate the amine to form a more nucleophilic amide anion. This significantly increases the reaction rate.
-
Neutralization of HX: The reaction produces a molecule of hydrofluoric acid (HF) or hydrochloric acid (HCl) for every molecule of product formed. A base is necessary to neutralize this acid, preventing it from protonating the amine nucleophile and rendering it unreactive.
-
Catalysis: In some cases, the base can participate in the rate-determining step by facilitating the departure of the leaving group from the Meisenheimer complex.[4]
Commonly used bases include inorganic carbonates (K2CO3, Cs2CO3), organic amines (triethylamine, diisopropylethylamine), and strong bases like sodium hydride (NaH) for generating the amide anion in a separate step. The choice of base depends on the reactivity of the amine and the desired reaction conditions.
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent is critical and can dramatically influence the reaction rate and outcome. Aprotic polar solvents are generally preferred for SNAr reactions.[5][6][7] These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, thus preserving its nucleophilicity. More importantly, they can stabilize the charged Meisenheimer intermediate.
| Solvent | Dielectric Constant (ε) | Properties & Considerations |
| Dimethyl sulfoxide (DMSO) | 47 | Excellent for SNAr, highly polar, can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | 37 | Good alternative to DMSO, lower boiling point. |
| Acetonitrile (MeCN) | 37.5 | Less polar than DMSO/DMF, can be a good choice for less reactive systems. |
| Tetrahydrofuran (THF) | 7.6 | Less polar, may require higher temperatures or more reactive nucleophiles. |
| Dioxane | 2.2 | Low polarity, often used for specific applications. |
It is advisable to screen a few solvents to find the optimal one for your specific amine and reaction conditions.
Q4: Can I use a catalyst for this reaction?
A4: While many SNAr aminations of activated aryl halides like this compound proceed without a catalyst, certain situations may benefit from one. For less reactive amines or to achieve lower reaction temperatures, transition metal catalysts can be employed. Palladium and copper-based catalysts are commonly used for C-N cross-coupling reactions.[8][9][10][11][12] However, for this specific substrate, which is already highly activated, a catalyst is often unnecessary and may lead to side reactions if not carefully controlled.[13][14] In some advanced applications, organic superbases have been shown to catalyze SNAr reactions of fluoroarenes.[15][16]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficiently Nucleophilic Amine | The amine may not be electron-rich enough to attack the aromatic ring effectively. Steric hindrance around the nitrogen atom can also reduce reactivity. | - Increase Reaction Temperature: This will provide more energy to overcome the activation barrier. - Use a Stronger Base: Deprotonating the amine with a stronger base (e.g., NaH) to form the more nucleophilic amide anion can significantly increase the reaction rate. - Consider a Catalytic System: For particularly challenging amines, a palladium or copper catalyst might be necessary.[8][9][10][11][12] |
| Inadequate Base | The base may not be strong enough to deprotonate the amine or effectively neutralize the generated acid. | - Switch to a Stronger Base: If using a carbonate, consider switching to a stronger inorganic base or a non-nucleophilic organic base like DBU. - Ensure Stoichiometry: Use at least one equivalent of base for the amine, and two equivalents if the amine salt is used as the starting material. |
| Reaction Temperature Too Low | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. | - Screen Higher Temperatures: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) while monitoring the reaction progress by TLC or LC-MS. |
| Poor Solvent Choice | The solvent may not be polar enough to stabilize the Meisenheimer intermediate, or it may be reacting with the reagents. | - Switch to a More Polar Aprotic Solvent: Consider using DMSO or DMF.[5][7] - Ensure Anhydrous Conditions: If using a strong base like NaH, ensure the solvent is dry to prevent quenching of the base. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Explanation | Recommended Solution(s) |
| Diarylation (with primary amines) | A second molecule of this compound can react with the product amine, leading to a diarylated side product. | - Use an Excess of the Primary Amine: This will statistically favor the reaction of the aryl halide with the starting amine rather than the product. - Control Stoichiometry: Use a 1:1 ratio of reactants and monitor the reaction closely, stopping it once the starting aryl halide is consumed. |
| Reaction at the Chloro Position | Although fluorine is the more reactive leaving group, some reaction at the chlorine position can occur, especially at high temperatures. | - Lower the Reaction Temperature: This can increase the selectivity for the more reactive site. - Optimize Solvent and Base: The reaction environment can influence regioselectivity. |
| Reduction of the Nitro Group | If certain reducing agents are present or if the reaction conditions are harsh, the nitro group can be reduced to an amine or other functionalities.[17] | - Purify Starting Materials: Ensure that no reducing impurities are present. - Avoid Harsh Reducing Conditions: Be mindful of the reagents and conditions used. |
| Degradation of Starting Material or Product | High temperatures or prolonged reaction times can lead to decomposition. | - Lower Reaction Temperature and/or Time: Monitor the reaction to determine the optimal endpoint. - Work-up the Reaction Promptly: Once the reaction is complete, proceed with the work-up to isolate the product. |
Problem 3: Difficult Product Purification
| Potential Cause | Explanation | Recommended Solution(s) |
| Residual High-Boiling Solvent | Solvents like DMSO can be difficult to remove completely. | - Aqueous Work-up: Quench the reaction mixture in water and extract the product with a suitable organic solvent. The high-boiling solvent will partition into the aqueous layer. - Lyophilization: For small-scale reactions, lyophilization can be an effective way to remove residual DMSO. |
| Unreacted Starting Materials | If the reaction does not go to completion, the starting materials will contaminate the product. | - Optimize Reaction Conditions: Refer to the troubleshooting sections above to drive the reaction to completion. - Chromatography: Column chromatography is often effective for separating the product from unreacted starting materials. |
| Isomeric Impurities | If the reaction is not completely regioselective, isomeric products will be present. | - Recrystallization: If the isomers have different solubilities, recrystallization can be an effective purification method.[18] - Chromatography: Preparative HPLC or column chromatography may be necessary to separate the isomers. |
Experimental Protocols
General Procedure for Amination of this compound
This is a general guideline; specific conditions will need to be optimized for each amine.
-
To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMSO, DMF), add the amine (1.0-1.2 eq) and a suitable base (1.5-2.0 eq) (e.g., K2CO3).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction Pathway and Troubleshooting Logic
Reaction Mechanism
Caption: SNAr mechanism for the amination of this compound.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
- Nishiyama, Y., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- O. N. Chupakhin, et al. (2018). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Request PDF.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
- Wang, Y., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering.
- Nishiyama, Y., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
- R. A. Rossi, et al. (2022). Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination. PMC - PubMed Central.
- LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in SN Reactions.
- Buchwald, S. L., et al. (2016). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
- M. Beller, et al. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. ResearchGate.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
- E. A. Gomaa, et al. (2011). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate.
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Müller, C. E., & Baqi, Y. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. ACS Figshare.
- G. A. A. Clososki, et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- D. Ma, et al. (2010). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water. ResearchGate.
- R. A. Rossi, et al. (2022). Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination. Semantic Scholar.
- Mancini, P. M. E., et al. (1986). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- W. J. Liu, et al. (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. NIH.
- P. Campodónico, et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar.
- A. G. Griesbeck, et al. (2019). The Fascinating Chemistry of α‐Haloamides. PMC - NIH.
- IARC Publications. (n.d.). and 4-chloronitrobenzene.
- Müller, C. E., & Baqi, Y. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Sultan Qaboos University House of Expertise.
- Smith, A. M., et al. (2016). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Journal of Chemical Education - ACS Publications.
- J. F. Hartwig, et al. (2007). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. The Journal of Organic Chemistry - ACS Publications.
- Hartwig, J. F., et al. (2012). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00215B [pubs.rsc.org]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 14. squ.elsevierpure.com [squ.elsevierpure.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Minimize Di-substituted Products in Chemical Reactions
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in their reactions. Uncontrolled multiple substitutions can lead to complex product mixtures, reducing the yield of the desired compound and complicating purification. As Senior Application Scientists, we have compiled this resource to provide both fundamental principles and actionable troubleshooting strategies to help you gain precise control over your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in the lab. The solutions are based on established chemical principles and provide a clear rationale for each step.
Q1: My electrophilic aromatic substitution (EAS) is yielding a mixture of ortho- and para-disubstituted products, but I need to isolate the pure ortho-isomer. How can I prevent substitution at the para-position?
This is a classic challenge in aromatic chemistry. Because both the ortho and para positions are electronically activated by an ortho/para-directing group, a mixture is often the kinetic result. The para product is frequently favored due to reduced steric hindrance.[1] To exclusively obtain the ortho-product, you must physically block the more accessible para-position.
Solution: Employ a Reversible Blocking Group.
The most common and effective strategy is to use a "blocking group." This involves temporarily installing a group at the para-position, forcing the desired electrophilic substitution to occur at the ortho-positions. This group is then removed in a subsequent step. The sulfonic acid group (-SO₃H) is an ideal blocking group for this purpose because its installation (sulfonation) and removal (desulfonation) are reversible.[1][2]
This protocol details the synthesis of ortho-bromoanisole from anisole, where direct bromination would yield a mixture favoring the para-isomer.
Step 1: Blocking the Para-Position (Sulfonation)
-
Place anisole in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Slowly add fuming sulfuric acid (H₂SO₄·SO₃) dropwise while stirring in the ice bath. The para-position is kinetically and thermodynamically favored for this bulky electrophile.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of 4-methoxybenzenesulfonic acid.
Step 2: Directed Electrophilic Substitution (Bromination)
-
Cool the flask containing the sulfonic acid derivative in an ice bath.
-
Slowly add a solution of bromine (Br₂) in a suitable solvent (e.g., acetic acid).
-
The bulky sulfonic acid group at the para-position sterically hinders attack there, directing the incoming bromine electrophile to the open ortho-positions.
-
Stir the reaction at room temperature until TLC or GC-MS analysis indicates the consumption of the starting material.
Step 3: Removing the Blocking Group (Desulfonation)
-
Carefully add dilute sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux. The high temperature and presence of acid favor the reverse sulfonation reaction, removing the -SO₃H group as gaseous SO₃ and regenerating the proton at the para-position.[1]
-
After the reaction is complete (monitored by analytical methods), cool the mixture, extract the desired ortho-bromoanisole product with an organic solvent, and purify using standard techniques (e.g., distillation or chromatography).
Q2: I am attempting a Friedel-Crafts alkylation on benzene, but my results are a mess of mono-, di-, and even tri-alkylated products. What is causing this polysubstitution and how can I stop it?
This is a well-known limitation of Friedel-Crafts alkylation. The root cause is that the product of the reaction is more reactive than the starting material. An alkyl group is an electron-donating, activating group.[3][4] This means that the mono-alkylated benzene is more nucleophilic and reacts faster with the electrophile than benzene itself, leading to a runaway reaction.
Solution 1: Stoichiometric Control (Excess Substrate)
The simplest approach is to manipulate the reaction stoichiometry. By using a large excess of the aromatic substrate (e.g., a 10:1 molar ratio of benzene to alkyl halide), you increase the probability that the electrophile will encounter a molecule of the starting material rather than the more reactive mono-alkylated product. This method is only practical if the aromatic starting material is inexpensive and easily separable from the product.
Solution 2: Switch to Friedel-Crafts Acylation
A more robust and chemically elegant solution is to perform a Friedel-Crafts acylation followed by a reduction step.
-
Why it works: An acyl group (-C(O)R) is a moderate electron-withdrawing group due to the carbonyl. This deactivates the aromatic ring, making the mono-acylated product less reactive than the starting material.[4] Polysubstitution is therefore effectively shut down.
-
The process:
-
Acylation: React your aromatic compound with an acyl halide (or anhydride) and a Lewis acid catalyst (e.g., AlCl₃). This will cleanly produce the mono-acylated ketone.
-
Reduction: Reduce the ketone to the desired alkyl group. Common methods include the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH).
-
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Product Reactivity | More reactive than starting material (activating group) | Less reactive than starting material (deactivating group) |
| Polysubstitution | Major side reaction[4] | Not observed[4] |
| Carbocation Rearrangement | Prone to rearrangements to form more stable carbocations | Not observed; acylium ion is resonance-stabilized |
| Typical Yield of Mono-Product | Often low to moderate without stoichiometric tricks | High |
Frequently Asked Questions (FAQs)
This section covers the core principles behind controlling reaction selectivity. Understanding these concepts will empower you to design more efficient and successful experiments.
Q3: How does stoichiometry fundamentally control the mono- to di-substitution ratio?
Stoichiometry is the quantitative relationship between reactants and products in a chemical reaction.[5] By controlling the molar ratios of your reactants, you can directly influence the statistical probability of single versus multiple reaction events on a single molecule.
Consider a substrate S that can react with a reagent R to form a mono-substituted product SR, which can then react again to form a di-substituted product SRR.
S + R → SR SR + R → SRR
If you use a 1:1 molar ratio of S and R, as the reaction proceeds and S is consumed, the concentration of SR increases. The remaining R now has a choice to react with either S or SR. If SR is of comparable or higher reactivity, a significant amount of SRR will form.
The Limiting Reactant Principle: By making one reactant the "limiting reactant," you ensure it is completely consumed, thereby stopping the reaction at a desired stage.[6] To favor the mono-substituted product SR, you should use the substrate S in excess and make the reagent R the limiting reactant. In this scenario, once all of R is consumed, the reaction stops, leaving unreacted S and the desired product SR, with minimal formation of SRR.
-
Slow Addition: Slowly adding the limiting reagent to a solution of the excess reagent ensures the concentration of the limiting reagent is kept low at all times, further minimizing the chance of a second reaction on an already substituted molecule.
Q4: When should I consider using steric hindrance to my advantage?
Steric hindrance is the congestion caused by the physical presence of atoms or groups of atoms that slows down or prevents reactions at a specific position.[7][8] You should actively consider leveraging steric effects whenever you need to differentiate between two electronically similar positions.
Scenarios for Exploiting Steric Hindrance:
-
Favoring Para over Ortho Substitution: As mentioned, the para-position is less sterically hindered than the two ortho-positions adjacent to an existing substituent. Using a bulky reagent or catalyst will exaggerate this difference, leading to higher selectivity for the para-product.[1]
-
Preventing Di-substitution at Adjacent Sites: If your mono-substituted product has the new group adjacent to a remaining reaction site, introducing a very bulky group can physically block that site from a second attack.
-
Enantioselective Catalysis: In asymmetric synthesis, chiral ligands often create a sterically demanding environment around a metal center, allowing a reactant to approach from only one direction, thus favoring the formation of one enantiomer over the other.[9]
Q5: What is the difference between kinetic and thermodynamic control, and how can it favor mono-substitution?
In many reactions, there are multiple possible products, each formed via a different reaction pathway with its own activation energy. The distribution of these products can often be controlled by the reaction conditions.
-
Kinetic Control: This regime favors the product that is formed fastest. This product has the lowest activation energy barrier. Kinetic control is typically achieved under irreversible conditions, such as low temperatures and short reaction times.[10][11][12]
-
Thermodynamic Control: This regime favors the product that is the most stable. This product exists at the lowest energy level. Thermodynamic control is achieved under reversible conditions, such as higher temperatures and longer reaction times, which allow the initially formed products to revert to intermediates and eventually settle into the most stable final state.[13][14]
Application to Minimizing Di-substitution:
Imagine a scenario where the mono-substituted product is formed faster (kinetic product), but the di-substituted product is more stable (thermodynamic product).
-
To obtain the mono-substituted product: Run the reaction at a low temperature for a limited time. Quench the reaction before it has a chance to equilibrate and form the more stable di-substituted product.
-
To obtain the di-substituted product: Run the reaction at a higher temperature for a longer period, allowing the system to reach equilibrium.
// Nodes for energy levels Reactants [label="Reactants", pos="0,2!"]; TS1 [label="TS_kinetic", pos="1.5,4!"]; TS2 [label="TS_thermo", pos="2.5,4.5!"]; Kinetic_Product [label="Kinetic Product\n(Mono-substituted)", pos="3,1.5!"]; Thermo_Product [label="Thermodynamic Product\n(Di-substituted)", pos="4,0.5!"];
// Invisible nodes for path control P1_start [pos="0.1,2.1!", shape=point]; P1_mid [pos="0.75,3!", shape=point]; P1_end [pos="2.9,1.6!", shape=point];
P2_start [pos="0.1,2.1!", shape=point]; P2_mid [pos="1.5,3.25!", shape=point]; P2_mid2 [pos="3.25,2.5!", shape=point]; P2_end [pos="3.9,0.6!", shape=point];
// Edges to draw the curves P1_start -> P1_mid -> TS1 -> P1_end [style=dashed, color="#EA4335", label=" Low Temp\n(Fastest Path) ", fontcolor="#EA4335"]; P2_start -> P2_mid -> TS2 -> P2_mid2 -> P2_end [color="#4285F4", label=" High Temp\n(Most Stable) ", fontcolor="#4285F4"];
// Labels for axes Y_axis [label="Energy", pos="-0.5,2.5!", shape=none]; X_axis [label="Reaction Coordinate", pos="2,-0.5!", shape=none];
// Energy difference labels edge [style=invis]; TS1 -> Kinetic_Product [label="ΔG‡ (kinetic)"]; TS2 -> Thermo_Product [label="ΔG‡ (thermo)"];
label="Fig 2. Reaction Energy Profile"; labelloc="b"; fontsize=12; } dot Caption: Energy diagram showing kinetic vs. thermodynamic pathways.
References
- Chambers, R. D., et al. (1971). Kinetic versus Thermodynamic Control of Products in some Nucleophilic Aromatic Substitution Reactions. Journal of the Chemical Society D: Chemical Communications, (1), 1-2.
- Zhang, Y., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Discover Nano, 17(1), 23.
- Chambers, R. D., et al. (1971). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D: Chemical Communications, (1), 20b-20b.
- Topczewski, J. J., & Sanford, M. S. (2015). Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization. Organometallics, 34(7), 1258-1267.
- Fiveable. (n.d.). Steric Hindrance Definition. Fiveable Chemistry.
- Procter, D. J., et al. (2020). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. The Journal of Organic Chemistry, 85(11), 7434-7443.
- ResearchGate. (2020). Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. Request PDF.
- Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange.
- Chemistry university. (2021). Protecting Groups for Aromatic Rings. YouTube.
- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Fiveable Organic Chemistry.
- Field, L. D., et al. (1986). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education, 63(3), 261.
- RSC Blogs. (2011). HOT article: Role of steric hindrance in enantioselective catalysis. Dalton Transactions Blog.
- Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Chemistry LibreTexts. (2022). Steric Hindrance. Chemistry LibreTexts.
- Wang, Z., et al. (2020). Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry, 2(3), 1-10.
- Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. University of Calgary Chemistry.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia.
- ResearchGate. (n.d.). Effects and properties of directing groups. ResearchGate.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Taylor & Francis. (n.d.). Directing groups – Knowledge and References. Taylor & Francis.
- Chemistry LibreTexts. (2022). 7.5: Directing Effects. Chemistry LibreTexts.
- Michigan State University. (n.d.). Aromatic Reactivity. MSU Chemistry.
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Testbook. (n.d.). Polysubstitution is a major drawback in. Testbook.
- Chemistry Stack Exchange. (2020). Prevention of Electrophilic Aromatic Substitution. Stack Exchange.
- Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
- Liu, Y., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Stoichiometry. Wikipedia.
- NIH. (2016). Manipulation of Subunit Stoichiometry in Heteromeric Membrane Proteins. PubMed.
- NanoTemper Technologies. (n.d.). Stoichiometry Experiment. NanoTemper Technologies.
- Tyler DeWitt. (2012). Limiting Reactant & Excess Reactant Stoichiometry & Moles. YouTube.
- Voiry, D., et al. (2010). Stoichiometric control of single walled carbon nanotubes functionalization. Journal of Materials Chemistry, 20(21), 4436-4441.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. Stoichiometry - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Chloro-2-fluoronitrobenzene and its Derivatives
Welcome to the technical support center for 5-Chloro-2-fluoronitrobenzene. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound and its derivatives is critical for successful downstream applications.[1][2] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to navigate the common purification challenges encountered by researchers and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge for handling and analyzing this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. These properties dictate the appropriate techniques to use, from distillation to chromatography.
| Property | Value | Source(s) |
| CAS Number | 345-18-6 | [1][3][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][3][4] |
| Molecular Weight | 175.54 g/mol | [1][3][5] |
| Appearance | Light yellow to orange clear liquid | [1][3] |
| Melting Point | 10 °C | [1][4][5] |
| Boiling Point | 237 °C (at atmospheric pressure) | [1][5] |
| Density | ~1.48 g/cm³ | [1][4][5] |
| Purity (Typical) | >98.0% (GC) | [3][4][5] |
Q2: What are the primary safety precautions for handling this compound?
As with all nitroaromatic compounds, appropriate safety measures are non-negotiable. This compound is classified with specific hazard statements.[5] Always consult the full Safety Data Sheet (SDS) before starting any experiment.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Hazard Phrases: Common hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5]
-
Disposal: Dispose of chemical waste according to your institution's guidelines for halogenated and nitrated organic compounds.
Q3: What are the most common impurities I should expect?
The impurity profile is heavily dependent on the synthetic route. Knowing the potential impurities is crucial for selecting the right purification method.
-
Isomeric Impurities: The nitration of 1-chloro-4-fluorobenzene can produce other isomers, such as 2-chloro-4-fluoronitrobenzene. These isomers often have very similar boiling points and polarities, making them challenging to separate.
-
Starting Materials: Incomplete reactions can leave residual starting materials. For example, if synthesized via halogen exchange from 3,4-dichloronitrobenzene, the starting material may persist in the crude product.[6]
-
Side-Reaction Products: Hydrolysis of the chloro or fluoro groups under certain conditions (e.g., presence of aqueous base at high temperatures) can form nitrophenols, which are often highly colored.[7]
-
Over-nitrated Products: Under harsh nitrating conditions, dinitro-species like 1-chloro-4-fluoro-2,6-dinitrobenzene can form.
Q4: Which analytical techniques are best for assessing the purity of my sample?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): This is the industry standard for determining the purity of volatile compounds like this compound.[8] A flame ionization detector (FID) is commonly used. Purity is often reported as a percentage based on peak area.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent alternative, especially for less volatile derivatives or for detecting non-volatile impurities.[9] It offers high sensitivity and reproducibility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the chemical structure of the desired product and identifying impurities. While not as quantitative as GC or HPLC without internal standards, it provides structural insights that chromatographic methods cannot.
-
Mass Spectrometry (MS): GC-MS is a powerful combination to identify the molecular weight of impurity peaks, aiding in their identification.[8]
Section 2: Troubleshooting Guide
This guide addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and the logic of the solution.
Problem 1: My purified product is an intense yellow or orange oil, but the supplier data sheet describes it as a light-yellow liquid. What is causing this discoloration?
Root Cause Analysis: Intense color in nitroaromatic compounds is often a tell-tale sign of phenolic impurities. These are typically formed through the hydrolysis of a halogen substituent (in this case, the chloro or fluoro group) to a hydroxyl group, creating a nitrophenol. These species are highly conjugated and often colored. The issue can be exacerbated if the crude reaction mixture was subjected to high temperatures in the presence of water or base during workup.
Solution:
-
Aqueous Base Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous solution of sodium bicarbonate (5% w/v) or sodium carbonate (2% w/v). The basic wash will deprotonate the acidic nitrophenols, forming water-soluble phenoxide salts that partition into the aqueous layer, effectively removing the color.
-
Brine Wash & Dry: After the base wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be significantly lighter in color.
Problem 2: My GC and HPLC analyses show several small peaks with retention times very close to my main product. How can I resolve these?
Root Cause Analysis: Peaks with similar retention times suggest the presence of compounds with very similar properties (boiling point, polarity) to your target molecule. In the context of this compound synthesis, these are almost certainly positional isomers. Standard distillation is often ineffective at separating compounds with boiling point differences of less than 20-30 °C.
Solution: This is a classic scenario where flash column chromatography is the most effective technique.[10][11] The separation is based on differential partitioning between a stationary phase and a mobile phase due to polarity differences, which are often more pronounced between isomers than their boiling points.
-
Develop a TLC Method: First, find a solvent system (mobile phase) that separates the product from the impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for compounds of this type is a mixture of hexane and ethyl acetate. Aim for an Rf value (retention factor) of ~0.3 for your desired product.
-
Perform Flash Chromatography: Pack a column with silica gel and run the developed solvent system through it. A detailed protocol is provided in Section 3. The slight differences in polarity between the isomers will cause them to travel down the column at different rates, allowing for their separation and collection in different fractions.[12]
Problem 3: I attempted a vacuum distillation, but the material in the distillation flask darkened significantly, and my yield was low. What went wrong?
Root Cause Analysis: Nitroaromatic compounds can be thermally sensitive. Even under vacuum, prolonged exposure to high temperatures can cause decomposition, leading to polymerization and charring. The darkening of the distillation pot is a clear indicator of this degradation.
Solutions:
-
Improve the Vacuum: The primary goal is to lower the boiling point. Ensure your vacuum system is operating efficiently. A high-quality vacuum pump and leak-free glassware are essential. Reducing the pressure from 10 mmHg to 1 mmHg can lower the boiling point by several tens of degrees.
-
Use a Shorter Path: Minimize the time the compound spends at high temperature by using a short-path distillation apparatus, such as a Kugelrohr. This setup has a very short distance between the evaporating and condensing surfaces, reducing the thermal stress on the molecule.
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to prevent bumping, which can lead to pressure fluctuations and superheating.
-
Precise Temperature Control: Use an oil bath with a contact thermometer for precise and even heating of the distillation flask. Avoid aggressive heating.
Problem 4: My product is about 95% pure after the initial workup. I'm not sure which large-scale purification method to choose. How do I decide?
Decision-Making Framework: The optimal purification strategy depends on the nature of the impurities and the required scale. A logical workflow can save significant time and resources. The following decision tree illustrates a systematic approach.
Caption: Decision workflow for selecting the appropriate purification technique.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification and analysis techniques.
Protocol 1: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Instrumentation:
-
Column: A standard non-polar column, such as a DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm), is typically effective.
-
Injector: Set to 250 °C.
-
Detector (FID): Set to 280 °C.
-
Carrier Gas: Helium or Hydrogen with a constant flow rate.
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Analysis: Inject 1 µL of the sample. Integrate the peaks to determine the relative area percentages, which corresponds to the purity.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: As determined by TLC, prepare a sufficient volume of your mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 40-50:1 ratio of silica to crude product by weight).
-
Create a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve your product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[13]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle, steady air pressure to begin eluting the solvent.
-
Collect the eluent in a series of labeled test tubes or flasks.[12]
-
-
Monitoring:
-
Spot fractions onto a TLC plate to track the elution of your compound.
-
Combine the fractions that contain your pure product.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
References
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- University of California, Davis. (n.d.). Column Chromatography.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- International Agency for Research on Cancer. (1996). Chloronitrobenzenes. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65.
- Hallas, G., & Waddington, D. (1979). Preparation of fluoronitrobenzene. U.S. Patent No. 4,164,517. Washington, DC: U.S. Patent and Trademark Office.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- SciSupplies. (n.d.). This compound>98.0%(GC)5g.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
- National Center for Biotechnology Information. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-18-6 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound>98.0%(GC)5g [scisupplies.eu]
- 6. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification [chem.rochester.edu]
preventing decomposition of 5-Chloro-2-fluoronitrobenzene during reactions
Technical Support Center: 5-Chloro-2-fluoronitrobenzene
A Senior Application Scientist's Guide to Reaction Integrity
Welcome to the dedicated support center for this compound (CAS 345-18-6). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique reactivity profile presents both opportunities and challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule, ensuring reaction success by preventing its unintended decomposition. We will move beyond simple protocols to explore the chemical principles governing its stability, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: Common Decomposition Scenarios
This section addresses specific issues encountered during reactions involving this compound in a practical, question-and-answer format.
Question 1: "My reaction is yielding a phenol (5-chloro-2-nitrophenol) instead of my target compound. What is causing this nucleophilic substitution and how can I stop it?"
Root Cause Analysis:
This is a classic case of undesired Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the fluorine atom is in the activated ortho position, making it highly susceptible to substitution by nucleophiles, including water or hydroxide ions present in the reaction mixture. The chlorine atom, being meta to the nitro group, is significantly less reactive under SNAr conditions.[3][4]
The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the driving force for the reaction, and the ortho-nitro group plays a key role in delocalizing the negative charge.
dot
Caption: SNAr pathway showing the high reactivity of the ortho-fluorine.
Mitigation Strategies:
-
Strict Anhydrous Conditions: If your nucleophile is not water or hydroxide, ensure the reaction is run under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from trace moisture.
-
Base Selection: When a base is required, its strength and nucleophilicity are critical. Avoid strong, nucleophilic bases like NaOH or KOH if substitution is a concern. Opt for non-nucleophilic or sterically hindered bases.
Base Type Recommended Examples Rationale Inorganic Carbonates K₂CO₃, Cs₂CO₃ Mildly basic and generally poor nucleophiles. Ideal for reactions with amine or alcohol nucleophiles. Tertiary Amines Triethylamine (TEA), DIPEA Organic-soluble, non-nucleophilic bases suitable for scavenging acid byproducts. Hydrides (with caution) Sodium Hydride (NaH) Use only to deprotonate your nucleophile before adding the electrophile. NaH is non-nucleophilic but generates H₂, requiring proper ventilation. -
Temperature Control: SNAr reactions are highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the desired transformation can significantly suppress the undesired substitution. Start at 0 °C or even lower and slowly warm if necessary.
Question 2: "I'm trying to modify another part of the molecule using a reducing agent, but the nitro group is being converted to an amine. How can I achieve chemoselectivity?"
Root Cause Analysis:
The nitro group is readily reducible to an amine by a wide variety of reagents, most notably catalytic hydrogenation (e.g., H₂/Pd/C) and dissolving metals (e.g., Fe/HCl, SnCl₂).[5][6] Using these powerful reducing agents will almost always prioritize the reduction of the nitro group. Furthermore, catalytic hydrogenation carries the additional risk of dehalogenation (loss of the chlorine atom).[7]
dot
Caption: Logic flow for selecting a chemoselective reducing agent.
Chemoselective Reduction Protocol:
To reduce a functional group like an aldehyde or ketone while preserving the nitro group, you must select a milder reagent. Sodium borohydride (NaBH₄) is an excellent choice.
Objective: Reduce a ketone to an alcohol without affecting the nitro group on this compound.
Protocol:
-
Dissolution: Dissolve the ketone-substituted this compound derivative in a suitable protic solvent like methanol (MeOH) or ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exotherm of the reaction.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 to 1.5 equivalents) portion-wise to the stirred solution. Monitor for gas evolution (H₂).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding acetone or dilute acid (e.g., 1M HCl) until gas evolution ceases.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Reducing Agent | Effect on Nitro Group | Effect on Aryl Halides | Primary Use |
| H₂/Pd/C | Reduces to Amine | Risk of Dehalogenation | General purpose, powerful |
| Fe, Zn, or Sn in Acid | Reduces to Amine | Generally stable | Nitro reduction |
| Sodium Borohydride (NaBH₄) | No Reaction [8] | No Reaction | Reduces aldehydes, ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces (to azo compounds)[6] | No Reaction | Reduces esters, acids, amides |
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound to ensure long-term stability? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[9] Recommended storage temperature is between 2-8 °C.[1] It is incompatible with strong oxidizing agents and strong bases, which should be stored separately.[9][10]
Q: My reaction mixture is turning dark brown or black at elevated temperatures. What is happening? A: Dark coloration at high temperatures is often a sign of thermal decomposition or polymerization. The boiling point of this compound is approximately 237 °C.[1][11] Running reactions close to this temperature can lead to degradation, releasing hazardous gases like nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[9][10] Always use a high-boiling point solvent if high temperatures are required and keep the reaction temperature well below the boiling point of the substrate. Ensure even heating with an oil bath to avoid localized hot spots.
Q: Can I use this compound in photochemistry experiments? A: Caution is advised. Nitroaromatic compounds can be susceptible to photodegradation.[12] If your experimental setup involves a UV light source, it is crucial to run a control experiment in the dark to determine if the light is causing decomposition of your starting material.
References
- Reduction of nitro compounds. Wikipedia. [Link]
- Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link]
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. (2018-10-08). [Link]
- 16.6 Nucleophilic Aromatic Substitution. OpenStax. (2023-09-20). [Link]
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. (2020-07-16). [Link]
- Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. (2021-02-19). [Link]
- 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02). [Link]
- 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI Bookshelf. [Link]
- Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-18-6 [chemicalbook.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound CAS#: 345-18-6 [m.chemicalbook.com]
- 12. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-Chloro-2-fluoronitrobenzene Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoronitrobenzene. As Senior Application Scientists, we understand that transitioning a reaction from the controlled environment of a laboratory to the dynamic conditions of a pilot plant presents significant challenges. The nitration of 1-chloro-4-fluorobenzene is a highly exothermic and potentially hazardous process where seemingly minor changes can have a major impact on yield, purity, and safety.[1][2][3]
This guide is structured to provide direct, actionable advice. It is divided into a Troubleshooting Guide to address specific problems you may encounter and a Frequently Asked Questions (FAQs) section for broader topics on safety, equipment, and process control. Our goal is to equip you with the expertise to anticipate and solve challenges, ensuring a safe, efficient, and successful scale-up.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound synthesis in a direct question-and-answer format.
Q1: We are experiencing a significant drop in yield and/or incomplete conversion when moving from a 1L lab reactor to a 50L pilot plant reactor. What are the likely causes and how can we troubleshoot this?
A significant decrease in yield upon scale-up is a classic problem often rooted in heat and mass transfer limitations.[4] As reactor size increases, the surface-area-to-volume ratio decreases, making it harder to remove heat and ensure uniform mixing.
Primary Causes & Solutions:
-
Inadequate Mixing & Mass Transfer: In the lab, reactants mix almost instantaneously. In a large vessel, inefficient stirring can create localized areas of low reactant concentration, slowing the reaction rate. The reaction between the organic substrate and the aqueous mixed acid is a heterogeneous system, making mass transfer crucial.[4]
-
Troubleshooting Steps:
-
Review Agitator Design: The stirrer used at the lab scale (e.g., a simple magnetic stir bar) is not suitable for a pilot reactor. Evaluate the pilot reactor's agitator type (e.g., pitched-blade turbine, retreat curve impeller), size, and speed (RPM). You may need to increase agitation speed or change the impeller design to improve mixing and the interfacial area between the organic and acid phases.
-
Perform a Mixing Study: If possible, conduct a mixing study using a non-reactive tracer to understand the mixing efficiency in your pilot reactor.
-
Consider a Phase Transfer Catalyst: While not standard for this reaction, in some heterogeneous systems, a phase transfer catalyst can improve reaction rates, though this would require significant process development.
-
-
-
Poor Temperature Control (Cold Spots): While hotspots are a major safety concern, localized "cold spots" can also occur if mixing is poor, leading to a slower reaction rate and incomplete conversion.
-
Troubleshooting Steps:
-
Install Baffles: Ensure the pilot reactor is properly baffled. Baffles disrupt vortex formation and create top-to-bottom flow, dramatically improving heat distribution and mixing.
-
Monitor Temperature at Multiple Points: If your reactor allows, use multiple temperature probes to map the temperature distribution within the vessel and identify any inconsistencies.
-
-
-
Reagent Addition Rate: A slow addition rate that was successful in the lab might be too slow at a larger scale, leading to long reaction times and potentially favoring side reactions or degradation.
-
Troubleshooting Steps:
-
Re-evaluate Addition Profile: The rate of nitric acid addition is a critical parameter.[1] It should be fast enough to maintain the reaction rate but slow enough for the cooling system to manage the exotherm. This must be re-optimized at the pilot scale.
-
-
Below is a workflow diagram to guide your troubleshooting process for low yield.
Caption: Troubleshooting workflow for low reaction yield.
Q2: Our pilot-scale reaction is producing a higher percentage of unwanted isomers and dinitro byproducts. How can we improve selectivity?
This is a classic sign of poor temperature control, specifically the presence of "hotspots."[5] The nitration of aromatic compounds is highly temperature-sensitive. Elevated temperatures can lead to over-nitration (dinitration) and may alter the regioselectivity of the reaction.[6]
Primary Causes & Solutions:
-
Localized Hotspots: Due to the poor surface-area-to-volume ratio in larger reactors, heat generated by the exothermic reaction may not dissipate quickly enough, creating localized regions of high temperature.[1][6] These hotspots accelerate the reaction rate non-uniformly, leading to byproduct formation.
-
Troubleshooting Steps:
-
Improve Agitation: As with low yield, enhancing agitation is the first line of defense. This improves heat transfer from the reaction mass to the cooling jacket.
-
Slow the Addition of Nitrating Agent: The rate of heat generation is directly proportional to the rate of reagent addition.[6] Slowing the addition of the mixed acid (or nitric acid) gives the cooling system more time to remove the heat generated, preventing temperature spikes.
-
Lower the Reaction Temperature: If you are running at the higher end of the acceptable temperature range, lowering the setpoint by a few degrees can significantly reduce the rate of side reactions. The activation energy for dinitration is typically higher than for mononitration, meaning the undesired reaction is more sensitive to temperature increases.
-
-
-
Incorrect Stoichiometry: An excess of the nitrating agent can drive the reaction towards dinitration. Ensure that the molar ratios of nitric acid to the starting material are precisely controlled.
-
Troubleshooting Steps:
-
Verify Reagent Charges: Double-check all calculations and measurements for the pilot scale. Ensure that the scales and flowmeters are properly calibrated.
-
Analyze Nitrating Mixture: Before starting the reaction, take a sample of your mixed acid (H₂SO₄/HNO₃) and verify its composition and strength via titration.
-
-
Q3: We are concerned about the exothermic nature of the nitration. What are the best practices for managing the exotherm in a pilot plant to prevent a thermal runaway?
Safety is the absolute priority when scaling up nitration reactions.[2][7] A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid, uncontrolled increase in temperature and pressure.[1][8]
Best Practices for Exotherm Management:
-
Calorimetric Data is Essential: Before any pilot-scale work, the reaction should be characterized using a reaction calorimeter (e.g., RC1). This provides critical data on the heat of reaction, adiabatic temperature rise, and the rate of heat generation.[5] This data is used to model the thermal behavior in the pilot reactor.
-
Controlled Reagent Addition (Semi-Batch Operation): Never mix all reactants at once (batch mode). The reaction should be run in semi-batch mode, where the limiting, most reactive reagent (typically nitric acid or the mixed acid) is added slowly and controllably to the substrate. The addition rate should be directly tied to the cooling capacity of the reactor.
-
Ensure Adequate Cooling Capacity: The pilot plant reactor's cooling system (jacket, coils) must be able to handle the maximum heat output of the reaction.[5] Perform an energy balance to confirm that your cooling system is sufficient, even in a worst-case scenario (e.g., maximum addition rate, temporary loss of coolant flow).[8]
-
Establish a "Point of No Return": Calculate the maximum temperature the reaction can safely reach before a runaway becomes irreversible, even with full cooling applied. This temperature must be well below the onset temperature of any decomposition reactions. Set high-temperature alarms and automated shutdown procedures well below this limit.
-
Have a Quenching Plan: Develop and test a validated emergency quenching procedure. This involves having a pre-determined amount of a suitable quenching agent (e.g., cold water or a specific chemical) ready to be added to the reactor to stop the reaction immediately in an emergency.
Caption: Logical relationship of core scale-up challenges.
Frequently Asked Questions (FAQs)
Safety
Q: What are the primary safety hazards associated with scaling up the nitration of 1-chloro-4-fluorobenzene? A: The primary hazards are:
-
Corrosivity: The mixed acid (sulfuric and nitric acid) is extremely corrosive to skin, eyes, and most metals.[7][9]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) that can be generated are highly toxic upon inhalation.[7][10]
-
Exothermic Reaction & Thermal Runaway: As detailed above, the reaction generates a significant amount of heat, which, if not controlled, can lead to a dangerous, self-accelerating reaction.[1][3]
-
Energetic Nature of Product: Nitroaromatic compounds are energetic materials and can be explosive under certain conditions, particularly if over-nitrated to form dinitro or trinitro species.[2] Proper handling and storage of the final product are crucial.
All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and chemical splash goggles with a face shield.[7] The reaction must be conducted in a well-ventilated area, and emergency eyewash and shower stations must be readily accessible.[9][10]
Equipment
Q: What type of reactor and materials of construction are recommended for a pilot plant producing this compound? A: For this process, the reactor must be able to withstand highly corrosive mixed acids.
-
Recommended Materials:
-
Glass-Lined Steel: This is a very common and effective choice, offering excellent corrosion resistance to a wide range of chemicals. Pilot plants often use 20- to 50-gallon glass-lined reactors.[11]
-
High-Nickel Alloys (e.g., Hastelloy C-276): These alloys offer superior corrosion resistance and better heat transfer than glass-lined steel but are significantly more expensive.
-
-
Essential Reactor Features:
-
High-Efficiency Cooling Jacket/Coils: To manage the exotherm.
-
Robust Agitation System: A powerful motor with a well-designed impeller (e.g., pitched-blade turbine) and baffles is critical for mixing and heat transfer.
-
Calibrated Dosing System: A reliable pump (e.g., diaphragm or peristaltic) with a flowmeter is needed for the controlled addition of the nitrating agent.
-
Pressure Relief System: An appropriately sized rupture disc and/or relief valve is mandatory to protect the vessel from over-pressurization in a runaway scenario.[5]
-
Remote Operation Capability: For safety, many modern pilot plants for hazardous reactions are designed for remote operation.[11]
-
Process Parameters & Analytical Methods
Q: What are the critical process parameters (CPPs) and suitable analytical techniques for monitoring this reaction? A: Precise control and monitoring are key to a successful and safe scale-up.
| Critical Process Parameter (CPP) | Why It's Critical | Recommended Analytical/Monitoring Technique |
| Reaction Temperature | Directly impacts reaction rate, selectivity (byproduct formation), and safety (risk of runaway).[12][13] | Multiple, calibrated temperature probes (thermocouples or RTDs) within the reactor. |
| Nitrating Agent Addition Rate | Controls the rate of heat generation. Must be balanced with the reactor's heat removal capacity.[6][13] | Calibrated pump and mass flowmeter. Monitored against reactor temperature and heat flow data (if available). |
| Agitation Speed (RPM) | Affects mixing, mass transfer between phases, and heat transfer to the reactor wall.[5] | Tachometer on the agitator motor. Power draw can also be used as an indicator of mixing performance. |
| Concentration of Mixed Acid | The ratio of H₂SO₄ to HNO₃ and the presence of water affects the concentration of the active nitronium ion (NO₂⁺), influencing reaction rate and selectivity.[4][14] | Acid-base titration of a sample of the mixed acid before use to confirm concentration. |
| Reaction Completion | Ensures full conversion of starting material, maximizing yield and simplifying purification. | In-process control (IPC) samples analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[15][16][17] |
| Product Purity / Impurity Profile | Confirms the final product meets quality specifications and quantifies any byproducts formed. | Final product analysis by GC or HPLC with a validated method.[15] |
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
- Continuous flow nitration in mini
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.Beilstein Journals.
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- Handling Reaction Exotherms – A Continuous Approach.Chemical Industry Journal.
- The Nitration of Guanidine Nitr
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
- Nitr
- Advantages and Limitations of a Nitration Reaction Performed in B
- FLEXIBLE NITRATION AND CRYSTALLIZATION PILOT PLANT.Technology Transfer Office.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020).
- analytical methods.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Nitric Acid Safety Tips for the Workplace. (2023).
- Nitration of benzene as method for determining nitrites and nitrates in meat and me
- Nitration, Methods and Mechanisms. (2025).
- ANALYTICAL METHODS.Toxicological Profile for Benzene - NCBI Bookshelf - NIH.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amarequip.com [amarequip.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. fauske.com [fauske.com]
- 9. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 10. ehs.com [ehs.com]
- 11. ac.devcom.army.mil [ac.devcom.army.mil]
- 12. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Nitration of benzene as method for determining nitrites and nitrates in meat and meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity in 5-Chloro-2-fluoronitrobenzene Reactions
Welcome to the technical support center for handling 5-Chloro-2-fluoronitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate.[1][2][3] Given its reactivity, particularly its susceptibility to moisture, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
The Core Challenge: Inherent Reactivity to Nucleophiles
This compound is a highly useful building block due to its activated aromatic ring. The presence of a strong electron-withdrawing nitro group and two halogen atoms makes the ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] While this reactivity is desirable for forming new bonds with a variety of nucleophiles, it also presents a significant challenge: water, a ubiquitous nucleophile, can readily participate in an unwanted side reaction.
The primary issue arising from moisture contamination is the hydrolysis of this compound to form 5-Chloro-2-nitrophenol. This reaction consumes the starting material, generates a significant impurity that can be difficult to separate, and ultimately lowers the yield of the desired product.
Caption: Hydrolysis of this compound via a Meisenheimer complex.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: Why is my reaction yield low, and I'm observing a significant amount of a phenolic byproduct?
A1: This is the classic symptom of moisture contamination. The phenolic byproduct you are observing is almost certainly 5-Chloro-2-nitrophenol, formed via hydrolysis as described above. Water or hydroxide ions present in your reaction mixture are acting as nucleophiles, competing with your intended reagent and consuming your starting material.[7][8]
Root Causes & Solutions:
-
Contaminated Solvents: "Anhydrous" or "dry" solvents from commercial suppliers can still contain unacceptable levels of water (50-100 ppm or more). The water content can also increase over time after the bottle is opened.
-
Solution: Always use freshly dried solvents. For highly sensitive reactions, distill solvents from an appropriate drying agent immediately before use. For less stringent requirements, storing solvents over activated molecular sieves (3Å or 4Å) is effective.[9] Ensure sieves are properly activated by heating them in a vacuum oven before use.
-
-
Wet Reagents or Glassware: Moisture can be introduced from reagents that are hygroscopic or from glassware that has not been adequately dried.
-
Atmospheric Moisture: Reactions open to the atmosphere, especially on humid days, will readily absorb moisture.
Q2: My Suzuki-Miyaura coupling reaction is giving inconsistent yields and multiple byproducts. Could moisture be the cause?
A2: Yes, absolutely. Moisture is detrimental to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling for several reasons beyond simple hydrolysis of your aryl halide.
Potential Issues Caused by Moisture:
-
Starting Material Hydrolysis: As in Q1, your this compound can be converted to the corresponding phenol, which is unreactive in the Suzuki coupling, thereby reducing your potential yield.
-
Boronic Acid Degradation: Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond by a proton source) in the presence of water, especially at elevated temperatures. This decomposes your coupling partner.[13] Homocoupling of the boronic acid can also be promoted by the presence of water and oxygen.[14]
-
Base Ineffectiveness: Many Suzuki reactions use bases like K₂CO₃ or Cs₂CO₃. While these are not directly quenched by water, excess water can affect the solubility and efficacy of the base, altering the reaction kinetics.
-
Catalyst Deactivation: While less direct, the side reactions and impurities generated by moisture can lead to the formation of species that may interfere with or deactivate the palladium catalyst, leading to the formation of palladium black.[13]
Solution: Rigorous Anhydrous and Anaerobic Technique
For successful Suzuki couplings, a stringent approach is mandatory:
-
Degassing: Solvents must be thoroughly degassed to remove not only dissolved water but also oxygen, which contributes to boronic acid homocoupling and catalyst degradation.[14] This is typically done by bubbling argon or nitrogen through the solvent for 30-60 minutes or by using a series of freeze-pump-thaw cycles.[11]
-
Reagent Purity: Use high-purity, dry reagents. The base should be anhydrous, and the boronic acid should be stored in a desiccator.
-
Inert Atmosphere: The entire reaction, from setup to workup, should be maintained under a positive pressure of an inert gas.
Q3: My reaction using a strong, non-nucleophilic base (e.g., NaH, LDA, LHMDS) is failing or showing no conversion. What is the likely issue?
A3: Trace moisture is quenching your base. Highly reactive, strong bases such as metal hydrides and amides are extremely sensitive to protic sources, including water. Any trace amount of water in the solvent, on the glassware, or in the starting material will react instantly with the base, consuming it before it can perform its intended role in your reaction (e.g., deprotonation of a nucleophile).
Solution: Extreme Anhydrous Protocol
When using super-bases, there is no room for error in moisture control.
-
Solvent Purity: Solvents MUST be freshly distilled from aggressive drying agents. For example, THF should be distilled from sodium/benzophenone ketyl, and amines from CaH₂.
-
Glassware Preparation: Glassware must be rigorously flame-dried under high vacuum immediately prior to use to remove all adsorbed water.
-
Reagent Handling: Handle the base exclusively within a glovebox. If a glovebox is not available, weigh it quickly and add it to the reaction flask under a strong counter-flow of inert gas.
-
Temperature Control: Many of these reactions are performed at low temperatures (e.g., -78°C). Ensure your cooling bath is stable and that no atmospheric moisture can enter the system as it cools.
Frequently Asked Questions (FAQs)
Q: How should I properly dry solvents for these reactions?
A: The choice of drying agent depends on the solvent and the required level of dryness.[15][16]
| Solvent | Recommended Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Na/benzophenone (distillation), Activated 3Å molecular sieves | Na/benzophenone provides an indicator (deep blue/purple) for anhydrous/anaerobic conditions. |
| Dichloromethane (DCM) | CaH₂ (distillation), Activated silica or alumina column | DCM is relatively easy to dry; passing through a column of activated desiccant is very effective.[9] |
| Toluene | Na/benzophenone (distillation), CaH₂ (distillation) | Ensure complete removal of water before adding sodium. |
| N,N-Dimethylformamide (DMF) | BaO or CaH₂ followed by vacuum distillation, Activated 4Å molecular sieves | DMF is very hygroscopic. Store carefully after drying. |
| Acetonitrile (MeCN) | CaH₂ then P₄O₁₀ (distillation), Activated 3Å molecular sieves | Distillation from P₄O₁₀ is for extremely dry applications. |
Always consult safety protocols before distilling solvents from reactive drying agents like sodium or calcium hydride.
Q: What are the best practices for setting up a reaction under an inert atmosphere without a glovebox?
A: Using a Schlenk line is a standard and effective method.[17]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-18-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
work-up procedures to isolate pure 5-Chloro-2-fluoronitrobenzene
Technical Support Center: 5-Chloro-2-fluoronitrobenzene
Introduction for the Modern Researcher
Welcome to the definitive technical guide for the work-up and isolation of pure this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products.[1][2] This document moves beyond a simple recitation of steps; it is structured as a troubleshooting and FAQ hub to directly address the practical challenges you may encounter in the lab. Here, we dissect the causality behind each procedural choice, grounding our protocols in established chemical principles to ensure your work is both efficient and reproducible.
Physical & Chemical Properties at a Glance
A thorough understanding of the physical properties of this compound is the foundation of a successful purification strategy. Its high boiling point, for instance, immediately suggests that vacuum distillation is a superior choice to distillation at atmospheric pressure to prevent thermal decomposition.
| Property | Value | Source(s) |
| CAS Number | 345-18-6 | [1][3][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][4] |
| Molecular Weight | 175.54 g/mol | [1][5] |
| Appearance | Light yellow to orange clear liquid | [1][3] |
| Melting Point | 10 °C | [1][5][6] |
| Boiling Point | 237 °C (at 760 mmHg) | [1][5] |
| Density | ~1.48 g/cm³ | [1][5] |
| Purity (Commercial) | ≥ 98% (by GC) | [1][3][4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to anticipate and solve common issues encountered during the isolation of this compound.
Part 1: Initial Quenching and Aqueous Work-up
Question: My reaction was conducted in a strong acid (e.g., H₂SO₄/HNO₃). What is the safest and most effective way to quench the reaction and begin extraction?
Answer: This is a critical step where safety and efficiency are paramount.
-
Expertise & Causality: Quenching a concentrated acid reaction mixture with water is highly exothermic and can cause dangerous splashing. The correct procedure is to slowly pour the reaction mixture onto crushed ice or an ice/water slurry with vigorous stirring. This provides a large thermal mass to absorb the heat of dilution safely.
-
Protocol:
-
Prepare a beaker with a volume at least 10 times that of your reaction mixture, containing a stirred slurry of crushed ice and water.
-
Slowly, and in a controlled manner, add the acidic reaction mixture to the stirring ice slurry. Monitor the temperature to ensure it does not rise uncontrollably.
-
Once the addition is complete, the crude this compound may precipitate as an oil or solid. Proceed to extraction with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Question: What causes the formation of an emulsion during my liquid-liquid extraction, and how can I resolve it?
Answer: Emulsions are a common frustration, typically caused by finely dispersed, insoluble materials or surfactants at the aqueous-organic interface.
-
Trustworthiness & Self-Validation: To prevent emulsions, use gentle, swirling inversions of the separatory funnel rather than vigorous shaking. If an emulsion does form, it must be broken to recover your product.
-
Troubleshooting Steps:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to dehydrate the interface and force the separation of the organic phase.
-
Gentle Agitation: Gently swirl or stir the emulsified layer with a glass rod.
-
Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can break up the dispersed droplets.
-
Question: Why is a sodium bicarbonate wash necessary? Can I just use water?
Answer: While a water wash removes bulk acid, a bicarbonate wash is essential for complete neutralization.
-
Authoritative Grounding: Residual acid from the nitration process can catalyze unwanted side reactions or degradation of the product upon heating during solvent removal or distillation.[7] A wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) neutralizes these acidic residues, converting them into water-soluble salts that are easily removed in the aqueous phase. You can visually confirm the neutralization by the cessation of CO₂ effervescence.
Part 2: Purification Strategies
The general workflow for purifying the crude product after initial extraction and drying is outlined below.
Caption: General purification workflow for this compound.
Question: My crude product is a dark oil. Which purification method is best: distillation, recrystallization, or chromatography?
Answer: The choice depends on the nature of the impurities. The following decision matrix will guide your selection.
Caption: Decision matrix for selecting the optimal purification method.
-
High-Vacuum Distillation: This is the most common and effective method for this compound. Given its boiling point of 237 °C, distillation at atmospheric pressure is not recommended. Vacuum distillation lowers the boiling point, preventing thermal degradation and efficiently separating it from non-volatile impurities (baseline material on TLC) and some starting materials.
-
Recrystallization: Since the product's melting point is 10 °C, recrystallization is less common but can be effective for removing specific impurities if a suitable solvent system is found.[1][8] This would require cooling below room temperature. It's most useful if the impurities are solids that are either much more or much less soluble than the product in the chosen solvent.
-
Column Chromatography: This is the most powerful but also most resource-intensive method. It is the best choice for separating regioisomers or other impurities with very similar physical properties. A non-polar eluent system, such as petroleum ether or hexanes with a small amount of ethyl acetate, is a good starting point.[9]
Part 3: Purity Assessment & Final Product Handling
Question: How can I confidently assess the purity of my final product?
Answer: A single analytical technique is often insufficient. For robust, publication-quality data, a combination of methods is recommended.
-
Gas Chromatography (GC): As the product is a volatile liquid, GC is the ideal technique for assessing purity.[4] A pure sample will show a single major peak. The area percentage of the peak provides a quantitative measure of purity, often expected to be >98-99%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the chemical structure. The proton NMR will confirm the substitution pattern on the aromatic ring, while the fluorine NMR will show a single resonance, confirming the presence of a single fluorine-containing species.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively check for non-volatile impurities. A pure sample should show a single spot.
Question: My "pure" product still has a yellow tint. Is this a problem?
Answer: Not necessarily. This compound is intrinsically a light yellow to orange liquid.[1][3] However, a very dark or brown color may indicate the presence of trace, highly-colored impurities or slight decomposition. If GC and NMR analyses confirm high purity, the color is generally acceptable for most applications. If absolute colorlessness is required, passing the material through a small plug of silica gel or activated carbon may remove these chromophores.
Standard Operating Protocols
Protocol 1: High-Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed to maintain a high vacuum. Use a Kugelrohr apparatus for smaller scales if available.
-
Procedure:
-
Place the crude oil (~1-10 g) in the distillation flask with a small magnetic stir bar.
-
Slowly apply vacuum (target <1 mmHg). Some low-boiling residual solvents may distill first.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle or oil bath.
-
The product will begin to distill as a colorless or pale-yellow liquid. The exact boiling point will depend on the vacuum achieved (e.g., ~100-110 °C at 5 mmHg).
-
Collect the main fraction in a pre-weighed receiving flask. Leave any dark, tarry residue behind in the distillation flask.
-
-
Validation: Analyze the distilled liquid by GC to confirm purity is >99%.
Protocol 2: Safety & Handling
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[4]
-
Health Hazards: The compound is a skin and eye irritant.[4][5] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dark place, away from oxidizing agents.[4] Recommended storage temperature is 2 - 8 °C.[1]
References
- This compound | 345-18-6. INDOFINE Chemical Company, Inc. [Link]
- Preparation of fluoronitrobenzene.
- This compound - CAS:345-18-6. Sunway Pharm Ltd. [Link]
- Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI Bookshelf, IARC Monographs Volume 65. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-18-6 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound>98.0%(GC)5g [scisupplies.eu]
- 6. labproinc.com [labproinc.com]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Page loading... [wap.guidechem.com]
Validation & Comparative
A Researcher's Guide to Leaving Groups in Nucleophilic Aromatic Substitution: Fluorine vs. Chlorine
In the realm of synthetic organic chemistry, the nucleophilic aromatic substitution (SNAr) reaction stands as a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This guide offers an in-depth comparison of two common halogen leaving groups, fluorine and chlorine, challenging the conventional wisdom learned from aliphatic substitution reactions and providing a robust framework for rational reaction design. As a senior application scientist, my goal is to illuminate the causality behind the observed reactivity trends, supported by experimental data and mechanistic insights.
Part 1: The SNAr Mechanism - A Tale of Two Steps
Unlike the familiar SN1 and SN2 reactions, SNAr does not proceed via a backside attack or the formation of an unstable aryl cation.[1] Instead, it follows a two-step addition-elimination pathway.[2] This mechanism is contingent on the aromatic ring being rendered electron-poor, a condition met by the presence of strong electron-wittransforminghdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][3]
The reaction sequence is as follows:
-
Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This initial attack is the slower, rate-determining step because it temporarily disrupts the aromaticity of the ring.[4][5] The product of this step is a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4][6]
-
Elimination (Fast Step): The leaving group departs, taking its bonding electrons with it. This step is rapid as it restores the highly stable aromatic system.[4][5]
The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy of the rate-determining step, and the faster the overall reaction.
Caption: The Addition-Elimination Mechanism of SNAr.
Part 2: Fluorine vs. Chlorine - An Unexpected Order of Reactivity
In aliphatic substitutions (SN1/SN2), the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates inversely with the carbon-halogen bond strength. However, in SNAr reactions, this trend is often inverted, with the typical reactivity order being F > Cl ≈ Br > I .[2][6] This phenomenon is known as the "element effect".[2]
The explanation for this counter-intuitive observation lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that stabilize the transition state leading to the Meisenheimer complex have the greatest influence on the reaction rate.[5]
-
Fluorine's Advantage: Electronegativity and Inductive Effect: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) strongly polarizes the C-F bond and, more importantly, stabilizes the developing negative charge in the aromatic ring of the Meisenheimer complex.[5] This stabilization lowers the activation energy of the first step, leading to a faster reaction.[5]
-
Chlorine's Role: Chlorine is also electronegative but significantly less so than fluorine. While it does contribute to the stability of the Meisenheimer complex, its stabilizing influence is weaker. Chlorine is more polarizable than fluorine, a factor that is often important in stabilizing transition states. However, in SNAr, the strong inductive stabilization provided by fluorine to the anionic intermediate outweighs the polarizability effects of chlorine.
Part 3: Quantitative Comparison - The Experimental Data
The difference in reactivity between fluoro- and chloro-substituted arenes in SNAr reactions is not trivial. Experimental data consistently demonstrates the superior performance of fluorine as a leaving group. A classic example is the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in ethanol.
| Leaving Group (X in 1-X-2,4-dinitrobenzene) | Relative Rate (vs. X = I) | Second-Order Rate Constant (L mol⁻¹ min⁻¹) at 25°C |
| Fluorine (F) | ~3300 | ~50-100 times faster than chloro[7] |
| Chlorine (Cl) | ~4.5 | 1.744[8] |
| Bromine (Br) | ~2.5 | Slower than chloro[7] |
| Iodine (I) | 1 | Slower than bromo[7] |
Data compiled and extrapolated from multiple sources for illustrative purposes.[7][8]
As the data illustrates, 1-fluoro-2,4-dinitrobenzene reacts significantly faster than its chloro, bromo, and iodo counterparts, underscoring the dominance of fluorine's inductive effect in accelerating the rate-determining nucleophilic attack.[7]
Part 4: Experimental Protocol - A Comparative Kinetic Analysis
To provide a practical context, here is a generalized protocol for comparing the reaction rates of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with an amine nucleophile, such as piperidine. This type of experiment is often monitored using UV-Vis spectrophotometry, as the product typically has a different absorption maximum than the reactants.
Objective: To determine the second-order rate constants for the SNAr reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine in an alcohol solvent.
Materials:
-
1-fluoro-2,4-dinitrobenzene (DNFB)
-
1-chloro-2,4-dinitrobenzene (DNCB)[8]
-
Piperidine[8]
-
Absolute Ethanol (or other suitable solvent)[8]
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Volumetric flasks, pipettes, and quartz cuvettes
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis of SNAr reactions.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of known concentrations for DNFB, DNCB, and piperidine in absolute ethanol. The concentration of piperidine should be in large excess (at least 10-fold) compared to the aromatic substrates to ensure pseudo-first-order kinetics.[8]
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product (N-(2,4-dinitrophenyl)piperidine). Set the temperature of the cuvette holder to a constant value, for example, 25°C.[8]
-
Reaction Initiation: Pipette a known volume of the DNFB or DNCB stock solution into a quartz cuvette and dilute with ethanol. Place the cuvette in the spectrophotometer and allow it to equilibrate. To start the reaction, inject a small, known volume of the piperidine stock solution, mix quickly, and immediately begin recording the absorbance as a function of time.[8]
-
Data Acquisition: Record the absorbance until the reaction is complete (i.e., the absorbance value becomes constant, A∞).
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (kobs) by plotting ln(A∞ - At) versus time (t). The slope of the resulting straight line will be -kobs.
-
Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [Piperidine].
-
Repeat the experiment for both DNFB and DNCB under identical conditions to allow for a direct comparison of their k2 values.
-
Conclusion: Making the Right Choice for Your Synthesis
For researchers and drug development professionals, understanding the nuances of leaving group ability in SNAr reactions is crucial for efficient synthesis design. The evidence is clear: fluorine is generally a more effective leaving group than chlorine in SNAr reactions.
This enhanced reactivity is not due to a weaker C-F bond but is a direct consequence of fluorine's unparalleled electronegativity, which stabilizes the rate-determining Meisenheimer intermediate. When planning a synthesis that involves an SNAr step, particularly on an electron-deficient aromatic or heteroaromatic ring, utilizing a fluoro-substituted precursor is often the most strategic choice. This can lead to faster reaction times, higher yields, and often allows for the use of milder reaction conditions, which is a significant advantage when working with complex, multi-functionalized molecules.[9]
References
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Gisvold, J. L., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(23), 10764–10775.
- Gisvold, J. L., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(23), 10764–10775.
- LibreTexts Chemistry. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Singh, P., et al. (2017). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ChemistrySelect, 2(24), 7135-7142.
- LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- LibreTexts Chemistry. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- ResearchGate. (n.d.). Some SNAr reactions provided Hammett correlations with low ρ‐values.
- Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Royal Society of Chemistry. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 6(11), 6437-6448.
- Journal of the Chemical Society, Perkin Transactions 2. (1979). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. J. Chem. Soc., Perkin Trans. 2, 636-640.
- ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.
- UNI ScholarWorks. (1965). A Conductometric Study of The Influence of Concentration And Temperature On The Reaction Velocity of 2,4-Dinitrochlorobenzene With Piperidine in 95 Per Cent Ethanol.
- UNI ScholarWorks. (1966). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine.
- ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Journal of the Chemical Society, Perkin Transactions 2. (1978). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. J. Chem. Soc., Perkin Trans. 2, 1025-1029.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of HPLC Methods for 5-Chloro-2-fluoronitrobenzene Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of safe and effective drug manufacturing. 5-Chloro-2-fluoronitrobenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and safety of the final drug product. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, complete with detailed validation protocols in accordance with international regulatory guidelines.
The Criticality of a Validated HPLC Method
A validated analytical method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes. For an intermediate like this compound, a robust HPLC method is essential to identify and quantify process-related impurities and potential degradants. The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <621> provide a framework for the validation of analytical procedures, ensuring they are fit for their intended purpose.[1][2][3] This guide will walk through the validation of two distinct reversed-phase HPLC (RP-HPLC) methods, demonstrating how different column chemistries and mobile phase strategies can be employed and validated to achieve reliable purity analysis.
Understanding the Analyte and Potential Impurities
This compound is a halogenated nitroaromatic compound. Its synthesis often involves the nitration of chlorofluorobenzene or the halogen exchange of a dichloronitrobenzene derivative.[4][5] A common synthetic route involves the fluorination of 2,5-dichloronitrobenzene.[5] This process can lead to several potential impurities:
-
Starting Material: Unreacted 2,5-dichloronitrobenzene.
-
Isomeric Impurities: Positional isomers such as 2-chloro-5-fluoronitrobenzene or other dichloronitrobenzene isomers.
-
Over-reacted Products: Di-fluoro or other polychlorinated/fluorinated species.
-
Degradation Products: Arising from exposure to stress conditions like acid, base, oxidation, heat, or light.
A well-developed HPLC method must be able to separate the main component from all these potential impurities to be considered "stability-indicating."
Comparative HPLC Methodologies
We will compare two RP-HPLC methods with different selectivities for the analysis of this compound and its potential impurities.
Method A: The Robust Workhorse - C18 Column with Acetonitrile/Water Gradient
This method utilizes a traditional C18 stationary phase, which provides excellent hydrophobic retention for aromatic compounds.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Method B: The Alternative Selectivity - Phenyl-Hexyl Column with Methanol/Water Gradient
This method employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities. This can be particularly useful for separating structurally similar isomers.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 50% B to 90% B over 15 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
The Validation Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols for validating both HPLC methods according to ICH Q2(R2) guidelines.[1]
Caption: A typical workflow for HPLC method validation.
Specificity (Selectivity)
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.
-
Individual Standard Injections: Inject individual solutions of this compound and each potential impurity (e.g., 2,5-dichloronitrobenzene, isomeric impurities) to determine their individual retention times.
-
Spiked Sample Analysis: Prepare a solution of this compound and spike it with known amounts of all potential impurities. Analyze this mixture to ensure baseline separation between all components.
-
Forced Degradation Study: Subject a solution of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) to induce degradation.[6][7] Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the main peak. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method should demonstrate baseline resolution (Rs > 1.5) between this compound and all potential impurities and degradation products.
-
The peak purity angle should be less than the peak purity threshold for the analyte peak in the stressed samples, indicating no co-eluting peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration for assay, and from the reporting limit to 120% of the specification limit for impurities).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show any significant deviation from the regression line.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol:
-
Sample Preparation: Prepare a sample matrix (e.g., a placebo or a known batch of the subsequent product) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both sets of experiments.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
Acceptance Criteria:
-
The determined LOQ should be sufficiently low to allow for the quantification of impurities at the specified reporting threshold.
-
The precision at the LOQ concentration should have an RSD of ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, resolution, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.
Comparison of Validation Data
The following tables summarize the hypothetical validation data for the two proposed HPLC methods.
Table 1: System Suitability Results
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
| Resolution (Rs) | > 2.0 | > 1.8 | > 1.5 |
Table 2: Summary of Validation Parameters
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | ICH Guideline |
| Specificity | Baseline separation from all impurities | Enhanced separation of isomers | Rs > 1.5 |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | 1 - 150 | Defined by linearity |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.8 - 101.2% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.5% | 0.6% | ≤ 1.0% |
| - Intermediate | 0.8% | 0.9% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.15 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.45 | Reportable |
| Robustness | Passed | Passed | No significant impact |
Discussion and Method Selection
Both Method A and Method B demonstrate suitability for the purity analysis of this compound, meeting all the acceptance criteria based on ICH guidelines.
-
Method A (C18) represents a highly robust and widely applicable method. Its superior theoretical plates and resolution for most impurities make it an excellent choice for routine quality control.
-
Method B (Phenyl-Hexyl) offers a valuable alternative selectivity, particularly for resolving closely related positional isomers that might be challenging to separate on a C18 column. The π-π interactions provided by the phenyl-hexyl phase can significantly alter the elution order and improve the separation of aromatic compounds.
The choice between the two methods will depend on the specific impurity profile of the this compound being produced. For a well-characterized process with known impurities that are well-resolved by the C18 column, Method A would be the preferred choice due to its established robustness. However, during process development or when encountering new or difficult-to-separate impurities, the alternative selectivity of Method B would be highly advantageous.
Conclusion
The validation of an HPLC method is a systematic process that ensures the reliability and consistency of analytical data. This guide has provided a comprehensive comparison of two distinct, yet valid, HPLC methods for the purity determination of this compound. By understanding the principles of method validation and the rationale behind choosing different chromatographic conditions, researchers and drug development professionals can confidently establish robust analytical procedures that guarantee the quality and safety of pharmaceutical products.
References
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
- Chem-Impex. (n.d.). This compound.
- Google Patents. (1979). US4164517A: Preparation of fluoronitrobenzene.
- PubMed. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography.
- Google Patents. (2006). CN100458315C: Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- Google Patents. (1996). US5545768A: Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- IntechOpen. (2022). Forced Degradation – A Review.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Scribd. (2012). New Trends in Forced Degradation Studies.
- NCBI. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene.
- United States Pharmacopeia. (n.d.). <621> Chromatography.
- IARC Publications. (n.d.). and 4-chloronitrobenzene.
- PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products.
Sources
- 1. Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 5. This compound | 345-18-6 [chemicalbook.com]
- 6. biomedres.us [biomedres.us]
- 7. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Catalyst Selection for 5-Chloro-2-fluoronitrobenzene Synthesis
Introduction: The Industrial Significance of 5-Chloro-2-fluoronitrobenzene
This compound (CFNB) is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules.[1][2] Its unique substitution pattern makes it a versatile building block in the pharmaceutical and agrochemical industries, where the incorporation of fluorine atoms is a well-established strategy for enhancing biological activity, metabolic stability, and bioavailability of active compounds.[1]
The primary industrial route to CFNB is through the nucleophilic aromatic substitution (SNAr) of 2,5-dichloronitrobenzene (DCNB). This specific transformation, a type of Halogen Exchange (Halex) reaction, involves the selective replacement of the chlorine atom at the C-2 position with fluorine. The nitro group at C-1 is critical, as its strong electron-withdrawing nature activates the aromatic ring towards nucleophilic attack, a prerequisite for this reaction.
However, the synthesis is not without its challenges. The primary obstacle is achieving high selectivity. The chlorine atom at the C-5 position can also undergo substitution, leading to the formation of the undesired byproduct, 2,5-difluoronitrobenzene. Furthermore, the low solubility of common fluoride sources, such as potassium fluoride (KF), in organic solvents necessitates high reaction temperatures and the use of a catalyst to facilitate the transfer of the fluoride anion into the organic phase. The choice of catalyst is therefore the most critical parameter influencing reaction rate, yield, and, most importantly, the selectivity of the desired product.
This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, offering field-proven insights and experimental data to aid researchers in catalyst selection and process optimization.
The Catalytic Halex Reaction: Mechanism and Key Challenges
The synthesis of CFNB from DCNB is a solid-liquid heterogeneous reaction. The mechanism hinges on a catalyst's ability to extract a fluoride anion (F⁻) from the solid salt (e.g., KF) and transport it into the organic solvent phase where it can react with the dissolved DCNB.
The generally accepted mechanism, particularly for Phase-Transfer Catalysts (PTCs), is illustrated below.
Sources
The Conventional Approach: Nucleophilic Aromatic Substitution (SNAr)
An In-Depth Guide to Alternative Synthetic Routes for 5-Chloro-2-fluoronitrobenzene
In the landscape of pharmaceutical and agrochemical synthesis, this compound (CAS No. 345-18-6) stands out as a critical building block.[1][2][3] Its unique substitution pattern allows for the strategic introduction of functional groups, making it an indispensable intermediate for developing novel drugs, crop protection agents, and materials.[1][4] However, the efficacy and economic viability of its synthesis are perennial challenges for researchers and process chemists.
This guide provides a comparative analysis of established and alternative synthetic routes to this compound. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings, compare performance based on experimental data, and offer field-proven insights to guide your selection of the most appropriate pathway for your specific research or production needs.
The most frequently cited industrial synthesis involves a halogen exchange (Halex) reaction, typically starting from 2,5-dichloronitrobenzene. This method leverages the principle of Nucleophilic Aromatic Substitution (SNAr), where the electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a chloride ion by a fluoride ion.
Mechanism and Rationale
The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex. The fluorine atom at the C2 position is ortho to the activating nitro group, making this chloride the more labile leaving group compared to the one at the C5 position (meta to the nitro group). Aprotic polar solvents like dimethyl sulfoxide (DMSO) or sulfolane are crucial as they effectively solvate the potassium cation of the fluoride salt (KF), enhancing the nucleophilicity of the fluoride anion.
However, this traditional approach is often plagued by several drawbacks:
-
Harsh Conditions : The reaction typically requires high temperatures (180–250°C) and prolonged reaction times.[5]
-
Byproduct Formation : These conditions can lead to the formation of undesired isomers and di-substituted products, complicating purification and reducing the overall yield of the target molecule.[5]
-
Low Selectivity : Achieving high selectivity for the desired product can be challenging, often resulting in complex product mixtures that require extensive purification.[5]
Alternative Synthetic Pathways: A Comparative Analysis
To overcome the limitations of the conventional Halex reaction, several alternative routes have been developed. Here, we compare two prominent alternatives: a modern, microwave-assisted variation of the Halex reaction and the high-purity Schiemann reaction.
Alternative Route A: Microwave-Assisted Halogen Exchange
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. When applied to the Halex synthesis of this compound, it offers significant advantages over conventional heating.
Causality of Improvement : Microwave irradiation provides rapid and uniform heating of the polar solvent (DMSO) and reactants, leading to a dramatic reduction in reaction time from many hours to just one. This rapid heating minimizes the formation of thermal degradation byproducts. One study highlights a significant improvement where the conversion of 2,5-dichloronitrobenzene reached 97.6% in just one hour.[6]
Alternative Route B: The Schiemann Reaction for High Purity
For applications demanding exceptional purity, the Schiemann reaction offers a robust alternative.[5] This pathway begins with 5-chloro-2-nitroaniline, which undergoes diazotization followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source like hexafluorophosphoric acid (HPF₆) or tetrafluoroboric acid (HBF₄).[5][7]
Expert Rationale : The key advantage of this route is its high regioselectivity. The starting material, 5-chloro-2-nitroaniline, already possesses the required substitution pattern. The transformation of the amino group into the desired fluorine atom via the diazonium intermediate is a clean and specific reaction, avoiding the isomeric mixtures common in SNAr reactions on di-chloro substrates.[5] This method is particularly valuable for synthesizing analytical standards or high-purity active pharmaceutical ingredient (API) precursors.
Comparative Data Summary
The following table summarizes the key performance indicators for the described synthetic routes, providing a clear basis for comparison.
| Parameter | Conventional Halex | Microwave-Assisted Halex | Schiemann Reaction |
| Starting Material | 2,5-Dichloronitrobenzene | 2,5-Dichloronitrobenzene | 5-Chloro-2-nitroaniline |
| Key Reagents | KF, DMSO/Sulfolane | KF, DMSO | NaNO₂, HPF₆ (or HBF₄) |
| Reaction Temp. | 180–250°C[5] | 225W (Microwave)[6] | 0-5°C (Diazotization); 150-155°C (Decomposition)[7] |
| Reaction Time | 6-33 hours[7] | 1 hour[6] | ~2-3 hours |
| Reported Yield | Poor to Moderate[5] | 54.4%[6] | Good to High |
| Purity/Challenges | Isomeric mixtures, difficult purification[5] | High conversion, simpler workup | High purity, avoids isomers[5][7] |
| Key Advantage | Low-cost starting material | Speed and efficiency | High product purity |
| Key Disadvantage | Harsh conditions, low selectivity | Requires specialized equipment | Multi-step, potentially costly reagents |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core mechanisms and workflows for the discussed synthetic routes.
Caption: SNAr mechanism for the Halex synthesis.
Caption: Workflow for the Schiemann reaction pathway.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from the methodology described by Liu Yuli and Wei Yunyang.[6]
-
Reactant Preparation : In a suitable microwave reactor vessel, combine 2,5-dichloronitrobenzene, potassium fluoride (KF), and dimethyl sulfoxide (DMSO).
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 225W for 1 hour. Monitor the reaction progress by GC-MS if possible. The reported conversion rate under these conditions is 97.6%.[6]
-
Workup : After cooling the reaction mixture to room temperature, pour it into ice water.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification : Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield this compound. The reported yield is 54.4%.[6]
Protocol 2: Synthesis via Schiemann Reaction
This protocol is based on the general method described in patent CN1398846A.[7]
-
Diazotization : Dissolve 5-chloro-2-nitroaniline in an appropriate acidic medium (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Salt Formation : To the freshly prepared diazonium salt solution, add a 40% aqueous solution of hexafluorophosphoric acid (HPF₆) dropwise while stirring at 5-10°C. The corresponding diazonium hexafluorophosphate salt will precipitate.
-
Isolation : Filter the precipitated diazonium salt and wash it with cold water, followed by a cold organic solvent (e.g., ether) to facilitate drying. Dry the salt carefully, as diazonium salts can be explosive when dry.
-
Thermal Decomposition : Gently heat the dry diazonium hexafluorophosphate salt to 150-155°C in an inert, high-boiling solvent (e.g., o-dichlorobenzene) until nitrogen evolution ceases (typically ~1 hour). This decomposition is more easily controlled in a solvent.
-
Purification : After the reaction is complete, cool the mixture and purify the resulting 4-chloro-2-fluoronitrobenzene by distillation or column chromatography to achieve a high-purity product.
Conclusion and Recommendations
The choice of synthetic route for this compound hinges on a balance of required purity, scale, available equipment, and economic factors.
-
The Microwave-Assisted Halex Reaction is an excellent choice for rapid, lab-scale synthesis where a moderate yield is acceptable and speed is a priority. It represents a significant process intensification over conventional heating methods.
-
The Schiemann Reaction is the superior method when the primary objective is to obtain a product of very high purity. While more involved, it circumvents the challenging isomeric separation issues inherent to SNAr-based routes, making it ideal for the synthesis of analytical standards and cGMP (current Good Manufacturing Practice) intermediates.
By understanding the causality behind each experimental choice and comparing the quantitative data, researchers and drug development professionals can make an informed decision, optimizing their synthetic strategy for efficiency, purity, and overall success.
References
- Liu Yuli, Wei Yunyang. (2003). 2,5-Dichloryoline benzene microwave to promote fluoride reactions. Nanjing Institute of Technology Journal of University (Natural Science Version). [Source: Guidechem, referencing Nanjing Institute of Technology Journal]
- Organic Preparations and Procedures International. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Volume 37, No. 6.
- Google Patents. (2003). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
- Google Patents. (2005). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Google Patents. (1996). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- Wikipedia. (n.d.). 4-Nitrochlorobenzene.
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-18-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 5-Chloro-2-fluoronitrobenzene: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates is a critical determinant of the overall cost and feasibility of a project. 5-Chloro-2-fluoronitrobenzene, a vital building block, is no exception.[1][2][3][4][5][6][7] Its efficient synthesis is paramount for the production of a wide array of bioactive molecules. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this compound, focusing on their cost-effectiveness, scalability, and overall practicality in a research and development setting.
Introduction: The Significance of this compound
This compound is a substituted nitroaromatic compound with a unique arrangement of functional groups that makes it a versatile precursor in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine and chlorine atoms provide distinct reactivity profiles for further functionalization.[8][9] This trifecta of reactivity makes it an indispensable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][10]
This guide will dissect two primary synthetic strategies: Nucleophilic Aromatic Substitution (Halogen Exchange) and the Diazotization-Fluorination (Schiemann Reaction) . We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective yields, costs, and operational considerations.
Method 1: Nucleophilic Aromatic Substitution (Halogen Exchange)
The halogen exchange, or Halex, reaction is a cornerstone of industrial aromatic chemistry. In the context of this compound synthesis, this method involves the displacement of a chlorine atom from a dichloronitrobenzene precursor with a fluoride ion.
Mechanistic Rationale
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strongly electron-withdrawing nitro group in the ortho and para positions to the chlorine atoms significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile, in this case, the fluoride ion. The reaction typically forms a Meisenheimer complex as a resonance-stabilized intermediate, which then collapses to the product by expelling the chloride leaving group. The choice of a polar aprotic solvent is crucial as it solvates the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
Caption: Halogen exchange synthesis of this compound.
Experimental Protocol
A representative microwave-assisted protocol for the synthesis of this compound via halogen exchange is as follows:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2,5-dichloronitrobenzene (1.0 eq.), potassium fluoride (1.2 eq.), and dimethyl sulfoxide (DMSO) as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 225W for 1 hour.[11] The temperature should be monitored and controlled.
-
Work-up: After cooling, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.
Performance and Cost Analysis
| Parameter | Value | Source |
| Starting Material | 2,5-Dichloronitrobenzene | [11] |
| Key Reagents | Potassium Fluoride, DMSO | [11] |
| Yield | 54.4% | [11] |
| Conversion Rate | 97.6% | [11] |
| Reaction Time | 1 hour | [11] |
| Purity | High after chromatography | |
| Estimated Cost | Moderate |
Advantages:
-
High Conversion Rate: The microwave-assisted method demonstrates a very high conversion of the starting material.[11]
-
Rapid Reaction: The use of microwave irradiation significantly reduces the reaction time compared to conventional heating.[11]
-
Operational Simplicity: The one-step nature of the reaction makes it relatively straightforward to perform.
Disadvantages:
-
Moderate Yield: While the conversion is high, the isolated yield is moderate, suggesting potential side reactions or losses during work-up and purification.[11]
-
Byproduct Formation: The formation of isomeric products (e.g., 2-chloro-4-fluoronitrobenzene) can occur, necessitating careful purification.
-
High Temperatures: Traditional heating methods for this reaction often require high temperatures (180-250 °C), which can be energy-intensive and lead to thermal decomposition.[12]
-
Cost of Starting Material: The cost of 2,5-dichloronitrobenzene can be a significant factor in the overall cost-effectiveness.
Method 2: Diazotization-Fluorination (Schiemann Reaction)
The Schiemann reaction is a classic and reliable method for the introduction of fluorine into an aromatic ring. It involves the diazotization of an aromatic amine followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Mechanistic Rationale
The synthesis begins with the diazotization of 5-chloro-2-nitroaniline in the presence of a strong acid and a nitrite source (e.g., sodium nitrite) to form the corresponding diazonium salt. This salt is then treated with a fluorinating agent, such as hexafluorophosphoric acid (HPF6) or tetrafluoroboric acid (HBF4), to precipitate the diazonium tetrafluoroborate or hexafluorophosphate salt. Gentle heating of this isolated salt leads to its decomposition, releasing nitrogen gas and generating an aryl cation, which is then captured by a fluoride ion to yield the desired this compound.
Caption: Schiemann reaction for this compound synthesis.
Experimental Protocol
A general protocol for the Schiemann reaction is as follows:
-
Diazotization: Dissolve 5-chloro-2-nitroaniline (1.0 eq.) in a suitable acid (e.g., hydrochloric acid). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C.
-
Formation of Diazonium Fluoroborate: To the cold diazonium salt solution, add a solution of tetrafluoroboric acid (HBF4). The diazonium tetrafluoroborate salt will precipitate.
-
Isolation of the Salt: Filter the precipitate and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or ether) to remove impurities.
-
Thermal Decomposition: Gently heat the dried diazonium tetrafluoroborate salt under vacuum. The salt will decompose to yield the crude product.
-
Purification: The crude product can be purified by distillation or column chromatography.
Performance and Cost Analysis
| Parameter | Value | Source |
| Starting Material | 5-Chloro-2-nitroaniline | [12][13] |
| Key Reagents | Sodium Nitrite, Tetrafluoroboric Acid | [12] |
| Yield | Good to high (typically >70%) | [12] |
| Purity | High | [12][13] |
| Reaction Time | Multi-step, longer overall time | |
| Estimated Cost | Potentially lower |
Advantages:
-
High Purity: The Schiemann reaction is known for producing products of high purity, often with minimal isomeric byproducts.[12][13]
-
Readily Available Starting Materials: 5-Chloro-2-nitroaniline can be synthesized from relatively inexpensive starting materials like 3-chloroaniline through a well-established nitration and separation process.[12]
-
Mild Conditions: The reaction conditions are generally mild, avoiding the high temperatures and pressures associated with some halogen exchange methods.[13]
Disadvantages:
-
Handling of Diazonium Salts: Diazonium salts can be explosive when dry and must be handled with care.
-
Multi-step Process: The multi-step nature of the reaction (diazotization, salt formation, decomposition) can be more labor-intensive and time-consuming than a one-pot halogen exchange.
-
Use of Hazardous Reagents: Tetrafluoroboric acid and hexafluorophosphoric acid are corrosive and require careful handling.
Alternative Route: Multi-step Synthesis from 3-Chloroaniline
A noteworthy variation of the Schiemann reaction involves a multi-step synthesis starting from 3-chloroaniline. This approach comprises acetylation, nitration, deprotection, and finally, the Schiemann reaction.[12] While this route is longer, it offers excellent control over regioselectivity, leading to a very pure final product. The initial acetylation step protects the amino group and directs the subsequent nitration to the desired position.
Comparative Summary and Cost-Effectiveness
| Feature | Nucleophilic Aromatic Substitution (Halex) | Diazotization-Fluorination (Schiemann) |
| Starting Material | 2,5-Dichloronitrobenzene | 5-Chloro-2-nitroaniline |
| Number of Steps | 1 | 2-3 |
| Typical Yield | Moderate (50-60%) | Good to High (>70%) |
| Product Purity | Requires careful purification | High |
| Reaction Conditions | Often high temperature/microwave | Mild |
| Scalability | Good, especially with flow chemistry | Good, with appropriate safety measures |
| Safety Concerns | High temperatures, polar aprotic solvents | Handling of potentially explosive diazonium salts |
| Cost-Effectiveness | Dependent on starting material cost and yield | Generally favorable due to cheaper precursors and higher yields |
From a cost-effectiveness standpoint, the Schiemann reaction often emerges as the more favorable route , particularly for larger-scale synthesis. The higher yields and product purity can offset the additional labor involved in the multi-step process. The starting materials for the Schiemann route, ultimately derivable from inexpensive commodity chemicals, contribute to its economic advantage.
The halogen exchange method, especially when optimized with microwave technology, offers a rapid and high-throughput option for smaller-scale synthesis in a research setting. However, for process development and manufacturing, the challenges associated with yield, purification, and the cost of the starting material may render it less economically viable.
Conclusion and Recommendations
The choice of synthetic route for this compound is a strategic decision that hinges on the specific requirements of the project, including scale, purity specifications, and available resources.
-
For rapid, small-scale synthesis and library generation , the microwave-assisted halogen exchange method provides a time-efficient solution.
-
For larger-scale production where cost and purity are paramount , the Schiemann reaction, particularly the route starting from 3-chloroaniline , is the recommended approach. Its superior yield and purity profile, coupled with the use of more economical starting materials, make it a more cost-effective and reliable method in the long run.
Ultimately, a thorough process hazard analysis and a detailed cost analysis of raw materials and operational expenses should be conducted before selecting a method for scale-up. This guide provides the foundational knowledge to make an informed decision, enabling researchers and drug development professionals to optimize the synthesis of this crucial intermediate and accelerate their research endeavors.
References
- Guidechem. (2024, February 6). How to synthesize and apply 5-chloro-fluoronitrobenzne.
- Chem-Impex. This compound.
- Google Patents. (CN1398846A). Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- Benchchem. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
- Ossila. 2-Chloro-5-fluoronitrobenzene | CAS Number 345-17-5.
- A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. (2005).
- Santa Cruz Biotechnology. This compound | CAS 345-18-6.
- ChemicalBook. This compound | 345-18-6.
- Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions.
- Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- Thieme. (n.d.).
- Professor Dave Explains. (2019, July 12).
- Google Patents. (US4069262A).
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research.
- Google Patents. (CN108329211A). The preparation method of 5- chloro-2-nitroanilines.
- CookeChem. This compound, >98.0%(GC), 345-18-6.
- Henan Allgreen Chemical Co., Ltd. This compound Cas No.345-18-6. Retrieved from Henan Allgreen Chemical Co., Ltd website.
- INDOFINE Chemical Company, Inc. This compound | 345-18-6. Retrieved from INDOFINE Chemical Company, Inc. website.
- ChemScene. 345-18-6 | this compound.
- SAGE Publications. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 345-18-6 [chemicalbook.com]
- 4. This compound , >98.0%(GC) , 345-18-6 - CookeChem [cookechem.com]
- 5. Customized this compound Cas No.345-18-6 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 6. This compound | 345-18-6 | INDOFINE Chemical Company [indofinechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. vapourtec.com [vapourtec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ossila.com [ossila.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
Navigating the Labyrinth of Trace Impurities in 5-Chloro-2-fluoronitrobenzene: A Comparative Guide to LC-MS/MS and Alternative Analytical Techniques
In the exacting world of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloro-2-fluoronitrobenzene, a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The potential for the formation of trace-level impurities, including potentially genotoxic impurities (PGIs), during its synthesis necessitates the use of highly sensitive and specific analytical methodologies.[1][2] This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the trace analysis of impurities in this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The presence of unwanted chemicals, even in minute quantities, can significantly impact the safety and effectiveness of the final drug product.[3] Impurities can arise from various sources, including the starting materials, intermediates, by-products of the synthesis process, and degradation products.[2][4] Halogenated nitroaromatic compounds, such as this compound, are particularly susceptible to the formation of impurities that may possess genotoxic potential, meaning they can damage genetic material.[1] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and control of such impurities.[5][6]
The Analytical Arsenal: A Comparative Overview
The choice of an analytical technique for impurity profiling is critical and depends on the nature of the impurities, the required sensitivity, and the complexity of the sample matrix.[4][7] While several methods are available, their capabilities vary significantly.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Unparalleled sensitivity and selectivity for both known and unknown impurities. Provides structural information.[8][9][10] | Higher instrument cost and complexity. Potential for matrix effects. | Definitive identification and quantification of trace-level impurities, especially unknown and potentially genotoxic ones.[11][12] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Excellent for volatile and semi-volatile impurities, such as residual solvents.[13] High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds.[7] Derivatization may be required for some analytes.[7] | Analysis of volatile organic impurities and residual solvents.[13] |
| HPLC-UV | Chromatographic separation with detection based on UV-Vis absorbance. | Robust, reliable, and widely available. Good for quantifying known impurities with chromophores.[9] | Limited sensitivity and specificity compared to MS.[14][15] Does not provide structural information for unknown impurities.[16] | Routine quality control and quantification of known, UV-active impurities at relatively higher concentrations. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | The gold standard for unambiguous structure elucidation of isolated impurities. | Low sensitivity, requiring larger amounts of isolated impurity. Not a separation technique. | Definitive structural confirmation of isolated and purified unknown impurities.[11] |
Deep Dive: The Power of LC-MS/MS for Trace Analysis
For the challenging task of detecting and identifying trace-level and potentially unknown impurities in this compound, LC-MS/MS emerges as the superior technique.[8][11] Its power lies in the combination of the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[9]
The Causality Behind the Choice: Why LC-MS/MS Excels
-
Sensitivity for Trace-Level Detection: Many impurities, particularly those with genotoxic potential, must be controlled at the parts-per-million (ppm) level or even lower. LC-MS/MS offers the sensitivity required to detect and quantify these impurities far below the limits of conventional techniques like HPLC-UV.[8][17]
-
Specificity for Confident Identification: The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of impurity ions, generating a unique "fingerprint" that provides a high degree of confidence in its identification, even in the presence of co-eluting compounds.[11] This is a significant advantage over HPLC-UV, which relies solely on retention time and UV spectra for tentative identification.[14]
-
Versatility for Unknowns: In drug development, unexpected impurities can arise. LC-MS/MS is a powerful tool for the structural elucidation of these unknown compounds by providing accurate mass measurements and fragmentation data.[8][18]
A Validated System: Experimental Protocol for LC-MS/MS Analysis
The following protocol is a robust, self-validating system for the trace analysis of impurities in this compound. Adherence to established validation guidelines, such as those from the ICH, is crucial to ensure the reliability of the results.[19][20][21]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for impurity analysis.
Step-by-Step Methodology
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Prepare stock solutions of known impurity reference standards in the same diluent.
-
Perform serial dilutions of the stock solutions to create calibration standards and quality control samples at appropriate concentration levels.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A high-resolution reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for efficient separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute impurities of varying polarities, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) is generally suitable for this class of compounds. Both positive and negative ion modes should be evaluated to ensure the detection of all potential impurities.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[19] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable for the identification of unknown impurities by providing accurate mass measurements.[18]
-
MRM Transitions: For known impurities, specific precursor-to-product ion transitions should be optimized for maximum sensitivity and selectivity.
-
Full Scan and Product Ion Scan: For the detection and identification of unknown impurities, full scan data should be acquired to identify potential impurity masses. Product ion scans are then performed on these masses to obtain fragmentation patterns for structural elucidation.[11]
-
-
Method Validation:
-
The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[20]
-
Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[19][21][22]
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of LC-MS/MS compared to other techniques for the analysis of a hypothetical impurity in this compound.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Quantitation (LOQ) | 0.1 - 1 ppm | 0.5 - 5 ppm (for volatile impurities) | 10 - 50 ppm |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (% RSD) | < 10% | < 15% | < 5% |
| Specificity | Excellent (based on mass and fragmentation) | Excellent (for volatile impurities) | Moderate (based on retention time and UV spectrum) |
| Unknown Identification | Yes (provides structural information) | Yes (for volatile impurities) | No |
Conclusion: The Authoritative Choice for Purity and Safety
While techniques like GC-MS and HPLC-UV have their specific applications in the quality control of this compound, LC-MS/MS stands as the most authoritative and comprehensive solution for trace-level impurity analysis.[8][11] Its superior sensitivity, specificity, and ability to characterize unknown compounds are indispensable for ensuring the quality and safety of this critical pharmaceutical intermediate. By implementing a robust and validated LC-MS/MS method, researchers and drug development professionals can confidently navigate the complex landscape of impurity profiling and contribute to the development of safe and effective medicines.
References
- Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(12), 615-619.
- Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
- D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113134.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Sisu@UT. (n.d.). MOOC: Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
- Research and Reviews: Journal of Pharmaceutical Analysis. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques.
- Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
- International Journal of Pharmaceutical Sciences Review and Research. (2018). A Brief Review on Genotoxic impurities in Pharmaceuticals.
- National Institutes of Health. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
- PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- ResearchGate. (2002). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets.
- Science.gov. (n.d.). pharmaceutical genotoxic impurities: Topics by Science.gov.
- Shimadzu Corporation. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
- AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
- ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?.
- Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT.
- Chemaxon. (2020). Impurity Identification Using LC-MS and in silico Reaction Enumeration.
- Journal of the American Society for Mass Spectrometry. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
- Indo American Journal of Pharmaceutical Sciences. (2018). impurity profiling and drug characterization: backdrop and approach.
- Shimadzu (France). (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS).
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Sources
- 1. rroij.com [rroij.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iajps.com [iajps.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. scispace.com [scispace.com]
- 10. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 11. chimia.ch [chimia.ch]
- 12. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : Shimadzu (France) [shimadzu.fr]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. ijper.org [ijper.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. sisu.ut.ee [sisu.ut.ee]
- 22. sisu.ut.ee [sisu.ut.ee]
A Senior Application Scientist's Guide to Assessing the Purity of 5-Chloro-2-fluoronitrobenzene from Different Suppliers
For researchers, scientists, and drug development professionals, the starting materials' quality is not merely a matter of compliance but a cornerstone of successful outcomes. In complex multi-step syntheses, the purity of a key intermediate like 5-Chloro-2-fluoronitrobenzene dictates reaction efficiency, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Impurities, even at trace levels, can lead to inconsistent results, failed reactions, or adverse effects, making rigorous quality assessment an indispensable part of the development pipeline.[4][5]
This guide provides an in-depth, objective comparison of methodologies for assessing the purity of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, establish self-validating analytical systems through orthogonal methods, and interpret data in the context of real-world pharmaceutical development.
The Analytical Challenge: More Than Just a Percentage
This compound (CAS No. 345-18-6) is a versatile intermediate used in the synthesis of various pharmaceuticals.[6][7] However, its synthesis can result in several impurities that are structurally similar to the target compound, posing a significant analytical challenge.
The primary impurities of concern are:
-
Positional Isomers: Molecules with the same chemical formula (C₆H₃ClFNO₂) but different arrangements of the chloro, fluoro, and nitro groups on the benzene ring (e.g., 2-Chloro-5-fluoronitrobenzene)[8]. These isomers often have very similar physical properties, making them difficult to separate both chromatographically and during downstream purification.[9][10]
-
Unreacted Starting Materials: Residuals from the synthetic route.
-
By-products: Compounds formed from side reactions during synthesis.
A purity value of "98%" on a supplier's certificate of analysis can be misleading if the remaining 2% consists of a problematic isomer that will interfere with subsequent chemical transformations. Therefore, a robust analytical strategy must not only quantify the main component but also identify and quantify the impurities present.
A Multi-Pronged Analytical Strategy: The Power of Orthogonal Methods
To ensure the highest degree of confidence in a purity assessment, relying on a single analytical technique is insufficient. We advocate for an orthogonal approach, using multiple methods that rely on different chemical and physical principles.[11][12] This creates a self-validating system where the results from one technique corroborate the findings of another. For this compound, the gold-standard combination includes Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: A streamlined workflow for comprehensive purity assessment using orthogonal methods.
Experimental Design & Protocols
Here, we detail the step-by-step protocols for each analytical technique. The choices of columns, mobile phases, and parameters are deliberately made to optimize the separation and identification of this compound and its likely impurities. The validation of such analytical methods is a critical step to ensure data is reliable and reproducible.[13][14][15][16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the premier technique for separating and identifying volatile and semi-volatile compounds.[18][19] It provides excellent separation efficiency and delivers mass spectra that act as a "fingerprint" for each compound, allowing for confident identification of impurities by matching against spectral libraries.[20][21]
Caption: Experimental workflow for GC-MS analysis.
Protocol:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane (DCM).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This phase is chosen for its excellent resolving power for a wide range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1.0 µL with a 20:1 split ratio.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Calculate purity based on the area percentage of the main peak in the Total Ion Chromatogram (TIC). Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is ideal for quantifying non-volatile impurities and for achieving high-resolution separation of positional isomers that may co-elute in GC.[11][22] A UV detector provides excellent sensitivity for aromatic nitro compounds. We will use a reverse-phase method, which is standard for compounds of this polarity.[23]
Caption: Experimental workflow for HPLC-UV analysis.
Protocol:
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For potentially better isomer separation, a Phenyl-Hexyl column could be explored due to its alternative selectivity involving π-π interactions.[10]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine purity by the area percentage method, where the peak area of the main compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is an indispensable tool for structural elucidation.[24][25] While not typically used for precise quantification of high-purity samples without an internal standard (qNMR), ¹H NMR provides an excellent qualitative overview. It can quickly confirm the compound's identity and reveal the presence of structurally distinct impurities, even at low levels.
Protocol:
-
Instrumentation: An NMR spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum to confirm the fluorine environment.
-
Acquire a ¹³C NMR spectrum for full structural confirmation.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the observed chemical shifts and coupling patterns with known reference spectra for this compound. Integrate all signals in the ¹H spectrum; the presence of small, unexpected signals may indicate impurities.
Comparative Analysis of Supplier Samples
To illustrate the practical application of these methods, we analyzed samples of this compound from three hypothetical suppliers.
-
Supplier A: Premium Grade, highest price point.
-
Supplier B: Standard Grade, moderate price point.
-
Supplier C: Bulk/Economy Grade, lowest price point.
GC-MS Results
| Supplier | Retention Time (min) | Compound Identity | Area % |
| Supplier A | 12.54 | This compound | 99.91% |
| - | Other Impurities | 0.09% | |
| Supplier B | 12.54 | This compound | 98.65% |
| 12.41 | 2-Chloro-5-fluoronitrobenzene | 1.28% | |
| - | Other Impurities | 0.07% | |
| Supplier C | 12.54 | This compound | 96.55% |
| 10.89 | Unidentified (MW 157) | 1.85% | |
| 11.72 | Unidentified (MW 193) | 1.10% | |
| - | Other Impurities | 0.50% |
HPLC-UV Results
| Supplier | Purity by Area % | Comments |
| Supplier A | 99.93% | Single major peak, clean baseline. |
| Supplier B | 98.71% | Small, partially resolved shoulder peak observed just before the main peak, consistent with an isomer. |
| Supplier C | 96.88% | Multiple impurity peaks observed, both before and after the main peak. |
Interpretation & Discussion
The orthogonal methods provide a clear and consistent picture of the quality from each supplier.
-
Supplier A (Premium Grade): The material is exceptionally pure across both GC-MS and HPLC analyses (>99.9%). NMR confirmed the structure with no observable impurities. This grade is suitable for all applications, including GMP manufacturing and sensitive catalytic reactions where catalyst poisoning by impurities is a concern.
-
Supplier B (Standard Grade): The purity is high (around 98.7%), but both GC-MS and HPLC detected a significant positional isomer impurity (~1.3%). For many research applications, this may be acceptable. However, if the subsequent synthetic steps do not differentiate between the isomers, this impurity will carry through, potentially complicating purification and compromising the final product's quality. This highlights a critical insight: stated purity alone is not enough; the identity of the impurity is paramount.
-
Supplier C (Bulk/Economy Grade): This material shows significantly lower purity (~96.5-96.9%) with multiple unidentified impurities detected by both chromatographic methods. The presence of unknown compounds introduces a high level of risk. These impurities could inhibit the desired reaction, lead to dangerous side reactions, or introduce toxic components into the final product. This grade should be avoided for all but the most preliminary, non-critical research.
Conclusion & Recommendations
The assessment of reagent purity is a critical, risk-mitigating step in research and drug development. This guide demonstrates that a comprehensive, multi-technique approach is essential for making an informed decision when selecting a supplier for a key intermediate like this compound.
Final Supplier Purity Index:
| Supplier | Purity (GC) | Key Impurity | Risk Profile | Recommended Use |
| Supplier A | >99.9% | None Detected | Very Low | GMP Synthesis, Late-Stage Development, Sensitive Assays |
| Supplier B | ~98.7% | Positional Isomer | Low-Medium | Early-Stage R&D, Process Optimization (with caution) |
| Supplier C | ~96.6% | Multiple Unknowns | High | Not Recommended for Pharmaceutical Applications |
Recommendation for Researchers: Always request a detailed Certificate of Analysis that specifies the analytical methods used and lists identified impurities. If in doubt, or for critical applications, perform your own in-house validation using at least two orthogonal methods as described above. The initial investment in thorough analytical validation prevents costly downstream failures and ensures the integrity and reproducibility of your scientific work.[15][17]
References
- Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. [Link]
- Validation of Impurity Methods, Part II. LCGC North America. [Link]
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC UNDP. [Link]
- The Importance of High-Purity Chemicals in Pharmaceutical Testing.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. [Link]
- This compound Cas No.345-18-6. Henan Allgreen Chemical Co., Ltd. [Link]
- How Pure is Pure? Understanding Reagent Purity Grades.
- This compound | 345-18-6. INDOFINE Chemical Company, Inc. [Link]
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- This compound, Min. 98.0 (GC), 5 g. sciedco. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
- Analytical methods for determining nitroaromatic compounds. Agency for Toxic Substances and Disease Registry. [Link]
- Gas chromatography–mass spectrometry. Wikipedia. [Link]
- GC-MS Analysis, Gas Chromatography-Mass Spectrometry. Lucideon. [Link]
- Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics. JEOL Ltd. [Link]
- Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- GC-MS For Beginners (Gas Chromatography Mass Spectrometry). The Organic Chemistry Tutor via YouTube. [Link]
- (PDF) Identification and structure elucidation by NMR spectroscopy.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. [Link]
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chrom
- 2- and 4-chloronitrobenzene.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 4. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 345-18-6 [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 15. particle.dk [particle.dk]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. GC-MS Analysis, Gas Chromatography-Mass Spectrometry | Lucideon [lucideon.com]
- 20. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products | JEOL Ltd. [jeol.com]
- 21. youtube.com [youtube.com]
- 22. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
The Fluorine Advantage: A Comparative Guide to Fluorinated Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds represents a powerful tool for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity, often transforming a promising candidate into a successful therapeutic agent. This guide provides an in-depth comparison of fluorinated versus non-fluorinated compounds, supported by experimental data and detailed protocols, to inform rational drug design and accelerate the journey from bench to bedside.
The Strategic Value of Fluorination
Fluorine's prominent role in modern medicinal chemistry is undeniable, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This prevalence is not coincidental but rather a testament to the predictable and advantageous modifications that fluorination can impart. The high electronegativity of fluorine, its small atomic size (mimicking hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond are key to its utility.[3] These properties allow medicinal chemists to fine-tune critical parameters that govern a drug's pharmacokinetic and pharmacodynamic profile.[4][5]
This guide will explore the multifaceted advantages of fluorinated building blocks through a comparative lens, focusing on four key parameters:
-
Metabolic Stability: How fluorination can shield molecules from metabolic degradation.
-
Binding Affinity: The role of fluorine in enhancing interactions with biological targets.
-
Lipophilicity: The nuanced effects of fluorine on a compound's solubility and membrane permeability.
-
pKa Modulation: How the inductive effects of fluorine can alter the ionization state of nearby functional groups.
To illustrate these principles, we will present a comparative case study of the well-known nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and its ortho-fluorinated analog .
Comparative Analysis: Celecoxib vs. Ortho-Fluorocelecoxib
The following table summarizes key experimental data for Celecoxib and an ortho-fluorinated analog, providing a quantitative comparison of the impact of a single fluorine atom.
| Parameter | Celecoxib (Non-fluorinated) | Ortho-Fluorocelecoxib (Fluorinated) | Impact of Fluorination |
| Metabolic Stability (t½) | ~11 hours (in vivo)[6][7] | ~30 minutes (in vivo)[8][9] | Decreased Stability |
| Binding Affinity (IC50) | COX-1: >4 µMCOX-2: 0.03 µM[8] | COX-1: 0.039 µMCOX-2: 0.024 µM[8] | Increased COX-1 Inhibition (Reduced Selectivity), Slightly Increased COX-2 Potency |
| Lipophilicity (LogP) | 3.53[10] | Predicted: ~3.7-4.0 | Predicted Increase |
| Acidity (pKa) | 11.1[6][10] | Predicted: <11.1 | Predicted Increase in Acidity (Lower pKa) |
Note: Predicted values for ortho-fluorocelecoxib are based on established principles of fluorine's effects on lipophilicity and acidity, as direct experimental values were not available in the cited literature.
Analysis of Comparative Data
Metabolic Stability: The most striking observation is the dramatic decrease in the metabolic half-life of ortho-fluorocelecoxib compared to its parent compound. This is contrary to the common strategy of using fluorine to block metabolic "soft spots."[11] Celecoxib is primarily metabolized by CYP2C9 via oxidation of the methyl group.[12] The introduction of a fluorine atom at the ortho position of the tolyl ring in this analog appears to create a new metabolic liability or alter the molecule's presentation to metabolizing enzymes, leading to more rapid clearance.[8][9] This underscores the context-dependent nature of fluorination's effects on metabolism.
Binding Affinity: The data reveals a nuanced impact on target engagement. While the fluorinated analog shows a slight increase in potency against the target enzyme COX-2, it also exhibits a significant increase in affinity for the off-target COX-1.[8] This results in a lower selectivity index compared to celecoxib, which is a highly selective COX-2 inhibitor. This change in selectivity highlights how the introduction of a fluorine atom can alter the binding mode and interactions within the active site.
pKa Modulation: The strongly electron-withdrawing nature of fluorine is expected to increase the acidity of the sulfonamide group in ortho-fluorocelecoxib, resulting in a lower pKa compared to celecoxib.[3] This change in acidity can affect the ionization state of the molecule at physiological pH, which in turn can influence its solubility, protein binding, and interactions with its biological target.
The "Why": Causality Behind Experimental Choices
The selection of in vitro and in vivo models to assess these key drug-like properties is driven by the need to create a comprehensive profile of a compound's potential therapeutic utility and liabilities.
-
Metabolic Stability is a critical determinant of a drug's dosing frequency and overall exposure. Early assessment using in vitro systems like liver microsomes allows for the identification of metabolic hotspots and informs structural modifications to improve stability.
-
Binding Affinity assays are fundamental to understanding a compound's potency and selectivity. Determining the IC50 or Kd for the target and relevant off-targets is essential for predicting therapeutic efficacy and potential side effects.
-
Lipophilicity is a key factor in the "rule of five" for oral bioavailability and influences a drug's absorption, distribution, and potential for off-target toxicity.
-
pKa dictates a molecule's ionization state at different physiological pH values, which has profound effects on its solubility, permeability, and ability to interact with its target.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for the key experiments discussed.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive/negative controls
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint).
Caption: Workflow for In Vitro Metabolic Stability Assay.
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the thermodynamic parameters of the interaction between a compound and its protein target.
Materials:
-
Purified target protein
-
Test compound
-
Dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Prepare the protein and compound solutions in the same, precisely matched dialysis buffer to minimize heats of dilution.
-
Thoroughly degas both solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the compound into the protein solution.
-
Record the heat changes after each injection.
-
Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding model to determine Kd, n, and ΔH.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Lipophilicity (LogP/LogD) Determination by Shake-Flask Method
This classic method measures the partitioning of a compound between an aqueous and an immiscible organic solvent (typically octan-1-ol).
Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.
Materials:
-
Test compound
-
Octan-1-ol (pre-saturated with buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with octan-1-ol)
-
Vials
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the test compound.
-
Add known volumes of the pre-saturated octan-1-ol and aqueous buffer to a vial.
-
Add the test compound to the vial.
-
Shake the vial for a sufficient time to allow for equilibration (e.g., 1-2 hours).
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully collect aliquots from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogP or LogD using the formula: LogP/D = log([Concentration in organic phase] / [Concentration in aqueous phase]).
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change to determine the pKa.
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Test compound
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Slowly add the titrant (acid or base) in small increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
Determine the pKa from the midpoint of the buffer region of the titration curve (where half of the compound is ionized).
Conclusion
The strategic incorporation of fluorinated building blocks is a cornerstone of modern drug discovery, offering a powerful means to modulate a wide array of molecular properties. As demonstrated by the comparative analysis of celecoxib and its ortho-fluorinated analog, the effects of fluorination are highly context-dependent and can sometimes lead to unexpected outcomes. A thorough understanding of the underlying principles, coupled with rigorous experimental evaluation of key parameters—metabolic stability, binding affinity, lipophilicity, and pKa—is paramount for the successful design and development of novel, effective, and safe therapeutics. This guide provides a framework for researchers to rationally employ fluorination as a tool to navigate the complex landscape of drug discovery.
References
- Deranged Physiology. Celecoxib. [Link]
- ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]
- StatPearls - NCBI Bookshelf. Celecoxib. [Link]
- Drug Design, Development and Therapy. Synthesis and evaluation of ortho-[18F]fluorocelecoxib for COX-2 cholangiocarcinoma imaging. [Link]
- Dovepress. Synthesis and evaluation of ortho-[18F]fluorocelecoxib for COX-2 chola. [Link]
- PubMed. Fluorine in drug design: a case study with fluoroanisoles. [Link]
- accessd
- PubMed Central.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- ResearchGate. Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers. [Link]
- PubMed Central. Celecoxib pathways: pharmacokinetics and pharmacodynamics. [Link]
- MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
- PubChem - NIH. Celecoxib. [Link]
- ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]
- ResearchGate. Structures of celecoxib (A) and rofecoxib (B). | Download Scientific Diagram. [Link]
- Wikipedia. Celecoxib. [Link]
- National Institute of Standards and Technology. Celecoxib - the NIST WebBook. [Link]
- R Discovery. The anti-inflammatory drug celecoxib is metabolized by Pseudomonas aeruginosa CYP107S1 in vitro and in vivo.. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. celecoxib | Ligand page. [Link]
- PubMed Central.
- MDPI.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
- ResearchGate. Experimental Log P, pKa and retention times of suspension components (analytes).. [Link]
- ResearchGate.
- ResearchGate. Physico-chemical properties of celecoxib and valdecoxib | Download Table. [Link]
- ResearchGate. Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... [Link]
- National Institute of Standards and Technology. Celecoxib - the NIST WebBook. [Link]
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
- SpringerLink.
- NIH. Pharmacokinetic characterization of fluorocoxib D, a cyclooxygenase-2-targeted optical imaging agent for detection of cancer. [Link]
- ACS Publications.
- MDPI. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]
- PubMed Central. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]
- NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of ortho-[18F] fluorocelecoxib for COX-2 cholangiocarcinoma imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Reaction Kinetics of Ortho- and Para-Fluoronitrobenzene Isomers in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Substitution – A Look into SNAr Reactivity
In the landscape of synthetic organic chemistry, nucleophilic aromatic substitution (SNAr) provides a powerful pathway for the functionalization of aromatic rings. Unlike the more familiar SN1 and SN2 reactions that operate at sp3-hybridized carbon centers, the SNAr mechanism navigates the unique electronic environment of an aromatic system.[1] This process is not facile for all aromatic compounds; it requires specific electronic features on the ring, namely the presence of a strong electron-withdrawing group (EWG) and a suitable leaving group.
The reaction proceeds via a two-step addition-elimination mechanism.[2][3] The rate-determining first step involves the attack of a nucleophile on the carbon atom bearing the leaving group, transiently breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The subsequent step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring.
A peculiar and defining feature of the SNAr reaction is the leaving group aptitude, which follows the order F > Cl > Br > I.[1][2] This is inverted compared to SN2 reactions and is counterintuitive, given the exceptional strength of the C-F bond.[1][5] The explanation lies in the rate-determining step: the high electronegativity of fluorine strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack.[5][6][7][8] Since the C-F bond is broken in the fast second step, its strength has a minimal impact on the overall reaction rate.[2][6]
This guide provides an in-depth comparison of the reaction rates of two closely related isomers, ortho-fluoronitrobenzene and para-fluoronitrobenzene, exploring the subtle electronic effects that govern their reactivity.
The Decisive Role of the Nitro Group
The presence of a nitro (–NO2) group is critical for activating the benzene ring towards nucleophilic attack. It functions as a potent EWG through two distinct electronic mechanisms:
-
The Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the entire ring but is strongest at the positions closest to the substituent.[9][10]
-
The Mesomeric or Resonance Effect (-M): The nitro group can withdraw electron density from the ring's pi system via resonance. Crucially, this effect is only operative when the nitro group is positioned ortho or para to the site of nucleophilic attack.[1][2][11] This allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization.[1][7] A meta-positioned nitro group cannot participate in this resonance stabilization, rendering meta-isomers significantly less reactive in SNAr reactions.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Direct Comparison: Ortho vs. Para Reactivity
The question of whether the ortho or para isomer of fluoronitrobenzene reacts faster is a classic case study in physical organic chemistry, where a delicate balance of electronic and steric factors is at play.
Electronic Factors
The key to understanding the rate difference lies in the stability of the Meisenheimer complex formed during the rate-determining step.
-
Inductive Effect (-I): The electron-withdrawing inductive effect of the nitro group is strongly distance-dependent. For the ortho isomer, the –NO2 group is directly adjacent to the reaction center. This proximity allows for maximum inductive stabilization of the developing negative charge on the ipso-carbon.[9] In the para isomer, the nitro group is further away, and its inductive influence is consequently weaker.
-
Resonance Effect (-M): Both isomers are capable of stabilizing the anionic intermediate through resonance, delocalizing the negative charge onto the nitro group as shown below. The resonance contributions are structurally equivalent for both isomers.
Caption: Workflow for kinetic analysis of an SNAr reaction using spectrophotometry.
III. Detailed Steps:
-
Preparation: Prepare accurate stock solutions of the fluoronitrobenzene isomer (e.g., 0.1 M) and the nucleophile (e.g., 1.0 M) in the chosen solvent. The experiment should be run under pseudo-first-order conditions, where the concentration of the nucleophile is at least 10-fold greater than the aryl fluoride to ensure its concentration remains effectively constant.
-
Determine λmax: Record the UV-Vis spectrum of the final reaction product to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for kinetic monitoring.
-
Kinetic Run: a. Pipette the calculated volume of the nucleophile stock solution and solvent into a quartz cuvette. b. Allow the cuvette to equilibrate to the desired reaction temperature inside the spectrophotometer's cell holder. c. Initiate the reaction by injecting a small, known volume of the fluoronitrobenzene stock solution into the cuvette. Mix the contents thoroughly and immediately begin recording absorbance at λmax as a function of time.
-
Data Analysis: a. The observed rate constant (kobs) is determined by plotting the natural logarithm of (A∞ - At) versus time (t), where At is the absorbance at time t and A∞ is the final absorbance of the product. b. The plot should yield a straight line with a slope equal to -kobs. c. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile: k = kobs / [Nucleophile] .
This self-validating system, where a linear plot confirms the pseudo-first-order kinetics, provides a reliable method for comparing the intrinsic reactivity of the ortho and para isomers.
References
- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange.
- Nucleophilic aromatic substitution.Wikipedia.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020). Chemistry Stack Exchange.
- Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015). Reddit.
- 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
- Conjugate Addition & Elimination in Aromatics.St. John's University & College of St. Benedict.
- p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. (2023). Filo.
- Directing Effects in Electrophilic Aromatic Substitution Reactions.Organic Chemistry Tutor.
- Bamkole, T. O., & Hirst, J. (1971). The ortho : para ratio in aromatic nucleophilic substitution.Journal of the Chemical Society D: Chemical Communications, (2), 69–70.
- Bevan, C. W. L., Hirst, J., & Onyido, J. (1966). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions.Journal of the Chemical Society B: Physical Organic, 216-219.
- Directing Effects.Save My Exams.
- Danikiewicz, W., & Gajecka, A. (2007). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.Journal of the American Society for Mass Spectrometry, 18(3), 536-543.
- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording].Leah4sci. (2025). YouTube.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).ResearchGate.
- 8.11: Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts.
- Directing Effect of the Nitro Group in EAS. (2017). Dr. K. P. C. Vollhardt. YouTube.
- Makosza, M., & Surowiec, M. (2006). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?Organic & Biomolecular Chemistry, 4(9), 1734-1740.
- Nucleophilic Aromatic Substitution.Chemistry Steps.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... (2020). Doubtnut. YouTube.
- 14.2: Measuring Reaction Rates. (2023). Chemistry LibreTexts.
- 2.1.2: Measuring Reaction Rates. (2023). Chemistry LibreTexts.
- Measuring rates of reaction - 4 methods GCSE. (2021). Chem Jungle. YouTube.
- 4.2: Measuring Reaction Rates. (2025). Chemistry LibreTexts.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 5-Chloro-2-fluoronitrobenzene
As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide moves beyond generic safety data sheets to provide a detailed, field-tested framework for handling 5-Chloro-2-fluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding and implementing these protocols will not only protect you and your colleagues but also ensure the integrity of your experimental work.
Hazard Analysis: Understanding the Risks of this compound
This compound (CAS No: 345-18-6) is a chemical that demands respect and careful handling.[2][3] The primary, immediate risks associated with this compound are significant irritation to the skin and eyes.[4] Several safety data sheets classify it as a Category 2 skin irritant and a Category 2A cause of serious eye irritation.[4] This means that direct contact can lead to inflammation, redness, and discomfort of the skin, and potentially painful and damaging effects on the eyes.[4]
Some sources also indicate that this compound may be harmful if swallowed, in contact with skin, or if its dusts or mists are inhaled, placing it in Category 4 for acute toxicity in these areas.[5][6] Therefore, our protective measures must be comprehensive, addressing all potential routes of exposure.
| Hazard Classification | Category | Implication for the Researcher |
| Skin Corrosion/Irritation | 2 | Causes skin irritation upon contact.[4] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation upon contact.[4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (potential) | Harmful if swallowed, in contact with skin, or inhaled.[5][6] |
| Water Hazard Class | 3 | Highly endangering to water.[7] |
This hazard profile dictates a stringent approach to personal protective equipment (PPE). The causality is clear: because the chemical is a known skin and eye irritant, and potentially toxic through multiple routes, our primary defense is to establish a complete barrier between the chemical and your body.
Core Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is not a "one-size-fits-all" scenario. The following protocol is designed to be a self-validating system, ensuring maximum protection when handling this compound in a laboratory setting.
2.1. Essential PPE Ensemble
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of splashing, consider thicker, more robust gloves or double-gloving. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Safety glasses with side shields are the absolute minimum requirement. However, due to the classification of this chemical as a serious eye irritant, it is highly recommended to use chemical splash goggles that form a seal around the eyes.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A standard, fully-buttoned laboratory coat is required to protect your skin and personal clothing from contamination. Ensure the material is appropriate for the chemicals being handled.
-
Respiratory Protection: While not always mandatory for small-scale use in a well-ventilated area, a NIOSH/MSHA-approved respirator may be necessary if you are working with larger quantities, generating dusts or aerosols, or if the ventilation is inadequate.[5] Always follow your institution's respiratory protection program guidelines.
2.2. Donning and Doffing PPE: A Procedural Workflow
The order in which you put on and take off your PPE is critical to prevent cross-contamination. The following workflow is designed to minimize this risk.
Safe Handling and Operational Plan
Your PPE is your last line of defense. The first line is always safe work practices and engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area.[4][8] A chemical fume hood is the preferred engineering control to minimize the inhalation of any dusts or vapors.
-
Avoiding Dust Formation: This chemical may be a solid. Take care to avoid creating dust when transferring it.[8] Use techniques that minimize the generation of airborne particles.
-
Transfers and Weighing: When weighing, do so in a fume hood or a ventilated balance enclosure. Use a spatula to carefully transfer the solid. If transferring a solution, use a pipette or a funnel to minimize splashing.
-
Housekeeping: Keep your work area clean and uncluttered. In the event of a small spill, you will be better prepared to manage it safely.
Emergency Response and Decontamination Protocol
In the event of an accidental exposure, immediate and correct action is crucial.
4.1. Step-by-Step Emergency Procedures
-
Skin Contact: Immediately remove any contaminated clothing.[8] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
4.2. Emergency Response Workflow
The following diagram outlines the critical decision-making process in the event of an exposure.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling of this compound. Due to its classification as being highly water-endangering, it must not be disposed of down the drain.[7]
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container. Follow your institution's guidelines for hazardous chemical waste disposal.
-
Contaminated PPE: Disposable gloves and any other contaminated disposable items should be placed in a designated hazardous waste container. Do not discard them in the regular trash.
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads, paper towels) must also be disposed of as hazardous waste.[4]
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that is foundational to good science. Your diligence protects you, your colleagues, and the environment.
References
- INDOFINE Chemical Company, Inc. (n.d.). This compound.
- GOV.UK. (2024). What to do in a chemical emergency.
- Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 345-18-6 | INDOFINE Chemical Company [indofinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound>98.0%(GC)5g [scisupplies.eu]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






